DprE1-IN-2
Description
Properties
IUPAC Name |
1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAAWXUNQHVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of DprE1-IN-2 in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. One of the most promising new drug targets in Mtb is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the bacterium. This guide provides a detailed technical overview of the mechanism of action of DprE1-IN-2, a potent, non-covalent inhibitor of DprE1.
The DprE1/DprE2 Pathway: A Key Target in M. tuberculosis
The synthesis of the essential arabinan components of the Mtb cell wall is dependent on a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). This process is catalyzed by the enzymes DprE1 and DprE2.
-
Oxidation by DprE1: DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the first step, which is the oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).
-
Reduction by DprE2: The subsequent reduction of DPX to DPA is carried out by DprE2, an NADH-dependent reductase.
Inhibition of DprE1 blocks the entire pathway, leading to the depletion of DPA and subsequent disruption of cell wall synthesis, ultimately resulting in bacterial cell death. This makes DprE1 a highly vulnerable and attractive target for the development of new anti-tubercular drugs.
This compound: A Potent Non-Covalent Inhibitor
This compound, also identified as compound 18 in the thiophene-arylamide series, is a potent, non-covalent inhibitor of Mtb DprE1.[1][2] Unlike covalent inhibitors such as benzothiazinones (BTZs), which form an irreversible bond with a cysteine residue (Cys387) in the active site of DprE1, this compound inhibits the enzyme through reversible, non-covalent interactions.[1][3] This distinction is significant, as non-covalent inhibitors may offer advantages in terms of reduced potential for off-target effects and different resistance profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | DprE1 IC50 (nM)[1] | Mtb H37Rv MIC (µg/mL)[1] | MDR Mtb Strain 1 MIC (µg/mL)[1] | XDR Mtb Strain 2 MIC (µg/mL)[1] |
| This compound (Compound 18) | 28 | ≤0.015 | ≤0.015 | ≤0.015 |
| TCA1 (Reference Compound) | 100 | 0.96 | Not Reported | Not Reported |
| Compound | Cmax (µM) at 100 mg/kg (oral, mice)[1] | t1/2 (hours) at 100 mg/kg (oral, mice)[1] |
| This compound (Compound 18) | 70 | 0.9 |
Mechanism of Action and Signaling Pathway
This compound acts by directly binding to the DprE1 enzyme, thereby inhibiting its catalytic activity. This non-covalent interaction prevents the oxidation of DPR to DPX, the first committed step in the DPA biosynthetic pathway. The disruption of this pathway leads to the cessation of arabinogalactan and lipoarabinomannan synthesis, compromising the integrity of the mycobacterial cell wall and leading to cell lysis.
Caption: Inhibition of the DprE1/DprE2 pathway by this compound.
Experimental Protocols
DprE1 Inhibition Assay (Resazurin-Based)
This assay measures the inhibition of DprE1 enzymatic activity by monitoring the reduction of resazurin. The reduction of the FAD cofactor in DprE1 during substrate oxidation is coupled to the reduction of resazurin to the fluorescent resorufin.
Materials:
-
Purified Mtb DprE1 enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like geranylgeranyl-phosphoryl-β-D-ribose (GGPR)
-
Resazurin solution (0.02% in sterile water)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5% glycerol
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to each well. Include DMSO-only controls.
-
Add 48 µL of a solution containing the DprE1 enzyme in reaction buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 50 µL of a solution containing the DPR/GGPR substrate and resazurin in reaction buffer.
-
Immediately measure the fluorescence at 560 nm excitation and 590 nm emission in kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the DprE1 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Caption: Experimental workflow for the DprE1 inhibition assay.
Whole-Cell Antitubercular Activity Assay (Resazurin Microtiter Assay - REMA)
The REMA is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[4] It relies on the reduction of the redox indicator resazurin by metabolically active bacteria.
Materials:
-
M. tuberculosis H37Rv (or other strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound (or other test compounds) dissolved in DMSO
-
Resazurin solution (0.02% in sterile water)
-
96-well clear, flat-bottom plates
Procedure:
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculate each well of the plate containing the compound dilutions with 100 µL of the bacterial suspension. Include a drug-free control (bacterial growth) and a media-only control (sterility).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue (oxidized) to pink (reduced).
Caption: Experimental workflow for the REMA whole-cell activity assay.
Conclusion
This compound is a highly potent, non-covalent inhibitor of DprE1, a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. Its mechanism of action involves the direct inhibition of DprE1, leading to the disruption of arabinan synthesis and subsequent bacterial death. The detailed methodologies provided in this guide for assessing DprE1 inhibition and whole-cell activity are crucial for the continued research and development of this and other novel anti-tubercular agents targeting this vulnerable pathway. The promising in vitro and in vivo data for this compound highlight its potential as a lead compound for the development of new treatments for tuberculosis, including drug-resistant infections.
References
The Central Role of DprE1 in Mycobacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable global health challenge. This has spurred intensive research into novel therapeutic targets essential for the bacillus's survival. Among the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-epimerase, DprE1. This flavoenzyme plays an indispensable role in the biosynthesis of the mycobacterial cell wall, a unique and complex structure critical for the bacterium's viability and pathogenicity. The absence of a human homologue further enhances its appeal as an ideal drug target.[1][2] This technical guide provides an in-depth exploration of the function of DprE1, its place in the intricate network of cell wall synthesis, and its validation as a key target for novel anti-tubercular agents.
DprE1: An Essential Epimerase in Arabinan Synthesis
DprE1 is a critical enzyme involved in the synthesis of arabinans, which are major components of two essential mycobacterial cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM).[3][4] AG is covalently linked to the peptidoglycan layer and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the central structural scaffold of the cell wall. LAM is a large lipoglycan anchored in the plasma membrane that plays a crucial role in host-pathogen interactions. The sole donor of arabinofuranosyl (Araf) residues for the biosynthesis of both AG and LAM is decaprenylphosphoryl-β-D-arabinofuranose (DPA).[5][6]
DprE1, in concert with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA.[5][7] This two-step process is initiated by DprE1, a FAD-dependent oxidase, which oxidizes the C2' hydroxyl group of the ribose moiety of DPR to form a decaprenylphosphoryl-2-keto-β-D-erythropentofuranose (DPX) intermediate.[3][8] Subsequently, the NADPH-dependent reductase DprE2 reduces the keto group in DPX to a hydroxyl group with the opposite stereochemistry, yielding the final product, DPA.[5][8] The essentiality of this pathway and its unique presence in mycobacteria underscore the vulnerability of DprE1 as a therapeutic target.[1][9]
Signaling Pathway of DPA Biosynthesis
Caption: The DprE1/DprE2 pathway for DPA biosynthesis.
Structural Insights into DprE1 Function and Inhibition
The crystal structure of DprE1 from both M. smegmatis and M. tuberculosis has been resolved, providing crucial insights into its function and mechanism of inhibition.[5][10][11] DprE1 belongs to the vanillyl-alcohol oxidase (VAO) family of FAD-dependent oxidoreductases and is composed of two main domains: an FAD-binding domain and a substrate-binding domain.[5][10] The FAD cofactor is non-covalently bound at the interface of these two domains.[11]
A key feature of the DprE1 active site is the presence of a cysteine residue (Cys387 in Mtb DprE1) that is critical for the activity of a major class of DprE1 inhibitors, the benzothiazinones (BTZs).[5][11][12] These compounds are prodrugs that are activated within the mycobacterium, and their activated nitroso form subsequently forms a covalent semimercaptal adduct with Cys387, leading to irreversible inhibition of the enzyme.[11][13] The remarkable potency of BTZs, with nanomolar activity against Mtb, highlights the effectiveness of targeting DprE1.[5]
DprE1 as a Premier Anti-Tubercular Drug Target
The validation of DprE1 as a top-tier drug target stems from several key characteristics:
-
Essentiality: DprE1 is essential for the viability of M. tuberculosis.[5][9]
-
Vulnerability: Its extracytoplasmic localization in the periplasm makes it more accessible to inhibitors compared to cytoplasmic targets.[1][14]
-
Specificity: The absence of a human ortholog minimizes the potential for target-based toxicity.[2][15]
-
Novelty: As a novel target, inhibitors of DprE1 are effective against Mtb strains resistant to current TB drugs.[9]
A diverse range of chemical scaffolds have been identified as DprE1 inhibitors, which can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[4][8]
| Inhibitor Class | Mechanism of Action | Key Interacting Residue | Example Compounds | Reference |
| Benzothiazinones (BTZs) | Covalent | Cys387 | BTZ043, PBTZ169 (Macozinone) | [11][13] |
| Dinitrobenzamides (DNBs) | Covalent | Cys387 | [7] | |
| 1,4-Azaindoles | Non-covalent | [8] | ||
| Pyrazolopyridones | Non-covalent | [8] | ||
| 4-Aminoquinolone piperidine amides | Non-covalent | [8] |
Experimental Protocols for Studying DprE1
DprE1 Enzymatic Activity Assay (Fluorescence-based)
This assay measures the oxidase activity of DprE1 through the reduction of resazurin to the fluorescent product resorufin, coupled to the oxidation of a substrate analog.
Materials:
-
Purified DprE1 enzyme
-
FAD (Flavin adenine dinucleotide)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or Resazurin)
-
Farnesyl-phosphoryl-β-d-ribofuranose (FPR) or Geranylgeranyl-phosphoryl-β-d-ribose (GGPR) (substrate analog)
-
Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35
-
Black 96-well half-area plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, DprE1 protein (e.g., 1.5 µM), FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM).[16]
-
To measure inhibitor activity, add the desired concentration of the inhibitor dissolved in DMSO to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding the substrate analog (e.g., FPR or GGPR) at a suitable concentration (e.g., 200 µM).[16][17]
-
Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction from the linear phase of the fluorescence increase. The IC50 value for an inhibitor can be determined by plotting the reaction rate against a range of inhibitor concentrations.
DprE1/DprE2 Coupled Assay (Radioactive TLC-based)
This assay monitors the complete epimerization of DPR to DPA by the combined action of DprE1 and DprE2 using a radiolabeled substrate.
Materials:
-
Purified DprE1 and DprE2 enzymes
-
¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)
-
NADPH
-
Reaction buffer: e.g., 50 mM HEPES (pH 7.5), 100 mM NaCl
-
Quenching solution: Chloroform:Methanol (2:1, v/v)
-
High-performance thin-layer chromatography (HPTLC) plates
-
TLC mobile phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the reaction mixture containing reaction buffer, ¹⁴C-DPR, DprE1, DprE2, and NADPH.[17][18]
-
To test for inhibition, add the inhibitor to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[17]
-
Stop the reaction by adding the quenching solution.[17]
-
Extract the lipids by vortexing and centrifugation.
-
Spot the organic phase onto an HPTLC plate.[17]
-
Develop the TLC plate using the specified mobile phase.[17]
-
Visualize the separated radiolabeled DPR and DPA spots using a phosphorimager or autoradiography.
-
Quantify the spots to determine the percentage of conversion from DPR to DPA and the extent of inhibition.
Experimental Workflow for DprE1 Inhibitor Screening
Caption: A typical workflow for the discovery and validation of DprE1 inhibitors.
Conclusion and Future Perspectives
DprE1 has unequivocally emerged as a highly vulnerable and druggable target in Mycobacterium tuberculosis. Its essential role in the biosynthesis of the mycobacterial cell wall, coupled with its accessibility and the absence of a human counterpart, makes it an ideal candidate for the development of novel anti-tubercular therapies. The success of benzothiazinones in clinical trials validates this approach. Future research will likely focus on the discovery of new chemical scaffolds, particularly non-covalent inhibitors that may circumvent potential resistance mechanisms associated with mutations in the Cys387 residue. A deeper understanding of the interplay between DprE1 and DprE2 could also reveal new opportunities for therapeutic intervention. The continued exploration of DprE1 inhibition holds immense promise for replenishing the dwindling pipeline of effective drugs against tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. DprE1--from the discovery to the promising tuberculosis drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GtR [gtr.ukri.org]
- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rcsb.org [rcsb.org]
- 14. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Tipping Point: A Technical Guide to the Discovery and Synthesis of Novel DprE1 Inhibitors for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB), a persistent global health threat exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. A promising target in the fight against Mycobacterium tuberculosis (Mtb) is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This essential flavoenzyme plays a critical role in the biosynthesis of the mycobacterial cell wall, making it a prime candidate for targeted drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of novel DprE1 inhibitors, presenting key data, experimental protocols, and logical workflows to aid researchers in this vital field.
The DprE1 Signaling Pathway: A Vulnerable Target
DprE1 is a crucial enzyme in the arabinogalactan biosynthesis pathway, a process essential for the integrity of the Mtb cell wall.[1][2][3] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan.[3][4] Inhibition of DprE1 disrupts this pathway, leading to cell wall damage and ultimately, bacterial cell death.[5][6]
Caption: The DprE1-mediated step in the arabinogalactan biosynthesis pathway.
Identifying Novel Inhibitors: A High-Throughput Screening Workflow
The discovery of novel DprE1 inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[2][7] This process allows for the rapid identification of "hits"—compounds that demonstrate inhibitory activity against the target enzyme. Both target-based and whole-cell-based screening approaches have proven effective in identifying novel DprE1 inhibitor scaffolds.[3]
Caption: A typical workflow for high-throughput screening of DprE1 inhibitors.
From Hit to Lead: The Optimization Journey
Once validated hits are identified, the process of hit-to-lead optimization begins. This iterative cycle involves medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, transforming them into viable lead compounds for further development.[8][9][10]
Caption: The iterative process of hit-to-lead optimization for DprE1 inhibitors.
Quantitative Data of Key DprE1 Inhibitor Classes
A diverse range of chemical scaffolds have been identified as DprE1 inhibitors. These can be broadly categorized as covalent and non-covalent inhibitors.[1][4] Benzothiazinones (BTZs) are a prominent class of covalent inhibitors, while several classes of non-covalent inhibitors, such as azaindoles, have also shown significant promise.[6][11]
| Inhibitor Class | Example Compound | DprE1 IC50 | Mtb H37Rv MIC | Cytotoxicity (CC50) | Reference |
| Covalent Inhibitors | |||||
| Benzothiazinones | BTZ043 | - | 2.3 nM | 11.5 µM (HepG2) | [12] |
| Benzothiazinones | Macozinone (PBTZ169) | - | 0.65 nM | 127 µM (HepG2) | [12][13] |
| Non-Covalent Inhibitors | |||||
| Azaindoles | TBA-7371 | 10 nM | 0.78-1.56 µM | >40 µM (A549, VERO) | [7][11] |
| Benzomorpholines | B18 | - | 0.18 µg/mL (H37Ra) | >40 µM (A549, VERO) | [7] |
| Quinoxalines | - | - | Submicromolar | Relatively high (HepG2) | [12] |
Detailed Experimental Protocols
DprE1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. A common method involves monitoring the conversion of a substrate, such as decaprenylphosphoryl-β-D-ribose (DPR), to its product.[14][15]
Materials:
-
Purified recombinant DprE1 enzyme
-
[14C]-labeled DPR substrate
-
FAD (flavin adenine dinucleotide)
-
Reaction buffer (e.g., 50 mM MOPS pH 7.9, 10 mM MgCl2)
-
Test compounds dissolved in DMSO
-
TLC plates
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, FAD, and purified DprE1 enzyme.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO control (no inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes at 30°C).[14]
-
Initiate the enzymatic reaction by adding the [14C]-DPR substrate.
-
Allow the reaction to proceed for a specific time (e.g., 1 hour at 37°C).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate the substrate (DPR) from the product (DPX or DPA if DprE2 is also included).[14][15]
-
Visualize and quantify the amount of product formation using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The resazurin microtiter assay (REMA) is a commonly used method for determining the MIC of compounds against Mtb.[16]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Resazurin solution (0.025% w/v)
Protocol:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase.
-
Dilute the bacterial culture to a standardized inoculum density.
-
In a 96-well plate, perform a serial two-fold dilution of the test compounds in 7H9 broth. Include a drug-free control well.
-
Inoculate each well with the standardized Mtb suspension.
-
Incubate the plates at 37°C for 6-7 days.[16]
-
After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure their safety. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18]
Materials:
-
Mammalian cell line (e.g., HepG2, VERO, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After the incubation period, remove the medium containing the test compounds.
-
Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Synthesis of Novel DprE1 Inhibitors
Synthesis of Benzothiazinones (BTZs)
The synthesis of the benzothiazinone scaffold, a key component of covalent DprE1 inhibitors, has been well-established. One common route involves the reaction of a substituted 2-halobenzoic acid with a thiourea derivative.[2]
A general synthetic scheme starts with the activation of a substituted 2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with an N,N-disubstituted thiourea to yield the benzothiazinone ring system in a single step.[2]
Synthesis of Non-Covalent Inhibitors (e.g., TBA-7371 Analogs)
The synthesis of non-covalent inhibitors often involves multi-step synthetic routes tailored to the specific scaffold. For example, the synthesis of benzomorpholine-based inhibitors, derived from a scaffold hopping strategy from the azaindole core of TBA-7371, involves the construction of the benzomorpholine core followed by the introduction of various substituents to explore the structure-activity relationship.[7] The design and synthesis of these analogs are guided by the goal of improving potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.[7][19]
Conclusion
The discovery and development of novel DprE1 inhibitors represent a highly promising avenue for the treatment of tuberculosis. The essential role of DprE1 in the mycobacterial cell wall synthesis pathway, coupled with its absence in humans, makes it an attractive and specific drug target. This technical guide has provided a comprehensive overview of the key aspects of DprE1 inhibitor research, from the underlying biological pathway to the practicalities of inhibitor discovery, evaluation, and synthesis. By leveraging the data, protocols, and workflows presented here, researchers can be better equipped to contribute to the development of the next generation of anti-TB drugs and ultimately, to combat this global health challenge.
References
- 1. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. excelra.com [excelra.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Inhibition of DprE1: A Technical Guide to a New Frontier in Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutic agents that act on new molecular targets. A significant breakthrough in this area has been the identification and validation of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. This technical guide provides an in-depth overview of DprE1 inhibitors, with a focus on their structural analogues, derivatives, mechanism of action, and the experimental protocols used for their evaluation. Quantitative data on the biological activity of various DprE1 inhibitor classes are summarized, and key experimental workflows are visualized to provide a comprehensive resource for researchers in the field of tuberculosis drug development.
DprE1: A Vulnerable Target in Mycobacterium tuberculosis
The mycobacterial cell wall is a complex and unique structure, essential for the bacterium's survival and virulence. A key component of this wall is arabinogalactan. The biosynthesis of arabinogalactan relies on the precursor decaprenylphosphoryl-D-arabinose (DPA), which is synthesized from decaprenylphosphoryl-D-ribose (DPR) through a two-step epimerization process catalyzed by DprE1 and DprE2.[1][2][3]
DprE1, a flavoenzyme, catalyzes the oxidation of DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). DprE2 then reduces DPX to DPA.[3][4][5] This pathway is exclusive to mycobacteria, making DprE1 an attractive and specific target for novel anti-tuberculosis drugs.[3][6] Inhibition of DprE1 disrupts the synthesis of DPA, leading to the cessation of arabinogalactan production and ultimately, bacterial cell death.[7][8]
Mechanism of DprE1 Inhibition
DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.
-
Covalent Inhibitors: These compounds, typically containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[9][10][11] The nitro group is believed to be reduced by the FAD cofactor of DprE1 to a reactive nitroso species, which then reacts with the thiol group of Cys387, leading to the inactivation of the enzyme.[10][12] Prominent examples include benzothiazinones (BTZs) like BTZ043 and PBTZ169 (Macozinone).[7][13][14][15]
-
Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1, competing with the natural substrate. This class of inhibitors includes diverse chemical scaffolds such as 1,4-azaindoles (e.g., TBA-7371) and carbostyrils (e.g., OPC-167832).[16][17]
The following diagram illustrates the DprE1/DprE2 pathway and the points of inhibition.
Caption: The DprE1/DprE2 enzymatic pathway for DPA synthesis.
Structural Analogues and Derivatives of DprE1 Inhibitors
Several distinct chemical scaffolds have been identified as potent inhibitors of DprE1. The following sections summarize the key structural classes and their biological activities.
Benzothiazinones (BTZs)
BTZs are a class of covalent inhibitors that have shown exceptional potency against Mtb. Two prominent members, BTZ043 and PBTZ169 (Macozinone), are currently in clinical development.[13][15][18] Structure-activity relationship (SAR) studies have highlighted the importance of the nitro group at the 8-position for their covalent mechanism of action.[9] Modifications to the side chain, such as the introduction of a piperazine moiety in PBTZ169, have been explored to improve pharmacokinetic properties.[14]
Azaindoles
The 1,4-azaindole scaffold represents a significant class of non-covalent DprE1 inhibitors.[16][17] Lead optimization efforts within this series have focused on enhancing metabolic stability and reducing off-target effects, leading to the identification of clinical candidates like TBA-7371.[17]
Benzimidazoles
Resulting from scaffold morphing of the 1,4-azaindole series, benzimidazoles have emerged as a novel class of DprE1 inhibitors.[2][19][20] These compounds retain potent enzyme inhibition and antimycobacterial activity while offering improved physicochemical properties such as aqueous solubility.[2][19]
Other Scaffolds
Numerous other chemical scaffolds have been investigated for DprE1 inhibition, including quinoxalines, triazoles, and benzothiazolylpyrimidine-5-carboxamides, demonstrating the druggability of this target.[5]
Quantitative Biological Data
The following tables summarize the in vitro activity of representative DprE1 inhibitors from various chemical classes.
Table 1: In Vitro Activity of Benzothiazinone (BTZ) Analogues
| Compound | Modifications | DprE1 IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Cytotoxicity (CC50, µM) |
| BTZ043 | Lead Compound | ~0.0023 | ~0.001 | > 10 |
| PBTZ169 | Piperazine side chain | ~0.0003 | ~0.0003 | > 10 |
| sPBTZ | Sulfonyl-piperazine | Varies (0.02 - 7.2) | Varies (0.01 - >10) | Not widely reported |
Data compiled from multiple sources, including[14][21][22].
Table 2: In Vitro Activity of Azaindole and Benzimidazole Analogues
| Compound Class | Representative Compound | DprE1 IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Cytotoxicity (CC50, µM) |
| 1,4-Azaindole | TBA-7371 analogue | 0.03 - 0.5 | 0.01 - 0.2 | > 50 |
| Benzimidazole | Scaffold-hopped analogue | 0.02 - 0.3 | 0.015 - 0.125 | > 50 |
Data compiled from multiple sources, including[2][17][19].
Table 3: In Vitro Activity of Other DprE1 Inhibitor Scaffolds
| Compound Class | Representative Compound | DprE1 IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Cytotoxicity (CC50, µM) |
| Pyrrole-BTZ | Non-covalent BTZ analogue | 1.61 - 7.34 | 0.05 - 0.1 | Not widely reported |
| Naphthol derivative | Virtual screening hit | ~0.33 | ~1.25 (Mtb H37Ra) | > 50 |
Data compiled from multiple sources, including[7][23].
Experimental Protocols
This section provides detailed methodologies for key assays used in the evaluation of DprE1 inhibitors.
DprE1 Enzyme Inhibition Assay (Amplex Red Method)
This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate when molecular oxygen is the electron acceptor.[10][12]
Protocol:
-
Reaction Mixture Preparation: In a 96-well black plate, prepare a reaction mixture containing 50 mM buffer (e.g., Glycyl-glycine, pH 8.0), 1 µM FAD, 0.2 µM Horseradish Peroxidase (HRP), and 50 µM Amplex Red.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Enzyme Addition: Add purified DprE1 enzyme to the wells to a final concentration of approximately 1.5 µM.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes).
-
Initiation of Reaction: Start the reaction by adding the substrate (e.g., farnesyl-phosphoryl-β-d-ribofuranose, FPR, to a final concentration of 0.4 µM).
-
Measurement: Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: A typical workflow for a DprE1 enzyme inhibition assay.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Assay - REMA)
The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue indicator dye resazurin to the pink resorufin by metabolically active cells.[1][24][25][26]
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculum Preparation: Prepare an Mtb H37Rv inoculum from a mid-log phase culture, adjusted to a McFarland standard of 1 and then diluted to achieve a final concentration of approximately 5 x 10^4 CFU/well.
-
Inoculation: Add the bacterial suspension to each well containing the test compound. Include growth and sterility controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Dye Addition: Add a solution of resazurin to each well.
-
Second Incubation: Re-incubate the plates overnight.
-
Reading: Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][25]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is commonly used to determine the cytotoxicity of compounds on mammalian cell lines (e.g., A549, VERO).[24][27]
Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value.
Conclusion and Future Perspectives
DprE1 has been firmly established as a highly vulnerable and druggable target for the development of new anti-tuberculosis therapies. The discovery of both covalent and non-covalent inhibitors with diverse chemical scaffolds has provided a rich pipeline of potential drug candidates, with several now advancing through clinical trials. The continued exploration of SAR for existing scaffolds and the discovery of novel inhibitor classes will be crucial for developing next-generation DprE1 inhibitors with improved efficacy, safety, and pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these promising new agents in the global fight against tuberculosis.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. GtR [gtr.ukri.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. researchgate.net [researchgate.net]
- 16. 1,4-azaindole, a potential drug candidate for treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of DprE1 and DprE1-IN-2 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and its inhibitor, DprE1-IN-2. DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs.[1][2] this compound is a potent inhibitor of this enzyme, and in silico modeling plays a crucial role in understanding its mechanism of action and in the development of new, more effective derivatives.
DprE1 Signaling Pathway and Inhibition
DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][3] The inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.[1] this compound belongs to the benzothiazinone class of inhibitors, which are known to act as suicide inhibitors by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "e-Pharmacophore model-guided design of potential DprE1 inhibitors: syn" by Avinash Kumar, Revathi Rajappan et al. [impressions.manipal.edu]
- 5. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Early-Stage Research on DprE1-IN-2 for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1] Its absence in humans makes it a prime target for the development of novel anti-tuberculosis therapeutics. DprE1-IN-2, a potent inhibitor of this enzyme, has emerged from early-stage research as a promising compound in the fight against tuberculosis. This guide provides an in-depth overview of the core preclinical data and methodologies associated with the initial investigation of this compound.
Core Data Summary
The following tables summarize the key quantitative data reported for this compound in early-stage preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Strain | Reference |
| IC50 (DprE1 Inhibition) | 28 nM | M. tuberculosis | [2][3][4] |
| IC50 (DprE1 Inhibition) | 32 nM | M. tuberculosis | [5] |
| MIC | 0.5 - 1.56 µM | M. tuberculosis | [5] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (Oral) | t1/2 | Cmax | Reference |
| BALB/c Mice | 100 mg/kg | 0.9 hours | 70 µM | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| Mouse Model of Chronic Tuberculosis Infection | 300 mg/kg | Reduction in lung bacterial burden | [5] |
| Mouse Model of Chronic Tuberculosis Infection | 300 mg/kg in combination with TMC207 | Synergistic effect in reducing lung bacterial burden | [5] |
Mechanism of Action and Signaling Pathway
DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). This two-step process is crucial for the synthesis of arabinans, which are essential components of the mycobacterial cell wall. This compound inhibits this pathway, leading to the disruption of cell wall integrity and ultimately, bacterial cell death.
Caption: this compound inhibits the DprE1-catalyzed oxidation of DPR to DPX.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the primary literature describing the evaluation of 1,4-azaindole derivatives, including this compound.[5]
DprE1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DprE1.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% Triton X-100, and 10% glycerol.
-
DprE1 Enzyme: Recombinant M. tuberculosis DprE1 is purified and diluted in assay buffer.
-
Substrate: Decaprenylphosphoryl-D-ribose (DPR) is prepared in an appropriate solvent.
-
Detection Reagent: A suitable reagent to measure the product or a cofactor, such as a fluorescent probe to detect H2O2 production.
-
-
Assay Procedure:
-
Add 2 µL of this compound (or other test compounds) at various concentrations to a 384-well plate.
-
Add 20 µL of DprE1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the DPR substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
-
Whole-Cell Activity Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
-
Culture Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Adjust the bacterial culture to a specific optical density (OD) at 600 nm.
-
-
Assay Procedure:
-
Serially dilute this compound in a 96-well plate.
-
Inoculate each well with the prepared M. tuberculosis culture.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.
-
In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis
This protocol outlines the assessment of a compound's ability to reduce bacterial load in a murine model of established tuberculosis infection.
-
Infection Model:
-
Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.
-
Allow the infection to establish for a chronic phase (e.g., 4-6 weeks).
-
-
Treatment:
-
Administer this compound orally at a specified dose (e.g., 300 mg/kg) once daily for a defined treatment period (e.g., 4-8 weeks).
-
Include vehicle control and positive control (e.g., isoniazid) groups.
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs and spleens and homogenize the tissues.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Compare the CFU counts between the treated and control groups to determine the reduction in bacterial burden.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a DprE1 inhibitor like this compound.
Caption: A streamlined workflow for the preclinical assessment of DprE1 inhibitors.
Conclusion
This compound represents a promising scaffold for the development of new anti-tuberculosis drugs. Its potent inhibition of DprE1, coupled with whole-cell activity and in vivo efficacy, underscores the potential of targeting the mycobacterial cell wall synthesis pathway. The data and protocols presented in this guide provide a comprehensive overview of the early-stage research on this compound, offering a valuable resource for researchers and drug developers in the field of tuberculosis. Further optimization and evaluation of this compound and its analogs are warranted to advance these findings toward clinical application.
References
An In-depth Technical Guide to the DprE1/DprE2 Enzyme Complex: A Critical Target in Tuberculosis Drug Development
Executive Summary: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel therapeutic targets.[1] The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1/DprE2) enzyme complex has emerged as a highly vulnerable and promising target for new anti-tubercular agents.[1][2] This complex catalyzes an essential step in the biosynthesis of the mycobacterial cell wall, specifically the formation of arabinogalactan and lipoarabinomannan.[2][3][4][5] Its location in the periplasmic space makes it more accessible to inhibitors compared to cytosolic targets.[5][6] This guide provides a comprehensive technical overview of the DprE1/DprE2 complex, including its structure, mechanism of action, key quantitative data, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Introduction: The Mycobacterial Cell Wall as a Fortress
The cell wall of Mycobacterium tuberculosis is a complex and formidable barrier, crucial for the bacterium's survival, pathogenicity, and intrinsic resistance to many antibiotics.[7] A key component of this wall is the arabinogalactan (AG) layer, which is covalently linked to peptidoglycan and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) core.[5] Lipoarabinomannan (LAM), another critical lipoglycan, is anchored in the plasma membrane and extends through the cell wall. Both AG and LAM require the specific precursor decaprenylphosphoryl-β-D-arabinofuranose (DPA) for the synthesis of their arabinan domains.[5][7] The biosynthesis of DPA is a unique pathway in mycobacteria, making the enzymes involved highly attractive targets for drug development.[7][8]
The DprE1/DprE2 Enzyme Complex: Structure and Mechanism
The epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step process catalyzed by the heterodimeric DprE1-DprE2 complex.[5][9]
2.1 Components of the Complex
-
DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase): DprE1 is a flavoenzyme that contains a Flavin Adenine Dinucleotide (FAD) cofactor.[5][6] It is responsible for the initial oxidation step in the epimerization process.[6] Structurally, Mtb DprE1 comprises a FAD binding domain and a substrate-binding domain.[9]
-
DprE2 (Decaprenylphosphoryl-D-2-keto erythro pentose reductase): DprE2 is an NADH/NADPH-dependent reductase that catalyzes the second step of the reaction.[6][10] While no crystal structure is available for Mtb DprE2, modeling studies have provided insights into its three-dimensional structure.[9][11]
Studies have confirmed that DprE1 and DprE2 form a stable complex, which is believed to be the functional unit in vivo.[12] This complex formation enhances the activity of DprE1 and is crucial for the efficient and loss-free synthesis of DPA.[12]
2.2 Mechanism of Action: The Epimerization Pathway The conversion of DPR to DPA proceeds via a two-step oxidation and reduction reaction, involving the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[7][13]
-
Oxidation by DprE1: DprE1 catalyzes the FAD-dependent oxidation of the C-2' hydroxyl group of DPR to form the keto-intermediate, DPX.[6][14] The FAD cofactor is reduced to FADH2 in this process.[10]
-
Reduction by DprE2: The NADH- or NADPH-dependent DprE2 enzyme then catalyzes the reduction of the C-2' keto group of DPX to a hydroxyl group, yielding the final product, DPA.[6][10]
This epimerization at the C-2' position is essential for producing the arabinofuranose units required for cell wall synthesis.
DprE1/DprE2 as a Premier Drug Target
The essentiality of the DprE1/DprE2 pathway for Mtb viability makes it a prime target for drug discovery.[6][9] Inhibition of this complex halts DPA production, disrupting the synthesis of AG and LAM, which ultimately leads to cell lysis and bacterial death.[4][8][15] Several classes of inhibitors have been developed, which can be broadly categorized as covalent or non-covalent.[1]
3.1 Covalent Inhibitors: A Suicide Mechanism Many of the most potent DprE1 inhibitors, such as benzothiazinones (BTZs) like BTZ043 and PBTZ169, are covalent inhibitors.[9][12] These compounds typically contain a nitro-aromatic moiety.[13] The mechanism of inhibition is a form of suicide activation:
-
The inhibitor's nitro group is reduced by the FADH2 cofactor within the DprE1 active site to a reactive nitroso species.[13][16]
-
This electrophilic nitroso intermediate then forms an irreversible covalent bond with the thiol group of a specific cysteine residue (Cys387 in Mtb DprE1).[13][16]
-
This covalent adduct permanently inactivates the enzyme, blocking the entire pathway.[16]
References
- 1. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GtR [gtr.ukri.org]
- 8. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure, dynamics, and interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 examined by molecular modeling, simulation, and electrostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Initial Toxicity Screening of a Novel DprE1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential initial toxicity screening protocols for a novel decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor, designated here as DprE1-IN-2. This document outlines the critical in vitro and in vivo assays required to establish a preliminary safety profile, a crucial step in the early-stage development of new anti-tubercular agents.
Introduction to DprE1 Inhibition and Toxicity Concerns
Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Its absence in mammals makes it an attractive and specific target for novel anti-tuberculosis drugs.[3] DprE1 inhibitors, such as this compound, work by blocking the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for the synthesis of the mycobacterial cell wall.[4] This disruption of cell wall formation leads to bacterial cell death.[4]
While the specificity of DprE1 as a target suggests a favorable safety profile, comprehensive toxicity screening is imperative to identify any potential off-target effects or compound-specific liabilities. Key concerns for novel chemical entities include general cytotoxicity, mutagenicity (particularly for compounds containing nitroaromatic moieties), and cardiac toxicity (e.g., hERG channel inhibition).[2][5]
Data Presentation: Summary of Preclinical Toxicity Data
The following tables summarize the key quantitative data that should be generated during the initial toxicity screening of a DprE1 inhibitor like this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | CC₅₀ (µM) | Selectivity Index (SI)¹ |
| A549 | Human Lung Carcinoma | > 50 | > 100 |
| HepG2 | Human Liver Carcinoma | > 50 | > 100 |
| Vero | Monkey Kidney Epithelial | > 50 | > 100 |
| THP-1 | Human Monocytic | > 50 | > 100 |
¹ Selectivity Index (SI) is calculated as CC₅₀ / MIC (Minimum Inhibitory Concentration). A higher SI value indicates greater selectivity for the bacterial target over mammalian cells. MIC for this compound is assumed to be ≤ 0.5 µM against M. tuberculosis.
Table 2: In Vivo Acute Oral Toxicity of this compound (OECD 423)
| Species | Strain | Sex | Starting Dose (mg/kg) | Outcome | Estimated LD₅₀ (mg/kg) |
| Mouse | Albino | Female | 300 | No mortality or signs of toxicity | > 2000 |
| Mouse | Albino | Female | 2000 | No mortality or signs of toxicity | > 2000 |
Table 3: Preliminary Genotoxicity and Cardiotoxicity Assessment of this compound
| Assay | System | Result |
| Ames Test (Bacterial Reverse Mutation Assay) | S. typhimurium | Negative |
| hERG Inhibition Assay | In vitro patch clamp | IC₅₀ > 30 µM |
Experimental Protocols
In Vitro Cytotoxicity Assay: Resazurin Microtiter Assay
This protocol is adapted for assessing the cytotoxicity of this compound against various mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., A549, HepG2, Vero, THP-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[6]
-
Opaque-walled 96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic agent).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.[6]
-
Incubation with Resazurin: Incubate the plates for 1-4 hours at 37°C, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability) by plotting a dose-response curve.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of this compound in mice.[7]
Animals:
-
Healthy, young adult albino mice (female, 8-12 weeks old), weighing 25-31 g.[7]
-
Animals are acclimatized for at least 5 days before the study.
Procedure:
-
Fasting: Fast the animals overnight (food, but not water) prior to dosing.[8]
-
Dosing:
-
Observation:
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[7]
-
Record any signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight on days 0, 7, and 14.[7]
-
-
Subsequent Steps:
-
If no mortality is observed at 300 mg/kg, a higher dose of 2000 mg/kg is administered to a new group of 3 mice.[9]
-
The procedure is stopped if no mortality is observed at the highest dose, and the LD₅₀ is determined to be greater than 2000 mg/kg.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Visualizations
DprE1/DprE2 Signaling Pathway in Mycobacteria
Experimental Workflow for Initial Toxicity Screening
Potential Off-Target Effects and Signaling Pathways
This compound, if it belongs to a class like quinoxalines, may have off-target activities. Quinoxaline derivatives have been reported to interact with various biological targets, including kinases, and can modulate cellular signaling pathways.[10][11] Therefore, in later stages of preclinical development, it would be prudent to investigate potential interactions with key human kinases and other enzymes to build a more comprehensive safety profile.
Conclusion
The initial toxicity screening of a novel DprE1 inhibitor, such as this compound, is a critical step in its development as a potential anti-tubercular drug. The protocols and data outlined in this guide provide a foundational framework for assessing the preliminary safety of such compounds. A favorable outcome from these studies, characterized by low cytotoxicity, a high selectivity index, a high LD₅₀, and no preliminary genotoxic or cardiotoxic signals, would strongly support the progression of the compound to more extensive preclinical safety and efficacy evaluations.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ijper.org [ijper.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore Modeling for the Discovery of Novel DprE1 Inhibitors: A Technical Guide
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb presents a significant global health threat, urgently necessitating the development of new drugs with novel mechanisms of action.[2][3] Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has emerged as a critical and highly vulnerable target for anti-TB drug discovery.[2][4] DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of key components like lipoarabinomannan (LAM) and arabinogalactan (AG).[2][3][5] Its location in the periplasmic space makes it more accessible to inhibitors, and the absence of a human homologue suggests a lower potential for toxicity.[6] This guide provides an in-depth technical overview of the application of pharmacophore modeling in the rational design and discovery of new DprE1 inhibitors.
The DprE1 Enzyme and its Role in Cell Wall Synthesis
DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenyl-phosphoryl-D-arabinose (DPA).[5][7] DPA is the sole arabinose donor for the synthesis of arabinans, which are essential polysaccharides in the Mtb cell wall.[8][9] The process is a two-step reaction:
-
Oxidation: DprE1, a decaprenylphosphoryl-β-D-ribose oxidase, utilizes a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize the 2'-hydroxyl group of DPR, forming a keto intermediate, decaprenylphosphoryl-D-2-keto erythro pentose (DPX).[9][10]
-
Reduction: The NADH-dependent DprE2 enzyme then reduces DPX to produce the final product, DPA.[10]
Inhibition of DprE1 blocks this pathway, leading to the accumulation of DPR and the depletion of DPA.[8] This stalls the biosynthesis of AG and LAM, compromising the integrity of the cell wall and ultimately causing bacterial cell death.[8][11]
Pharmacophore Modeling for DprE1 Inhibitors
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target and elicit a biological response.[12][13] These features include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[14] This approach is instrumental in virtual screening of large compound libraries to identify novel scaffolds and in guiding the optimization of lead compounds.[7][12] Both ligand-based and structure-based methods are employed for discovering DprE1 inhibitors.
-
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target protein is unknown or when a set of known active and inactive ligands is available.[15] The model is generated by aligning a set of active molecules and extracting the common chemical features that are essential for their activity.[15]
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (like DprE1) complexed with a ligand is available, this method can be used.[4][5] The model is developed by analyzing the key interaction points—such as hydrogen bonds, and hydrophobic and electrostatic interactions—between the ligand and the amino acid residues in the active site of the protein.[4] This approach provides crucial insights into the binding mode of inhibitors.
The general workflow for a pharmacophore modeling study involves several integrated computational techniques to progress from initial concepts to promising hit compounds.
Experimental and Computational Protocols
The discovery of novel DprE1 inhibitors relies on a combination of computational modeling and experimental validation. Below are detailed methodologies for key steps in this process.
Protocol 1: Structure-Based Pharmacophore Model Generation
This protocol outlines the generation of an e-pharmacophore model using the receptor-ligand complex structure.
-
Protein Preparation: Obtain the crystal structure of DprE1 complexed with a ligand (e.g., PDB ID: 4P8C or 4P8K) from the Protein Data Bank.[11][16] Prepare the protein using a tool like the Protein Preparation Wizard in Schrödinger Suite by assigning bond orders, adding hydrogens, removing water molecules beyond 5 Å from the ligand, and minimizing the structure to relieve steric clashes.[11]
-
Pharmacophore Site Generation: Define the pharmacophore site based on the co-crystallized ligand. Generate pharmacophore features (H-bond acceptor/donor, hydrophobic, aromatic, etc.) representing the key interaction points within the active site.[16]
-
Model Generation: Develop a pharmacophore hypothesis based on these features. A typical model for DprE1 inhibitors might consist of features like hydrogen bond donors, acceptors, and aromatic rings.[17] For example, a four-feature e-pharmacophore model can be developed based on the receptor-ligand cavity.[16][18]
-
Model Validation: Validate the generated pharmacophore model using a test set of known DprE1 inhibitors and non-inhibitors. Assess the model's ability to discriminate between active and inactive compounds, often visualized using a Receiver Operating Characteristic (ROC) curve analysis.[13]
Protocol 2: Molecular Docking and Binding Free Energy Calculation
This protocol is used to predict the binding conformation and affinity of potential inhibitors within the DprE1 active site.
-
Ligand Preparation: Prepare a library of potential inhibitor compounds. This involves generating 3D coordinates, correcting ionization states at physiological pH, and creating stereoisomers if necessary, using tools like LigPrep in the Schrödinger Suite.[11]
-
Receptor Grid Generation: Define the active site for docking by generating a receptor grid centered on the co-crystallized ligand from the prepared DprE1 structure.[11]
-
Molecular Docking: Dock the prepared ligands into the receptor grid using a docking program such as Glide (Schrödinger), AutoDock Vina, or CDOCKER.[6][16] Different precision modes (e.g., Standard Precision or Extra Precision) can be used.[16][18] The resulting poses are scored based on their predicted binding affinity (e.g., docking score in kcal/mol).
-
Binding Free Energy Calculation: For the top-ranked poses, perform more rigorous binding free energy calculations using methods like Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area).[5][17] This method provides a more accurate estimation of the ligand's binding affinity by considering solvation effects.[17]
Protocol 3: In Vitro Antitubercular Activity Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of synthesized compounds against Mtb.
-
Strain and Culture Conditions: Use the Mycobacterium tuberculosis H37Rv (ATCC27294) strain.[16][18] Culture the bacteria in an appropriate medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Assay Method: The agar dilution method is a common technique.[16][18] Prepare a series of agar plates containing two-fold serial dilutions of the test compounds.
-
Inoculation: Inoculate the plates with a standardized suspension of Mtb H37Rv.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of Mtb on the agar plate.[16][18] A standard drug, such as ethambutol or isoniazid, should be included as a positive control.[16][18]
Quantitative Analysis of DprE1 Inhibitors
A wide variety of chemical scaffolds have been identified as DprE1 inhibitors. They are broadly classified as covalent inhibitors, which form a permanent bond with the enzyme, and non-covalent inhibitors.[2][3] Benzothiazinones (BTZs) are a prominent class of covalent inhibitors that react with a key cysteine residue (Cys387) in the DprE1 active site.[11][19] Non-covalent inhibitors, such as azaindoles, are also being actively pursued, with some candidates entering clinical trials.[5] The table below summarizes representative DprE1 inhibitors and their reported biological activities.
| Compound/Class | Type | Target Organism | Activity Metric | Value | Reference |
| Benzothiazinones (BTZ) | Covalent | M. tuberculosis | MIC | < 10 µM (most active) | [20] |
| PBTZ169 (Macozinone) | Covalent | M. tuberculosis | - | In Clinical Trials | [11] |
| BTZ043 | Covalent | M. tuberculosis | - | In Clinical Trials | [11] |
| TBA-7371 | Non-covalent | M. tuberculosis | - | In Clinical Trials | [5][11] |
| Azaindoles | Non-covalent | M. tuberculosis | - | Potent activity | [5] |
| Compound B12 | Non-covalent | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | [16][18] |
| Ethambutol (Control) | - | M. tuberculosis H37Rv | MIC | 3.125 µg/mL | [16][18] |
| Hit Compound B2 | - | M. smegmatis | MIC₅₀ | < 1 µM | [11] |
| Hit Compound H3 | - | M. smegmatis | MIC₅₀ | < 1 µM | [11] |
Conclusion
DprE1 remains one of the most promising and validated targets for the development of new anti-tubercular agents. Pharmacophore modeling, integrated with other computational methods like molecular docking and molecular dynamics, has proven to be a powerful strategy for the discovery and optimization of both covalent and non-covalent DprE1 inhibitors.[12] By providing a 3D map of the essential features required for potent inhibition, these models significantly accelerate the identification of novel chemical scaffolds from vast virtual libraries. The continued application of these in-silico approaches, coupled with rigorous experimental validation, will be pivotal in advancing new DprE1 inhibitors from the laboratory to clinical trials, offering new hope in the global fight against tuberculosis.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure based pharmacophore modelling approach for the design of azaindole derivatives as DprE1 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of DprE1 inhibitors using AI/CADD approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researcher.manipal.edu [researcher.manipal.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Exploring the Chemical Space of DprE1 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a validated and compelling target for the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). As a crucial enzyme in the biosynthesis of the mycobacterial cell wall, its inhibition leads to bacterial death. This technical guide provides a comprehensive overview of the chemical space of DprE1 inhibitors, presenting a structured summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathway and inhibitor discovery workflow. The aim is to furnish researchers and drug developers with a foundational resource to navigate and contribute to this critical area of anti-TB drug discovery.
The DprE1 Target: A Cornerstone of Mycobacterial Cell Wall Synthesis
DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][2][3] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[1][4][5][6] The essentiality of this pathway for mycobacterial viability, coupled with its absence in humans, makes DprE1 an ideal target for selective antimicrobial agents.[1][6] The discovery of potent inhibitors such as the benzothiazinones (BTZs) has validated DprE1 as a druggable target, spurring the exploration of a diverse chemical space of inhibitors.[2][4]
Quantitative Analysis of DprE1 Inhibitors
The chemical space of DprE1 inhibitors is broadly categorized into covalent and non-covalent inhibitors.[4][7] Covalent inhibitors, often containing a nitro group, typically form an irreversible bond with a cysteine residue (Cys387) in the enzyme's active site.[2][7][8] Non-covalent inhibitors bind reversibly to the active site. The following table summarizes quantitative data for representative compounds from various chemical scaffolds.
| Chemical Scaffold | Representative Compound | Inhibition Mechanism | DprE1 IC₅₀ (nM) | Mtb H37Rv MIC (µg/mL) |
| Covalent Inhibitors | ||||
| Benzothiazinones | BTZ043 | Covalent | ~1 | 0.001-2.3 nM |
| Dinitrobenzamides | PBTZ169 (Macozinone) | Covalent | ~0.3 | 0.00065-0.65 nM |
| Nitroquinoxalines | VI-9376 | Covalent | - | - |
| Non-Covalent Inhibitors | ||||
| 1,4-Azaindoles | TBA-7371 | Non-covalent | 10 | 0.00078-0.00156 |
| Benzimidazoles | Compound 2 (analogue) | Non-covalent | - | 0.78-1.56 µM |
| Benzothiazoles | TCA1 | Non-covalent | 3000 ± 200 | - |
| Pyrimidino-morpholines | GSK Analogues | Non-covalent | - | 0.6-1.7 µM |
| Quinolones | Analogue | Non-covalent | - | <1 µM |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.
Experimental Protocols
The discovery and characterization of DprE1 inhibitors rely on a standardized set of biochemical and microbiological assays.
DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay quantitatively measures the direct inhibition of purified DprE1 enzyme.
Principle: The assay is based on the DprE1-catalyzed oxidation of a substrate analogue, geranylgeranyl-phosphoryl-β-d-ribose (GGPR), which is coupled to the reduction of a non-fluorescent indicator, resazurin, to the highly fluorescent resorufin.[9] The rate of fluorescence increase is proportional to DprE1 activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Enzyme Stock: Purified recombinant Mtb DprE1 is diluted to a working concentration (e.g., 50 nM) in assay buffer.
-
Substrate Stock: GGPR is prepared as a stock solution in a suitable solvent (e.g., DMSO).
-
Indicator Stock: Resazurin is prepared as a stock solution in water.
-
Compound Plates: Test inhibitors are serially diluted in DMSO in a 96- or 384-well plate.
-
-
Assay Procedure:
-
To the wells of a black, opaque microplate, add the test compounds and DprE1 enzyme solution.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of the GGPR substrate and resazurin.
-
Immediately begin monitoring the increase in fluorescence (Excitation ~530-560 nm, Emission ~590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Normalize the rates to a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Whole-Cell Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.
Principle: The REMA assay utilizes the redox indicator resazurin, which is blue and non-fluorescent, to measure bacterial viability. Metabolically active bacteria reduce resazurin to the pink and fluorescent resorufin. The absence of a color change indicates bacterial growth inhibition.
Detailed Methodology:
-
Culture and Inoculum Preparation:
-
Culture Mycobacterium tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80.
-
Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard of 1.0) and then dilute to the final inoculum density.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, prepare serial dilutions of the test compounds in 7H9 broth.
-
Include a drug-free control (vehicle only) and a sterile control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared Mtb inoculum to each well.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Development and Reading:
-
Add the resazurin solution to each well and re-incubate for 16-24 hours.
-
Visually inspect the plates for a color change from blue to pink.
-
The MIC is defined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).
-
Visualizing Pathways and Workflows
DprE1 in the Arabinan Biosynthesis Pathway
The DprE1/DprE2 enzyme complex is a critical gatekeeper for the supply of arabinose units for cell wall construction. Inhibition of DprE1 halts this essential process.
Caption: The DprE1/DprE2-catalyzed epimerization of DPR to DPA, a critical step for arabinan synthesis in Mtb.
General Workflow for DprE1 Inhibitor Discovery
The path from a compound library to a potential drug candidate follows a structured screening and optimization cascade.
Caption: A streamlined workflow for the discovery and preclinical development of novel DprE1 inhibitors.
Conclusion and Future Directions
The chemical space of DprE1 inhibitors is both diverse and rich with opportunity. Numerous scaffolds have demonstrated potent activity, with several compounds advancing into clinical trials.[10] The continued exploration of this space, aided by structure-based drug design and novel synthetic chemistry, holds immense promise for the development of next-generation anti-tubercular agents. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of current lead series and identifying novel chemical matter that can overcome potential resistance mechanisms. The robust and well-characterized nature of the DprE1 target provides a solid foundation for these endeavors, paving the way for more effective and shorter treatment regimens for tuberculosis.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of DprE1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of DprE1-IN-2, a potential inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme from Mycobacterium tuberculosis. DprE1 is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a promising target for the development of new anti-tubercular agents.[1][2][3]
Introduction to DprE1 and its Inhibition
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][4][5][6][7] DPA is an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are major components of the mycobacterial cell wall.[1][2][6] Inhibition of DprE1 disrupts the cell wall synthesis, leading to bacterial cell death.[1] Several classes of DprE1 inhibitors have been identified, including covalent and non-covalent binders.[6][8] this compound, chemically known as 2-((4-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl 2,4-dichlorobenzoate, is a putative inhibitor designed to target this essential enzyme.
DprE1 Signaling Pathway and Inhibition
The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the mechanism of its inhibition.
References
- 1. japsonline.com [japsonline.com]
- 2. 2-((2,4-DICHLOROBENZYL)THIO)-3-ET-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4(3H)-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine | Atlantis Press [atlantis-press.com]
- 5. 6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 2,4-dichlorobenzoate | C27H16Cl2N2O4S2 | CID 383092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 8. Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of DprE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[1][2] Its essentiality for the viability of Mycobacterium tuberculosis and its absence in mammals make it a prime target for the development of novel anti-tubercular drugs.[2] High-throughput screening (HTS) plays a pivotal role in identifying novel chemical entities that can inhibit DprE1 activity.[3] This document provides detailed application notes and protocols for key HTS assays used in the discovery of DprE1 inhibitors.
DprE1 Signaling Pathway and Inhibition Mechanism
DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of the arabinan components of the mycobacterial cell wall.[4][5] The process is a two-step reaction: DprE1 first oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is then reduced by DprE2 to DPA.[4] Inhibitors of DprE1 block this pathway, leading to the depletion of DPA, disruption of cell wall synthesis, and ultimately bacterial death.[6]
Caption: DprE1/DprE2 enzymatic pathway and the mechanism of DprE1 inhibitors.
Quantitative Data Summary of DprE1 Inhibitors
The following tables summarize the in vitro activity of various classes of DprE1 inhibitors.
Table 1: Covalent Inhibitors of DprE1
| Inhibitor Class | Example Compound | MIC (µM) against M. tuberculosis H37Rv | IC50 (µM) against DprE1 | Cytotoxicity (CC50 in µM) |
| Benzothiazinones (BTZ) | BTZ043 | 0.0023 | - | 11.5 (HepG2) |
| Macozinone (PBTZ169) | 0.00065 | - | 127 (HepG2) | |
| Nitrophenyltriazoles | - | 0.03 - 0.06 | - | > 30 (HepG2) |
| Nitrobenzothiazoles | - | 0.01 | - | > 100 |
| Dinitrobenzamides (DNB) | - | - | - | - |
| Nitroquinoxalines (NQ) | - | - | - | - |
Note: MIC and IC50 values can vary depending on the specific assay conditions and strains used.
Table 2: Non-Covalent Inhibitors of DprE1
| Inhibitor Class | Example Compound | MIC (µM) against M. tuberculosis H37Rv | IC50 (µM) against DprE1 | Cytotoxicity (CC50 in µM) |
| Azaindoles | TBA-7371 | - | - | - |
| Quinolines/Quinoxalines | OPC-167832 | 0.0005 | - | - |
| Pyrrole-Benzothiazinones | PyrBTZ01 | 0.35 | 1.61 | - |
| PyrBTZ02 | 0.34 | 7.34 | - | |
| Benzimidazoles | C215 | - | - | - |
| Benzomorpholine-based | B18 | - | - | - |
Experimental Protocols
Whole-Cell Phenotypic High-Throughput Screening Assay
This assay identifies compounds that inhibit the growth of Mycobacterium tuberculosis or a surrogate species like Mycobacterium smegmatis.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uniprot.org [uniprot.org]
- 6. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring the Minimum Inhibitory Concentration (MIC) of DprE1-IN-2 against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme essential for the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1][2] It catalyzes a key step in the production of decaprenylphosphoryl-arabinose (DPA), a precursor for arabinans.[2][3][4] Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial lysis and death, making it a highly vulnerable and attractive target for novel anti-tubercular drugs.[1][5] DprE1 inhibitors are a promising new class of agents being developed to combat drug-resistant tuberculosis.[6] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of DprE1-IN-2, a putative DprE1 inhibitor, against Mycobacterium tuberculosis (Mtb) using the widely accepted Microplate Alamar Blue Assay (MABA).[7][8][9]
Mechanism of Action: DprE1 in Mycobacterial Cell Wall Synthesis
The DprE1/DprE2 enzyme complex is pivotal for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into DPA.[3][4] This two-step process begins with the FAD-dependent oxidation of DPR by DprE1 to form the intermediate decaprenylphosphoryl-β-D-2'-keto-erythropentafuranose (DPX).[2][4] Subsequently, the NADH-dependent reductase DprE2 converts DPX into DPA.[4] DPA is the essential arabinofuranosyl donor for the synthesis of arabinogalactan and lipoarabinomannan (LAM), both of which are indispensable components of the Mtb cell wall.[2] this compound inhibits the first step of this pathway, blocking the production of DPA and thereby compromising the structural integrity of the bacterial cell wall.[1]
Caption: DprE1 pathway and inhibition by this compound.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv (ATCC 27294) using a colorimetric broth microdilution method.[10][11][12] The assay relies on the reduction of the Alamar Blue (resazurin) indicator by metabolically active cells, resulting in a color change from blue (no growth) to pink (growth).[10]
1. Materials and Reagents
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (or other relevant strains).
-
Culture Media:
-
Middlebrook 7H9 Broth (Difco or equivalent).
-
10% OADC enrichment (Oleic Acid, Albumin, Dextrose, Catalase).
-
0.05% Tween 80.
-
Glycerol.
-
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Control Antibiotic: Rifampicin or Isoniazid (with known MIC range).
-
Assay Plates: Sterile, 96-well, U-bottom microtiter plates.[13]
-
Reagents:
-
Alamar Blue reagent (resazurin sodium salt).
-
Sterile distilled water.
-
Sterile Saline-Tween (0.85% NaCl, 0.05% Tween 80).
-
2. Preparation of Media and Reagents
-
Complete 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.
-
This compound Stock Solution: Prepare a 1 mg/mL (or other suitable high concentration) stock solution of this compound in 100% DMSO. Further dilutions should be made in complete 7H9 broth.
-
Alamar Blue Solution: Prepare a stock solution of Alamar Blue at 0.02% (w/v) in sterile distilled water and filter-sterilize. Store protected from light at 4°C.
3. Inoculum Preparation
-
Culture M. tuberculosis H37Rv in complete 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Transfer the culture to a sterile tube and allow large clumps to settle for 15-30 minutes.[14]
-
Carefully transfer the upper supernatant to a new sterile tube. Adjust the turbidity with sterile Saline-Tween to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in complete 7H9 broth. This will be the final inoculum, containing approximately 1 x 10⁵ CFU/mL.[13]
4. Assay Plate Setup
-
Add 100 µL of complete 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of a 2X working stock of this compound to the first column of wells (e.g., Column 1, A-H). This will result in a total volume of 200 µL at the highest desired test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to Column 10. Discard 100 µL from Column 10.[15]
-
Column 11 will serve as the bacterial growth control (no drug).
-
Column 12 will serve as the sterile media control (no bacteria, no drug).
-
Finally, add 100 µL of the prepared bacterial inoculum (from step 3.4) to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in all wells (except Column 12 before inoculum addition) will be 200 µL.
5. Incubation and Reading
-
Seal the plates with an adhesive plate sealer or parafilm and incubate at 37°C in a standard incubator.
-
Incubate for 7 days.[12]
-
On day 7, add 30 µL of the Alamar Blue reagent solution to each well.
-
Re-seal the plates and incubate for an additional 24 hours at 37°C.[10][11]
-
Read the results visually. A change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[10][11]
Experimental Workflow Diagram
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 7. brieflands.com [brieflands.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing DprE1-IN-2 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are based on the available data for the well-characterized covalent DprE1 inhibitor, BTZ-043, as a representative example for a compound designated "DprE1-IN-2". The experimental parameters and expected outcomes can be adapted for other DprE1 inhibitors with similar mechanisms of action.
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[1][2] Its essential role in Mycobacterium tuberculosis makes it a highly attractive target for the development of novel anti-tuberculosis drugs.[1] this compound is a potent covalent inhibitor of DprE1, demonstrating significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. This document provides detailed protocols for evaluating the in vivo efficacy of this compound using established murine models of tuberculosis.
Mechanism of Action of DprE1 Inhibitors
DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinofuranosyl residues for the synthesis of arabinans.[3][4] Covalent inhibitors like this compound typically contain a nitro group which, upon reduction by the flavin cofactor within the DprE1 active site, forms a reactive nitroso species. This species then forms a covalent adduct with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition and subsequent cell death.[1]
Data Presentation: In Vivo Efficacy of a Representative DprE1 Inhibitor (BTZ-043)
The following tables summarize the quantitative data from preclinical studies on BTZ-043, a representative covalent DprE1 inhibitor, in murine models of tuberculosis.
Table 1: Efficacy of BTZ-043 in the C3HeB/FeJ Mouse Model (Chronic Infection) [3]
| Treatment Group | Dose (mg/kg) | Duration | Mean Bacterial Load (log10 CFU ± SD) - Lungs | Mean Bacterial Load (log10 CFU ± SD) - Spleens |
| Untreated Control | - | 8 weeks | 6.85 ± 0.21 | 4.55 ± 0.27 |
| Untreated Control | - | 12 weeks | 7.51 ± 0.33 | 5.22 ± 0.80 |
| Untreated Control | - | 16 weeks | 7.98 ± 0.29 | 5.50 ± 0.51 |
| BTZ-043 | 25 | 4 weeks | 5.72 ± 0.45 | 3.89 ± 0.38 |
| BTZ-043 | 50 | 4 weeks | 5.41 ± 0.39 | 3.61 ± 0.41 |
| BTZ-043 | 100 | 4 weeks | 5.11 ± 0.52 | 3.33 ± 0.34 |
| BTZ-043 | 25 | 8 weeks | 5.15 ± 0.33 | 3.21 ± 0.29 |
| BTZ-043 | 50 | 8 weeks | 4.76 ± 0.28 | 2.98 ± 0.35 |
| BTZ-043 | 100 | 8 weeks | 4.32 ± 0.41 | 2.67 ± 0.40 |
Table 2: Comparative Efficacy of Different DprE1 Inhibitors in the C3HeB/FeJ Mouse Model (2-Month Treatment) [4]
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU ± SD) - Lungs |
| Untreated Control | - | 7.51 ± 0.33 |
| TBA-7371 | 100 | 5.89 ± 0.47 |
| PBTZ169 | 50 | 5.32 ± 0.39 |
| OPC-167832 | 12.5 | 4.98 ± 0.51 |
Experimental Protocols
Murine Model of Chronic Tuberculosis Infection
This protocol describes the establishment of a chronic M. tuberculosis infection in mice to evaluate the efficacy of this compound.
Materials:
-
Animals: 6- to 8-week-old female BALB/c or C3HeB/FeJ mice.
-
Bacteria: Mycobacterium tuberculosis H37Rv or Erdman strain.
-
Equipment: Aerosol exposure chamber (e.g., Glas-Col), Middlebrook 7H9 broth with ADC supplement, Middlebrook 7H11 agar with OADC supplement, homogenizer, incubator (37°C, 5% CO2).
-
Reagents: this compound, vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before infection.
-
Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase. Wash and resuspend the bacterial pellet in phosphate-buffered saline (PBS) to the desired concentration.
-
Aerosol Infection: Infect mice with a low-dose aerosol of M. tuberculosis using a calibrated aerosol exposure system to deliver approximately 50-100 colony-forming units (CFU) to the lungs of each mouse.[5]
-
Confirmation of Infection: At day 1 post-infection, euthanize a subset of mice to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.
-
Treatment Initiation: At a pre-determined time post-infection (e.g., 4 weeks for a chronic model), randomize the remaining mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage once daily for the specified duration (e.g., 4 or 8 weeks). The control group should receive the vehicle alone.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs in PBS. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
-
Data Analysis: Convert CFU counts to log10 CFU. Compare the mean log10 CFU between the treated and untreated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Pharmacokinetic Analysis
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Animals: Healthy, uninfected mice of the same strain used for efficacy studies.
-
Equipment: Equipment for oral gavage, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), centrifuge, liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Reagents: this compound, appropriate solvents for drug extraction.
Procedure:
-
Drug Administration: Administer a single dose of this compound to a cohort of mice via oral gavage.
-
Blood Sampling: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of mice via retro-orbital or tail-vein bleeding into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract this compound from the plasma samples using an appropriate solvent precipitation or solid-phase extraction method.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Logical Relationships in Drug Efficacy Evaluation
The successful evaluation of a new anti-tuberculosis drug like this compound involves a logical progression from understanding its fundamental properties to assessing its performance in a complex biological system.
Conclusion
The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of this compound's efficacy in established animal models of tuberculosis. By following these standardized procedures, researchers can generate robust and reproducible data to support the further development of this promising class of anti-tuberculosis agents. The use of well-characterized mouse models, coupled with rigorous quantitative analysis, is essential for translating preclinical findings into successful clinical outcomes.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DprE1 Inhibitor Administration in a C3HeB/FeJ Mouse Model of Tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "DprE1-IN-2" is not specifically identified in the current scientific literature. Therefore, these application notes and protocols are based on studies with well-characterized Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors, such as OPC-167832 and BTZ-043, which are currently in clinical or preclinical development. The provided protocols and data are representative of this class of compounds and can be adapted for other DprE1 inhibitors.
Introduction
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drugs. DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, both vital components of the Mycobacterium tuberculosis cell wall.[1][2] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial death.[3]
The C3HeB/FeJ mouse strain is a valuable preclinical model for tuberculosis research as it develops human-like caseous necrotic granulomas in the lungs following infection with M. tuberculosis.[4][5] This pathology is often absent in other commonly used mouse strains and is critical for evaluating the efficacy of anti-tubercular agents in a microenvironment that closely mimics human disease.[6][7] These application notes provide a detailed protocol for the administration of a representative DprE1 inhibitor in the C3HeB/FeJ mouse model and summarize expected outcomes based on published data.
DprE1 Signaling Pathway and Mechanism of Action
DprE1 inhibitors interfere with the arabinan biosynthesis pathway, a critical process for the integrity of the mycobacterial cell wall. The enzyme DprE1 is a flavoprotein that, in conjunction with DprE2, converts DPR to DPA.[1] DprE1 inhibitors can be classified as either covalent or non-covalent binders.[1] Covalent inhibitors, such as the benzothiazinones (BTZs), often contain a nitro group that is reduced by the enzyme's flavin cofactor (FADH2) to a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[8][9] Non-covalent inhibitors bind reversibly to the active site, also blocking the conversion of DPR.[2] The disruption of DPA synthesis ultimately halts the production of arabinogalactan and lipoarabinomannan, compromising the structural integrity of the cell wall and leading to bacterial lysis.[3]
Quantitative Data Presentation
The following tables summarize the efficacy of representative DprE1 inhibitors in the C3HeB/FeJ mouse model infected with M. tuberculosis. Data is presented as the mean log10 colony-forming units (CFU) per organ.
Table 1: Efficacy of DprE1 Inhibitors in the Lungs of C3HeB/FeJ Mice [10]
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean log10 CFU/Lung (4 weeks) | Mean log10 CFU/Lung (8 weeks) |
| Untreated Control (Start of Rx) | - | - | 7.59 | 8.00 |
| OPC-167832 | 1.25 | Once Daily (QD) | 6.71 | 5.82 |
| 5 | Once Daily (QD) | 6.13 | 4.93 | |
| 20 | Once Daily (QD) | 5.51 | 4.88 | |
| PBTZ169 | 25 | Once Daily (QD) | 7.21 | 6.78 |
| 50 | Once Daily (QD) | 7.02 | 6.45 | |
| 100 | Once Daily (QD) | 6.98 | 6.39 | |
| TBA-7371 | 50 | Twice Daily (BID) | 7.15 | 6.81 |
| 100 | Twice Daily (BID) | 6.88 | 6.50 | |
| 200 | Twice Daily (BID) | 6.81 | 6.42 |
Table 2: Efficacy of DprE1 Inhibitors in the Spleens of C3HeB/FeJ Mice [10]
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean log10 CFU/Spleen (4 weeks) | Mean log10 CFU/Spleen (8 weeks) |
| Untreated Control (Start of Rx) | - | - | 5.11 | 5.43 |
| OPC-167832 | 1.25 | Once Daily (QD) | 4.21 | 3.89 |
| 5 | Once Daily (QD) | 3.88 | 3.15 | |
| 20 | Once Daily (QD) | 3.51 | 2.88 | |
| PBTZ169 | 25 | Once Daily (QD) | 5.01 | 4.55 |
| 50 | Once Daily (QD) | 4.89 | 4.12 | |
| 100 | Once Daily (QD) | 4.82 | 4.01 | |
| TBA-7371 | 50 | Twice Daily (BID) | 4.55 | 4.21 |
| 100 | Twice Daily (BID) | 4.13 | 3.88 | |
| 200 | Twice Daily (BID) | 4.01 | 3.55 |
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of a DprE1 inhibitor in the C3HeB/FeJ mouse model.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 4. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - iM4TB [im4tb.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating DprE1 as the Target of DprE1-IN-2 using CRISPR Interference (CRISPRi) in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutic agents that act on new targets.[2] The mycobacterial cell wall, a complex and essential structure, is a prime source of drug targets.[1][3]
One of the most promising new targets is the decaprenylphosphoryl-β-D-ribose oxidase (DprE1).[3][4] This essential flavoenzyme catalyzes a critical step in the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the Mtb cell wall.[5][6] DprE1, in concert with its partner DprE2, converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the sole precursor for arabinan synthesis.[6][7] The absence of a DprE1 homolog in humans enhances its attractiveness as a drug target, minimizing the potential for host toxicity.[1]
Target validation is a critical step in the drug discovery pipeline, confirming the functional relationship between a drug and its intended biological target.[8] CRISPR interference (CRISPRi) has emerged as a powerful genetic tool for programmable gene silencing in mycobacteria.[9][10] This system uses a catalytically inactive Cas9 (dCas9) protein guided by a single guide RNA (sgRNA) to bind to a specific DNA sequence, sterically blocking transcription without altering the DNA sequence itself.[10] By titrating the expression level of a specific gene, CRISPRi allows for the systematic assessment of a gene's vulnerability and its role in drug susceptibility.[11]
This application note provides a detailed protocol for using an anhydrotetracycline (aTc)-inducible CRISPRi system to validate DprE1 as the cellular target of a novel inhibitor, DprE1-IN-2. The core principle is that a specific reduction in the cellular concentration of the target protein (DprE1) should lead to hypersensitivity to the compound that inhibits it.
Signaling Pathways and Experimental Logic
DprE1's Role in Arabinan Biosynthesis
DprE1 is the first of a two-enzyme epimerase system. It oxidizes decaprenylphosphoryl-β-D-ribose (DPR) to produce the intermediate decaprenylphosphoryl-β-D-2’-keto-erythro-pentafuranose (DPX). The partner enzyme, DprE2, then reduces DPX to form decaprenylphosphoryl-D-arabinose (DPA). DPA is the essential arabinose donor for the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan (LAM), which are critical for the integrity of the mycobacterial cell wall.[5][6][12] this compound is a hypothetical inhibitor designed to block this activity.
Caption: DprE1 pathway and point of inhibition.
CRISPRi-Mediated Gene Silencing Workflow
The validation workflow involves constructing an Mtb strain where the dprE1 gene can be specifically silenced using an aTc-inducible CRISPRi system. This strain is then used to assess changes in susceptibility to this compound.
Caption: Experimental workflow for CRISPRi target validation.
Logical Framework for Target Validation
The central hypothesis is that if DprE1 is the bona fide target of this compound, then reducing the amount of DprE1 protein through CRISPRi will sensitize the bacteria to the inhibitor, resulting in a lower Minimum Inhibitory Concentration (MIC). No significant change in MIC should be observed for drugs with different targets.
Caption: Logical framework for DprE1 target validation.
Experimental Protocols
Protocol 1: Construction of the dprE1 CRISPRi Knockdown Strain
This protocol is adapted from established methods for CRISPRi in mycobacteria.[13][14] It utilizes an integrating plasmid expressing Sth1 dCas9 and the specific sgRNA from a tetracycline-regulated promoter.[15]
3.1. sgRNA Design:
-
Identify the DNA sequence of the dprE1 gene (Rv3790) in your M. tuberculosis strain.
-
Use a mycobacterial sgRNA design tool (e.g., Pebble) to design a 20-22 bp sgRNA sequence targeting the non-template strand of dprE1, preferably within the first 25% of the open reading frame.[13]
-
Ensure the target sequence is adjacent to a suitable Protospacer Adjacent Motif (PAM) for Sth1 dCas9 (e.g., 5'-NNAGAAW-3').[14]
-
Design forward and reverse oligonucleotides that, when annealed, will form a duplex with overhangs compatible with BsmBI-digested CRISPRi vector (e.g., pLJR965). Add 5'-GGGA-3' to the forward oligo and 5'-AAAC-3' to the reverse oligo for proper promoter and handle sequence regeneration.[14]
3.2. Plasmid Construction:
-
Digest the CRISPRi backbone vector with the BsmBI restriction enzyme and gel purify the linearized plasmid.
-
Anneal the complementary sgRNA oligos by mixing them in an annealing buffer, heating to 95°C for 2 minutes, and then slowly cooling to 25°C.[13]
-
Ligate the annealed oligo duplex into the BsmBI-digested CRISPRi vector using T4 DNA ligase.
-
Transform the ligation product into E. coli competent cells, select on appropriate antibiotic plates (e.g., kanamycin), and verify the correct insertion by Sanger sequencing.
3.3. Transformation into M. tuberculosis:
-
Prepare electrocompetent M. tuberculosis H37Rv (or another suitable strain).
-
Electroporate 1-2 µg of the sequence-verified CRISPRi plasmid into the competent cells.
-
Plate the transformed cells on 7H10 agar plates containing the appropriate antibiotic for selection and incubate at 37°C for 3-4 weeks.
-
As a control, also transform M. tuberculosis with the same CRISPRi vector containing a non-targeting (scrambled) sgRNA sequence.
Protocol 2: Validation of dprE1 Knockdown by qRT-PCR
4.1. Culture Induction:
-
Inoculate the Mtb::dprE1-sgRNA and Mtb::scrambled-sgRNA strains into 10 mL of 7H9 broth supplemented with OADC, 0.05% Tween 80, and the appropriate antibiotic.
-
Grow cultures to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Split each culture into two: one "uninduced" control and one "induced" culture to which anhydrotetracycline (aTc) is added to a final concentration of 100 ng/mL.[13]
-
Incubate all cultures for an additional 24-48 hours at 37°C.
4.2. RNA Extraction and cDNA Synthesis:
-
Harvest bacteria by centrifugation and disrupt the cells using a bead beater.
-
Extract total RNA using a suitable kit (e.g., TRIzol method or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit and random primers.
4.3. Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green master mix with primers specific for dprE1 and a housekeeping gene (e.g., sigA) for normalization.
-
Calculate the relative expression of dprE1 in the induced sample compared to the uninduced sample using the ΔΔCt method.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the susceptibility of the knockdown strain to this compound.
5.1. Assay Preparation:
-
Prepare a 96-well microplate with two-fold serial dilutions of this compound in 100 µL of 7H9 broth. Also prepare plates with a control drug that has a different target (e.g., Isoniazid).
-
Grow the Mtb::dprE1-sgRNA and Mtb::scrambled-sgRNA strains to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the cultures to a final OD₆₀₀ of 0.001 in two separate flasks of 7H9 media: one with 100 ng/mL aTc and one without.[10]
5.2. Inoculation and Incubation:
-
Add 100 µL of the diluted, induced (+aTc) Mtb::dprE1-sgRNA culture to the wells of the drug dilution plates.
-
In parallel, add 100 µL of the diluted, uninduced (-aTc) Mtb::dprE1-sgRNA culture to a separate set of drug dilution plates.
-
Repeat step 2 for the Mtb::scrambled-sgRNA control strain (both with and without aTc).
-
Incubate the plates at 37°C for 7-10 days.
5.3. Reading Results:
-
After incubation, add a viability indicator such as AlamarBlue or resazurin and incubate for another 18-24 hours.[10]
-
The MIC is defined as the lowest drug concentration that prevents a color change (i.e., inhibits bacterial growth).
Expected Results and Data Presentation
Successful validation will demonstrate that aTc-induced knockdown of dprE1 specifically sensitizes M. tuberculosis to this compound.
Table 1: Representative qRT-PCR Data for dprE1 Expression
This table shows the expected reduction in dprE1 mRNA levels upon induction with aTc.
| Strain | Inducer (aTc, 100 ng/mL) | Relative dprE1 mRNA Level (Normalized to sigA) | Fold Repression |
| Mtb::scrambled-sgRNA | - | 1.0 | 1.0 |
| Mtb::scrambled-sgRNA | + | ~0.98 | ~1.0 |
| Mtb::dprE1-sgRNA | - | ~0.95 | ~1.1 |
| Mtb::dprE1-sgRNA | + | ~0.10 | ~10 |
Table 2: Representative MIC Values for Target Validation
This table illustrates the expected shift in MIC values. A significant drop in the MIC for this compound is only expected in the strain where dprE1 expression is repressed.
| Strain | Compound | Inducer (aTc, 100 ng/mL) | MIC (µg/mL) | Fold Change in MIC |
| Mtb::scrambled-sgRNA | This compound | - | 1.0 | 1x |
| Mtb::scrambled-sgRNA | This compound | + | 1.0 | 1x |
| Mtb::scrambled-sgRNA | Isoniazid | - | 0.05 | 1x |
| Mtb::scrambled-sgRNA | Isoniazid | + | 0.05 | 1x |
| Mtb::dprE1-sgRNA | This compound | - | 1.0 | 1x |
| Mtb::dprE1-sgRNA | This compound | + | 0.0625 | 16x decrease |
| Mtb::dprE1-sgRNA | Isoniazid | - | 0.05 | 1x |
| Mtb::dprE1-sgRNA | Isoniazid | + | 0.05 | 1x |
Conclusion
The protocols described provide a robust framework for validating DprE1 as the target of the inhibitor this compound. A result where conditional knockdown of dprE1 leads to a significant and specific decrease in the MIC of this compound, with no effect on unrelated control drugs, provides strong genetic evidence of on-target activity.[15] This CRISPRi-based approach is rapid compared to traditional gene knockout methods and offers a titratable system to study the relationship between target levels and compound efficacy, thereby accelerating the tuberculosis drug discovery pipeline.[11][16]
References
- 1. mdpi.com [mdpi.com]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. geneonline.com [geneonline.com]
- 4. researchgate.net [researchgate.net]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Genome-wide gene expression tuning reveals diverse vulnerabilities of M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. media.addgene.org [media.addgene.org]
- 15. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Open Access) Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis. (2019) | Matthew B. McNeil | 45 Citations [scispace.com]
Application Notes and Protocols: Mass Spectrometry Analysis of DprE1-Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2][3] This enzyme catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-2'-keto-erythro-pentose (DPX), a key precursor for the synthesis of arabinans.[3][4][5] Arabinans are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.[1][4] The essentiality of DprE1 for M. tuberculosis viability, coupled with its absence in mammals, makes it an attractive and validated target for the development of novel anti-TB drugs.[1][3]
Mass spectrometry (MS) has emerged as a powerful and sensitive analytical technique for characterizing protein-ligand interactions.[6][7][8] It allows for the determination of binding stoichiometry, affinity, and the identification of binding sites, providing valuable insights for drug discovery and development.[8][9] This document provides detailed protocols for the analysis of inhibitor binding to DprE1 using two complementary mass spectrometry techniques: Native Mass Spectrometry and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
DprE1 Catalytic Pathway and Inhibition
The epimerization of DPR to decaprenylphosphoryl-β-D-arabinose (DPA) is a two-step process catalyzed by the DprE1-DprE2 complex.[4][10] DprE1, a flavoenzyme, first oxidizes DPR to the intermediate DPX.[10][11] DprE2 then reduces DPX to DPA, which serves as the arabinose donor for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan.[4][5] Inhibitors of DprE1 can be classified as either covalent or non-covalent binders.[11] Covalent inhibitors, such as the well-characterized benzothiazinones (BTZs), form an irreversible bond with a cysteine residue (Cys387) in the active site of DprE1.[4][11] Non-covalent inhibitors bind reversibly to the enzyme, also disrupting its catalytic activity.[11]
Figure 1: DprE1 catalytic pathway and point of inhibition.
Experimental Protocols
The following protocols describe the general procedures for analyzing the binding of a putative inhibitor, designated here as "this compound," to the DprE1 enzyme using native mass spectrometry and hydrogen-deuterium exchange mass spectrometry.
Native Mass Spectrometry (Native MS)
Native MS allows for the study of intact protein-ligand complexes under non-denaturing conditions, providing information on binding stoichiometry and affinity.[9][12]
Materials and Reagents:
-
Purified recombinant DprE1 enzyme
-
This compound inhibitor stock solution (e.g., in DMSO)
-
Volatile buffer: 150 mM Ammonium Acetate, pH 7.5
-
Micro Bio-Spin 6 chromatography columns or similar for buffer exchange[12]
-
Nanoelectrospray (nanoESI) capillaries[6]
-
Mass spectrometer capable of native protein analysis (e.g., Q-TOF, Orbitrap)[13]
Protocol:
-
Sample Preparation:
-
Prepare a 5-10 µM solution of DprE1 in the ammonium acetate buffer. This may require buffer exchange of the purified protein stock using a desalting column to remove non-volatile salts.[12][14]
-
Prepare a series of samples by incubating DprE1 with increasing molar ratios of this compound (e.g., 1:0, 1:1, 1:2, 1:5, 1:10).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from the inhibitor stock is minimal (<2%) to avoid protein denaturation.
-
Incubate the mixtures at room temperature for 30 minutes to allow for binding equilibrium to be reached.
-
-
Mass Spectrometry Analysis:
-
Set up the mass spectrometer with "soft" ionization and transmission settings to preserve non-covalent interactions.[8][9] This includes using a gentle cone voltage, low collision energies, and appropriate pressures in the ion transfer optics.
-
Load 2-3 µL of the sample into a nanoESI capillary.[6]
-
Initiate electrospray and acquire mass spectra over an appropriate m/z range to detect the apo-DprE1 and the this compound complex.
-
Acquire data for each sample, including the apo-DprE1 control.
-
-
Data Analysis:
-
Deconvolute the raw spectra to obtain the zero-charge mass of each species.
-
Calculate the mass shift between the apo-DprE1 and the complex to confirm the binding of this compound.
-
Determine the relative abundance of the apo and bound forms from the peak intensities in the mass spectra.
-
The dissociation constant (Kd) can be estimated by titrating the protein with the ligand and fitting the binding curve of the fractional abundance of the complex versus the ligand concentration.[9]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS provides information on protein conformational dynamics and can map the ligand binding site by identifying regions of the protein that become protected from deuterium exchange upon ligand binding.[8][15][16]
Materials and Reagents:
-
Purified recombinant DprE1 enzyme
-
This compound inhibitor stock solution
-
Labeling Buffer: 20 mM HEPES, 150 mM NaCl in D₂O, pD 7.5
-
Quench Buffer: 100 mM Phosphate, 0.5 M Guanidine-HCl, pH 2.5
-
Pepsin or other acid-stable protease, immobilized on a column
-
LC-MS system with a cooled autosampler and column compartment
Protocol:
-
Deuterium Labeling:
-
Prepare two sets of samples: apo-DprE1 and DprE1 pre-incubated with a saturating concentration of this compound.
-
Initiate the exchange reaction by diluting each sample (e.g., 1:10) into the D₂O labeling buffer.[17]
-
Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min, 60min) at a controlled temperature.
-
-
Quenching and Digestion:
-
LC-MS Analysis:
-
The resulting peptides are trapped and desalted on a C18 trap column and then separated on a C18 analytical column using a fast gradient of acetonitrile in 0.1% formic acid.
-
The eluting peptides are analyzed by the mass spectrometer in MS mode. MS/MS is performed on a non-deuterated sample to identify the peptide sequences.
-
-
Data Analysis:
-
Specialized software is used to determine the deuterium uptake for each peptide at each time point by measuring the mass increase.
-
Compare the deuterium uptake profiles of peptides from the apo-DprE1 and the this compound complex.
-
Peptides in the binding site or allosteric sites affected by binding will typically show a reduction in deuterium uptake in the presence of the inhibitor.[18]
-
Map the protected regions onto the 3D structure of DprE1 to visualize the binding interface.
-
Experimental Workflow Visualization
Figure 2: General workflow for MS-based analysis of DprE1-inhibitor binding.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Summary of Mass Spectrometry Data for this compound Binding
| Parameter | Method | Result | Interpretation |
| Apo-DprE1 Mass | Native MS | 48,560 Da | Confirms the identity and purity of the protein. |
| This compound Complex Mass | Native MS | 48,982 Da | Mass shift confirms 1:1 binding stoichiometry. |
| Binding Stoichiometry | Native MS | 1:1 (DprE1:Inhibitor) | A single inhibitor molecule binds to each DprE1 monomer. |
| Dissociation Constant (Kd) | Native MS | 50 nM | High-affinity interaction. |
| Protected Peptides | HDX-MS | aa 120-135, aa 380-395 | These regions likely form part of the inhibitor binding site. |
| Binding Mode | Inferred | Non-covalent | Based on the reversible binding observed in Native MS. |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
Mass spectrometry is a versatile and powerful tool for the detailed characterization of DprE1-inhibitor interactions. Native MS provides crucial information on binding stoichiometry and affinity, while HDX-MS offers insights into the inhibitor's binding site and its effect on protein conformation. The integration of these techniques can significantly accelerate the structure-activity relationship (SAR) studies and guide the optimization of lead compounds in the development of novel therapeutics against tuberculosis.
References
- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Direct Characterization of Overproduced Proteins by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]
- 15. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Crystallization of DprE1 in Complex with DprE1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb), is a critical target for the development of novel anti-tuberculosis drugs. DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1][2][3][4][5][6] Inhibition of DprE1 disrupts cell wall biosynthesis, leading to bacterial cell death.[3]
DprE1-IN-2 belongs to a class of potent covalent inhibitors that target DprE1. These inhibitors typically act as suicide inhibitors, where the nitro group of the compound is reduced by the FAD cofactor of DprE1 to a reactive nitroso species.[2][4][7] This intermediate then forms a covalent semimercaptal adduct with a conserved cysteine residue (Cys387 in Mtb DprE1) in the enzyme's active site, leading to irreversible inhibition.[1][2][8] Structural elucidation of the DprE1-inhibitor complex is paramount for understanding the mechanism of action and for guiding the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties.
These application notes provide a detailed protocol for the expression, purification, and crystallization of M. tuberculosis DprE1 in a covalent complex with this compound.
DprE1 Signaling Pathway and Inhibition
The diagram below illustrates the two-step epimerization of DPR to DPA catalyzed by the DprE1 and DprE2 enzymes and the mechanism of DprE1 inhibition by this compound.
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for the purification and crystallization of the DprE1-inhibitor complex. These values are based on published data for similar covalent inhibitors and should be optimized for this compound.
| Parameter | Value | Reference / Notes |
| Protein Expression & Purification | ||
| DprE1 Concentration (for storage) | ~5-10 mg/mL | Store at -80°C in a buffer containing glycerol. |
| Purity | >90% (as determined by SDS-PAGE) | High purity is crucial for successful crystallization.[9] |
| Yield | ~5 mg per 2 L culture | Co-expression with chaperones like Mtb Cpn60.2 and E. coli GroES is recommended.[8] |
| Complex Formation | ||
| DprE1 Concentration | 10-20 µM | For in-vitro adduct formation prior to crystallization. |
| This compound Molar Ratio | 1:2 to 1:5 (DprE1:Inhibitor) | Incubate to allow for covalent adduct formation. |
| Incubation Time | 1-2 hours | At room temperature or 4°C. |
| Crystallization | ||
| Protein Complex Concentration | 5-15 mg/mL | Concentrate after complex formation and buffer exchange. |
| Method | Hanging Drop Vapor Diffusion | A common and effective method for protein crystallization.[9] |
| Drop Ratio (Protein:Reservoir) | 1:1 (e.g., 1 µL + 1 µL) | This ratio can be varied to optimize crystal growth.[10] |
| Temperature | 4°C or 20°C | Temperature is a critical variable in crystallization screens. |
| Example Crystallization Condition | ||
| Reservoir Solution | 0.1 M HEPES pH 7.5, 12-20% PEG 8000, 0.2 M NaCl | Conditions will need to be screened and optimized. |
| X-ray Diffraction Data (Example) | For a representative DprE1-inhibitor complex.[1][11] | |
| Resolution | 2.4 - 2.6 Å | High-resolution data is needed for detailed structural analysis.[1][11] |
| Space Group | P2₁ or P6₄ | DprE1 has been crystallized in different space groups.[7] |
Experimental Protocols
Protocol 1: Expression and Purification of M. tuberculosis DprE1
Recombinant Mtb DprE1 can be difficult to express in a soluble form. Co-expression with chaperones has been shown to significantly improve the yield of soluble protein.[8]
-
Transformation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the Mtb dprE1 gene and a compatible plasmid for chaperone co-expression (e.g., Mtb Cpn60.2 and E. coli GroES).
-
Cell Culture: Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18-20°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors. Lyse the cells using a sonicator or microfluidizer on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >30,000 x g) for 45-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elution: Elute the His-tagged DprE1 protein using an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).
-
Size-Exclusion Chromatography (SEC): For further purification and to separate DprE1 from the chaperone components, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Purity and Concentration: Pool the fractions containing pure DprE1, assess purity by SDS-PAGE, and determine the concentration using a spectrophotometer (A₂₈₀) or a protein assay. The purified protein should have a characteristic yellow color due to the bound FAD cofactor.[8]
Protocol 2: Formation of the DprE1-DprE1-IN-2 Covalent Complex
For covalent inhibitors like this compound, the stable adduct must be formed prior to setting up crystallization trials.[12]
-
Reaction Setup: In a microcentrifuge tube, dilute the purified DprE1 to a concentration of 10-20 µM in the SEC buffer.
-
Inhibitor Addition: Add this compound (dissolved in a suitable solvent like DMSO) to the protein solution at a 2- to 5-fold molar excess. The final DMSO concentration should be kept low (<5%) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow for the formation of the covalent adduct.
-
Confirmation (Optional): The formation of the covalent complex can be confirmed by mass spectrometry, which will show a mass shift corresponding to the molecular weight of the inhibitor.[12]
-
Concentration: After incubation, concentrate the DprE1-DprE1-IN-2 complex to the desired concentration for crystallization (typically 5-15 mg/mL) using a centrifugal filter unit.
Protocol 3: Crystallization of the DprE1-DprE1-IN-2 Complex
The hanging drop vapor diffusion method is a common and reliable technique for screening crystallization conditions.[9][13]
-
Preparation: Before use, centrifuge the concentrated protein complex at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate or aggregates.[9]
-
Setup: Use a 24-well crystallization plate. Pipette 500 µL of the reservoir solution from a crystallization screen into each well.
-
Drop Preparation: On a siliconized glass coverslip, mix 1 µL of the DprE1-DprE1-IN-2 complex solution with 1 µL of the corresponding reservoir solution.[9]
-
Sealing: Invert the coverslip and place it over the well, ensuring a complete seal with vacuum grease to create a closed system.
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C).
-
Monitoring: Regularly monitor the drops for crystal growth over several days to weeks using a microscope.
-
Optimization: Once initial crystal hits are identified, optimize the conditions by varying the pH, precipitant concentration, and protein concentration to obtain diffraction-quality crystals.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for obtaining crystals of the DprE1-DprE1-IN-2 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GtR [gtr.ukri.org]
- 6. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. rcsb.org [rcsb.org]
- 12. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for DprE1-IN-2 Susceptibility Testing Using a Resazurin Microtiter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of Mycobacterium tuberculosis (Mtb) and other mycobacteria to DprE1-IN-2, a novel inhibitor targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. The protocol is based on the Resazurin Microtroller Assay (REMA), a colorimetric method that provides a rapid, inexpensive, and reliable assessment of bacterial viability.[1][2]
Introduction to DprE1 and this compound
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[3][4][5] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of these crucial cell wall polymers.[3][6][7] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death.[3][8] This makes DprE1 a promising target for the development of new anti-tubercular drugs. This compound is a representative inhibitor of this class of compounds.
Principle of the Resazurin Microtiter Assay (REMA)
The REMA is a cell viability assay that utilizes the redox indicator resazurin.[9][10] In a reducing environment maintained by metabolically active cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.[9][10][11][12] The color change can be visually assessed or quantified by measuring absorbance or fluorescence.[9][10] In the context of drug susceptibility testing, the absence of a color change (remaining blue) indicates inhibition of bacterial growth by the tested compound.[2] The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.[2]
Experimental Protocols
Materials and Reagents
-
Bacterial Strains: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant mycobacterial strains.
-
Culture Media:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Middlebrook 7H10 or 7H11 agar supplemented with OADC for bacterial stock maintenance and colony forming unit (CFU) determination.
-
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Store at -20°C.
-
Resazurin Solution: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water.[13] Filter-sterilize and store protected from light at 4°C for up to one week.[2]
-
Control Drugs: Isoniazid and Rifampicin as positive controls for susceptibility testing.
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom microtiter plates.
-
Multichannel pipette.
-
Incubator at 37°C.
-
Biosafety cabinet (Class II or higher).
-
Microplate reader (for absorbance or fluorescence measurement, optional).
-
Vortex mixer.
-
Sterile tubes and pipette tips.
-
Step-by-Step Protocol for REMA
-
Preparation of Bacterial Inoculum: a. Grow mycobacteria in 7H9 broth until the mid-log phase (OD600 of 0.4-0.8). b. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 with sterile 7H9 broth. c. Prepare a 1:20 dilution of this suspension in 7H9 broth to be used as the final inoculum.[14]
-
Preparation of Drug Dilutions in a 96-Well Plate: a. Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate, except for the first column. b. In the first column, add 200 µL of the this compound working solution (prepared by diluting the stock solution in 7H9 broth to twice the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. d. The eleventh column will serve as the drug-free growth control (containing only 100 µL of 7H9 broth). e. The twelfth column will serve as a sterility control (containing 200 µL of 7H9 broth without inoculum).
-
Inoculation of the Plate: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. b. Do not add inoculum to the sterility control wells in column 12. c. The final volume in each well (except the sterility control) will be 200 µL.
-
Incubation: a. Seal the plate with a plate sealer or place it in a plastic bag to prevent evaporation.[2] b. Incubate the plate at 37°C in a humidified incubator for 7 days.[2][15]
-
Addition of Resazurin and Final Incubation: a. After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[13][16] b. Re-incubate the plate at 37°C for an additional 24-48 hours.[13]
-
Reading and Interpretation of Results: a. Visual Reading: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.[2] b. Instrumental Reading (Optional):
- Absorbance: Measure the absorbance at 570 nm and 600 nm. The difference in absorbance is proportional to the amount of resorufin.
- Fluorescence: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[12] The fluorescence signal is proportional to the number of viable cells.[12]
Data Presentation
The quantitative data from the REMA, specifically the Minimum Inhibitory Concentration (MIC) values, should be summarized in a clear and structured table for easy comparison.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | M. tuberculosis H37Rv | 0.001 | [6] |
| BTZ043 | M. tuberculosis H37Rv | 0.001 | [6] |
| Isoniazid | M. tuberculosis H37Rv | 0.03 - 0.06 | [15] |
| Rifampicin | M. tuberculosis H37Rv | 0.06 - 0.125 | [15] |
Note: The MIC value for this compound is representative of potent DprE1 inhibitors like BTZ043, as specific public domain data for a compound named "this compound" is not available.[6]
Visualization of Pathways and Workflows
DprE1 Inhibition Pathway
Caption: Mechanism of DprE1 inhibition by this compound.
Experimental Workflow for REMA
Caption: Workflow of the Resazurin Microtiter Assay (REMA).
References
- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. Resazurin - Wikipedia [en.wikipedia.org]
- 12. labbox.es [labbox.es]
- 13. academic.oup.com [academic.oup.com]
- 14. e-century.us [e-century.us]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
Application Notes and Protocols for Covalent Docking of DprE1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] It is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall.[3][4] The inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death, making it a highly attractive target for the development of new anti-tubercular drugs.[4][5][6]
Several classes of DprE1 inhibitors have been identified, with benzothiazinones (BTZs) being a prominent class of covalent inhibitors.[5][7] These compounds typically contain a nitro group that, upon reduction by the FAD cofactor within the DprE1 active site, forms a reactive nitroso intermediate.[2][3][7] This intermediate then forms a covalent bond with a conserved cysteine residue (Cys387 in M. tuberculosis DprE1), leading to irreversible inhibition of the enzyme.[2][3][8][9]
Computational methods, particularly covalent docking, have become instrumental in the discovery and optimization of DprE1 inhibitors.[1][10] These protocols allow for the virtual screening of large compound libraries and provide insights into the binding modes and interactions of potential inhibitors. This document provides detailed protocols for performing covalent docking studies on DprE1, followed by post-docking analysis to refine and validate the results.
Covalent Docking Workflow
The following diagram illustrates a typical workflow for the covalent docking of inhibitors to DprE1.
Caption: A generalized workflow for covalent docking and post-docking analysis of DprE1 inhibitors.
Experimental Protocols
Protein Preparation
This protocol describes the preparation of the DprE1 protein structure for covalent docking. The crystal structure of M. tuberculosis DprE1 in complex with an inhibitor (e.g., PDB ID: 4NCR) is a suitable starting point.[1][10]
Materials:
-
PDB file of DprE1 (e.g., 4NCR)
-
Modeller software
-
H++ web server
-
Molecular graphics software (e.g., PyMOL, Chimera)
Protocol:
-
Obtain Protein Structure: Download the desired DprE1 crystal structure from the Protein Data Bank (PDB).
-
Handle Missing Residues: The crystal structure of DprE1 often has disordered loops with missing residues.[5][8] Use software like Modeller to build these missing loops. For PDB ID 4NCR, missing residues are typically located at positions 272–283 and 315–330.[1][10]
-
Prepare the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and the co-crystallized ligand.[1][10]
-
Add hydrogen atoms to the protein structure.
-
Determine the protonation states of ionizable residues at a physiological pH (e.g., 7.0) using a tool like the H++ web server.[1][10] The following parameters can be used: external dielectric = 80, salinity = 0.15, and internal dielectric = 10.[1][10]
-
-
Prepare for Docking Software: Convert the prepared protein structure into the appropriate file format for the chosen docking software (e.g., PDBQT for AutoDock).[1][11]
Ligand Preparation
This protocol outlines the steps for preparing a library of small molecules for covalent docking.
Materials:
-
Ligand library in 2D format (e.g., SDF, SMILES)
-
Software for 3D structure generation and charge assignment (e.g., Open Babel, antechamber module of AMBER)
Protocol:
-
Obtain Ligand Library: Source ligands from databases like PubChem or ZINC, or use a custom-designed library.[1][10]
-
Convert to 3D: Convert the 2D structures of the ligands into 3D structures.
-
Generate Conformers: Generate multiple low-energy conformers for each ligand to account for its flexibility.
-
Assign Charges: Assign partial atomic charges to the ligands. The Gasteiger-Marsili method is a commonly used approach.[11]
-
Prepare for Docking Software: Convert the prepared ligands into the appropriate file format for the docking software (e.g., PDBQT for AutoDock).
Covalent Docking Protocol using AutoDock
This protocol details the steps for performing covalent docking using AutoDock4.2.6.[1]
Materials:
-
Prepared DprE1 protein in PDBQT format
-
Prepared ligand library in PDBQT format
-
AutoDock4.2.6 software suite (including AutoGrid and AutoDock)
Protocol:
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of DprE1. The grid box should be centered on the active site, which includes the reactive Cys387 residue.
-
For PDB ID 4NCR, a grid box of 40 Å × 40 Å × 40 Å centered at the coordinates 17.176, -20.119, and 1.875 (x, y, z) with a grid spacing of 0.375 Å has been successfully used.[11]
-
-
Covalent Docking Parameters:
-
In the docking parameter file, specify the covalent bond formation between the sulfur atom of Cys387 and the reactive atom of the ligand (e.g., the nitrogen of the nitroso group in activated BTZs).
-
Utilize the Lamarckian Genetic Algorithm (LGA) for conformational searching.
-
To achieve a balance between speed and accuracy, different levels of calculation can be employed. For virtual screening, a "fast" setting might be used, while for more accurate binding mode prediction, an "expensive" setting is recommended.[1]
-
-
Run Docking: Execute the covalent docking calculations for each ligand in the library.
-
Analyze Results:
-
The results will be clustered based on root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is typically chosen as the representative binding mode.[11]
-
Analyze the docking scores (in kcal/mol) to rank the inhibitors. More negative scores indicate a higher predicted binding affinity.
-
Post-Docking Analysis: Molecular Dynamics (MD) Simulations
MD simulations are performed on the most promising ligand-protein complexes from covalent docking to assess their stability and refine the binding poses.
Materials:
-
Docked complex of DprE1 and inhibitor
-
MD simulation software (e.g., AMBER, GROMACS)
-
Force fields (e.g., AMBER force field 14SB for the protein and GAFF2 for the ligand)
Protocol:
-
System Preparation:
-
Parameterize the covalently modified Cys387 residue and the ligand using tools like the antechamber module in AMBER.[1][10] Geometrical optimization at a suitable level of theory (e.g., B3LYP/6-31G*) using software like Gaussian09 is recommended for accurate charge calculations.[10]
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).[1][10]
-
Add counterions (e.g., Na+ or Cl-) to neutralize the system and achieve a physiological ionic strength (e.g., 0.15 M NaCl).[1][10]
-
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove steric clashes. A multi-step minimization, gradually removing restraints on the protein and ligand, is advisable.
-
Gently heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.[1]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex by calculating RMSD, root-mean-square fluctuation (RMSF), and radius of gyration (Rg).[1]
Post-Docking Analysis: Binding Free Energy Calculation
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods are used to estimate the binding free energy of the ligand to the protein.
Materials:
-
MD simulation trajectory
-
MM-GBSA/PBSA calculation software (e.g., included in AMBER)
Protocol:
-
Extract Snapshots: Extract snapshots from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy for the complex, protein, and ligand individually.
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where G represents the respective free energies.
-
Analyze Results: Compare the calculated binding free energies of different inhibitors to rank their potency.
Data Presentation
The following tables summarize quantitative data for selected DprE1 inhibitors from the literature.
Table 1: Covalent Docking Scores and Binding Free Energies of Benzothiazinone Analogs against DprE1
| Compound ID | Covalent Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG_bind, kcal/mol) |
| PBTZ169 (Reference) | -7.8[1][10] | -49.8[1] |
| PubChem-155-924-621 | -15.7[1][10] | -77.2[1] |
| PubChem-127-032-794 | -14.7[1] | -74.3[1] |
| PubChem-155-923-972 | Not specified | -65.4[1] |
Table 2: Validation of Covalent Docking Protocol with Known DprE1 Inhibitors
| Inhibitor | Experimental ΔG_exp (kcal/mol) | Predicted Covalent Docking Score (kcal/mol) |
| BTZ043 | -11.5 | -10.8 |
| PBTZ169 | -11.2 | -10.2 |
| DNB1 | -10.9 | -9.8 |
| VI-9376 | -10.5 | -9.5 |
| BTO | -9.8 | -9.1 |
| cBT | -9.2 | -8.5 |
| Data derived from a study that showed a high correlation (R² = 0.93) between experimental and predicted values.[1][10] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of covalent inhibition of DprE1 by benzothiazinones.
Caption: Mechanism of covalent inhibition of DprE1 by benzothiazinone prodrugs.
References
- 1. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Approach to Repurposing Natural Products for DprE1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: ADMET Profiling of DprE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall component, arabinan.[1][2] It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to its 2'-keto intermediate (DPX), which is subsequently reduced by DprE2 to form decaprenylphosphoryl-arabinose (DPA), the sole arabinose donor for arabinan synthesis.[1][3] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial lysis, making it a highly vulnerable and validated target for novel anti-tuberculosis therapeutics.[1][3][4]
The development of potent DprE1 inhibitors requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure they have favorable drug-like characteristics. While specific experimental ADMET data for a compound designated "DprE1-IN-2" is not publicly available, this document provides a comprehensive overview of ADMET profiling for this class of inhibitors. We will use illustrative data from well-characterized clinical candidates—PBTZ169 (Macozinone) , TBA-7371 , and OPC-167832 —to provide context and benchmarks.
These notes offer detailed protocols for key in vitro ADMET assays and present a framework for evaluating and interpreting the data to guide the optimization of DprE1 inhibitors.
DprE1 Enzymatic Pathway
The DprE1/DprE2 enzyme system is critical for producing the arabinose donor required for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1][5] The pathway is a two-step epimerization process occurring in the periplasm.[1]
Illustrative ADMET Data for DprE1 Inhibitor Analogues
The following table summarizes key in vitro ADMET and pharmacokinetic parameters for three DprE1 inhibitors that are in clinical development. This data provides a valuable reference for researchers developing new analogues.
| Parameter | PBTZ169 (Macozinone) | TBA-7371 | OPC-167832 |
| Potency | |||
| MIC vs. Mtb H37Rv (µg/mL) | 0.008[6] | 1.0[6] | 0.002[6] |
| Absorption & Distribution | |||
| Aqueous Solubility | Low; increases in acidic pH and fed-state simulated fluid.[4][7] | Optimized for improved solubility over parent series.[6] | Good ADME profile from carbostyril core.[5][8] |
| Caco-2 Permeability (Papp A→B) | 2.5 x 10⁻⁶ cm/s (Low)[7] | N/A | N/A |
| Efflux Ratio (B→A / A→B) | 0.6[7] | N/A | N/A |
| Plasma Protein Binding | >99.8%[6] | N/A | ~88% (estimated via MIC shift)[6] |
| Metabolism | |||
| Microsomal Stability | Medium Clearance (Human, Mouse)[9] | Optimized for reduced in vivo clearance over parent series.[6] | N/A |
| Toxicity | |||
| Cytotoxicity (Cell Line) | TD₅₀ = 58 µg/mL (HepG2)[9] | No cytotoxicity up to 100 µM.[6] | N/A |
| hERG / Off-Target Inhibition | N/A | IC₅₀ = 4 µM (PDE6)[10][11] | N/A |
| Pharmacokinetics (Human) | |||
| Oral Bioavailability | Low (~12%); significant positive food effect.[4][12] | Time > MIC is key PK/PD driver.[13] | Good; minimal food effect.[14] |
| T½ (half-life) | ~13-19 hours (Mean Retention Time)[4] | N/A | 18-40 hours[14] |
N/A: Data not available in the reviewed sources.
Experimental Protocols
A standardized workflow is essential for generating high-quality, comparable ADMET data. The following protocols outline standard procedures for key in vitro assays.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Acetonitrile (ACN) with internal standard (IS) for reaction quenching
-
96-well plates, incubator shaker, LC-MS/MS system
Protocol:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5-1.0 mg/mL.
-
Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubation: Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0 and no-NADPH), add an equal volume of phosphate buffer instead.
-
Time-Point Sampling: Aliquot samples from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes) into a 96-well plate containing ice-cold ACN with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate at 3000 x g for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound dosing solution (e.g., 10 µM in HBSS)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer Yellow for monolayer integrity check
-
96-well plates, plate reader, LC-MS/MS system
Protocol:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values > 200 Ω·cm².
-
Assay Buffer Preparation: Wash the monolayers with pre-warmed (37°C) HBSS. Add fresh HBSS to the apical (A) and basolateral (B) chambers and equilibrate for 30 minutes at 37°C.
-
A→B Permeability:
-
Remove the buffer from the apical chamber.
-
Add the test compound dosing solution to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
-
B→A Permeability:
-
Remove the buffer from the basolateral chamber.
-
Add the test compound dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
Integrity Post-Assay: Measure the permeability of Lucifer Yellow to confirm the monolayer was not compromised during the experiment.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound may be a substrate for active efflux transporters.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
External and internal buffer solutions for patch-clamp electrophysiology
-
Test compound at various concentrations (e.g., 0.1, 1, 10 µM)
-
Positive control (e.g., E-4031, a known hERG blocker)
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
Protocol:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension in the external buffer.
-
System Setup: Load the cells, internal buffer, external buffer, and compound plates onto the automated patch-clamp system.
-
Seal Formation: The system will automatically establish a high-resistance (>1 GΩ) seal between a single cell and the patch-clamp aperture (whole-cell configuration).
-
Baseline Recording: Record the baseline hERG tail current using a specific voltage pulse protocol before compound addition.
-
Compound Application: Perfuse the cell with vehicle (e.g., 0.1% DMSO in buffer) to establish a stable baseline, followed by sequential application of increasing concentrations of the test compound.
-
Current Measurement: Record the hERG current at each concentration after a stable effect is reached (typically 3-5 minutes of exposure).
-
Positive Control: At the end of the experiment, apply a known hERG inhibitor (positive control) to confirm channel sensitivity.
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current to calculate the percentage of inhibition. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
The systematic ADMET profiling of DprE1 inhibitors is a critical component of any drug discovery program targeting tuberculosis. The protocols and illustrative data provided herein offer a robust framework for assessing the drug-like properties of novel analogues. By evaluating parameters such as metabolic stability, permeability, and potential toxicities early in the discovery process, researchers can prioritize compounds with a higher probability of success in preclinical and clinical development, ultimately accelerating the delivery of new, effective treatments for tuberculosis.
References
- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 2. PBTZ169 - iM4TB [im4tb.org]
- 3. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Macozinone for TB treatment: An Update [mdpi.com]
- 5. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of physicochemical properties on the pharmacokinetic parameters of the new representative of benzothiazinones antituberculosis drug macozinonе - Khokhlov - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 11. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. gatesmri.org [gatesmri.org]
- 14. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
Application Notes and Protocols for Assessing DprE1-IN-2 Synergy with Other TB Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic potential of DprE1-IN-2, a novel decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor, in combination with other anti-tuberculosis (TB) drugs. The methodologies described herein are essential for the preclinical evaluation of new combination regimens aimed at shortening treatment duration, overcoming drug resistance, and improving therapeutic outcomes for tuberculosis.
Introduction to this compound and Drug Synergy in TB Therapy
DprE1 is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan.[1][2] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial cell death.[1] this compound is a potent inhibitor of this enzyme and represents a promising new agent in the fight against Mycobacterium tuberculosis.
The current standard of care for TB involves a multi-drug regimen administered for at least six months. Drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of effective TB therapy. Assessing the synergistic interactions between this compound and existing TB drugs is crucial for identifying potent new combination therapies.
Key Anti-TB Drugs for Synergy Assessment with this compound
The following table summarizes the mechanisms of action of key anti-TB drugs that should be evaluated for synergistic interactions with this compound. Understanding these mechanisms is fundamental to postulating and interpreting potential synergistic effects.
| Drug Class | Drug Name | Mechanism of Action |
| DprE1 Inhibitor | This compound | Inhibits decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), blocking arabinogalactan synthesis and disrupting cell wall formation.[1][2] |
| RNA Polymerase Inhibitor | Rifampicin (RIF) | Binds to the β-subunit of DNA-dependent RNA polymerase, inhibiting RNA synthesis. |
| Mycolic Acid Synthesis Inhibitor | Isoniazid (INH) | Prodrug activated by KatG, which then inhibits InhA, an enzyme essential for mycolic acid synthesis. |
| Arabinosyl Transferase Inhibitor | Ethambutol (EMB) | Inhibits arabinosyl transferases (EmbA, EmbB, and EmbC), preventing the synthesis of arabinogalactan. |
| Unknown/Multiple | Pyrazinamide (PZA) | Prodrug converted to pyrazinoic acid, which is thought to disrupt membrane potential and interfere with energy production. |
| ATP Synthase Inhibitor | Bedaquiline (BDQ) | Inhibits the proton pump of ATP synthase, leading to depletion of cellular energy. |
| Nitroimidazole | Pretomanid (PA-824) | Activated to generate reactive nitrogen species, including nitric oxide, which has bactericidal activity. Also inhibits mycolic acid synthesis. |
| Oxazolidinone | Linezolid (LZD) | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. |
Experimental Protocols for Synergy Assessment
Three primary in vitro methods are recommended for assessing the synergy between this compound and other anti-TB drugs: the checkerboard assay, the time-kill curve assay, and the hollow fiber system model.
Checkerboard Assay
The checkerboard assay is a widely used method to screen for synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.[3]
Protocol: Checkerboard Assay for M. tuberculosis
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound and other anti-TB drugs of interest
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, serially dilute Drug A (e.g., this compound) horizontally and Drug B (e.g., Rifampicin) vertically in 7H9 broth. The final volume in each well should be 50 µL. Concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Prepare Bacterial Inoculum:
-
Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing the drug dilutions.
-
Include control wells: no drugs (growth control), no bacteria (sterility control), and each drug alone in a range of concentrations to determine the MIC.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Readout:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Visually assess the color change (blue to pink indicates growth) or measure fluorescence (excitation 560 nm, emission 590 nm) or absorbance (600 nm) using a plate reader.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of a drug that inhibits at least 90% of bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC = FICA + FICB
-
-
Interpret the results as follows:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0[4]
-
-
Data Presentation: Checkerboard Assay Results
The following table presents hypothetical data for the interaction of this compound with other TB drugs.
| Drug Combination | MIC of this compound Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Drug in Combination (µg/mL) | FICI | Interpretation |
| This compound + Rifampicin | 0.125 | 0.0625 | 0.03125 | 0.015625 | 0.5 | Additive |
| This compound + Isoniazid | 0.125 | 0.03125 | 0.015625 | 0.0078125 | 0.375 | Synergy |
| This compound + Ethambutol | 0.125 | 2.0 | 0.0625 | 0.5 | 1.0 | Indifference |
| This compound + Bedaquiline | 0.125 | 0.03 | 0.0078125 | 0.00375 | 0.1875 | Synergy |
Note: This is example data. Actual results may vary.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[5][6]
Protocol: Time-Kill Curve Assay for M. tuberculosis
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
This compound and other anti-TB drugs
-
Culture tubes or flasks
-
Shaking incubator (37°C)
-
Middlebrook 7H10 or 7H11 agar plates
-
Serial dilution supplies (e.g., tubes, PBS with 0.05% Tween 80)
Procedure:
-
Prepare Inoculum:
-
Grow M. tuberculosis to early to mid-log phase.
-
Dilute the culture in 7H9 broth to a starting density of approximately 10^6 CFU/mL.
-
-
Set Up Cultures:
-
Prepare culture tubes or flasks with the following conditions (in triplicate):
-
Growth control (no drug)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)
-
Partner drug alone (at a clinically relevant concentration)
-
Combination of this compound and the partner drug (at the same concentrations as the single-drug conditions)
-
-
-
Incubation and Sampling:
-
Incubate all cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect an aliquot from each culture.
-
-
Bacterial Enumeration:
-
Perform serial ten-fold dilutions of each aliquot in PBS with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[7]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Data Presentation: Time-Kill Curve Assay Results
| Time (days) | Growth Control (log10 CFU/mL) | This compound Alone (log10 CFU/mL) | Partner Drug Alone (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.9 | 5.2 |
| 4 | 7.2 | 5.5 | 5.7 | 4.5 |
| 7 | 8.0 | 5.1 | 5.3 | 3.8 |
| 10 | 8.5 | 4.8 | 5.0 | <3.0 (bactericidal) |
| 14 | 8.8 | 4.6 | 4.8 | <3.0 (bactericidal) |
Note: This is example data. Actual results may vary.
Experimental Workflow: Time-Kill Curve Assay
Caption: Workflow for the time-kill curve synergy assay.
Hollow Fiber System Model
The hollow fiber system (HFS) model is a more complex in vitro system that can simulate human-like pharmacokinetic profiles of drugs, providing a more clinically relevant assessment of drug synergy and efficacy.[8]
Protocol: Hollow Fiber System Model for TB Drug Synergy
Materials:
-
Hollow fiber cartridge (e.g., polysulfone)
-
Peristaltic pump
-
Central reservoir for fresh medium
-
Waste reservoir
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
This compound and other anti-TB drugs
Procedure:
-
System Setup:
-
Sterilize and assemble the hollow fiber system according to the manufacturer's instructions.
-
-
Inoculation:
-
Inoculate the extracapillary space of the hollow fiber cartridge with a known concentration of M. tuberculosis (e.g., 10^7 CFU/mL).
-
-
Drug Administration:
-
Administer this compound and the partner drug into the central reservoir to mimic human plasma concentration-time profiles. The peristaltic pump will circulate the medium containing the drugs through the intracapillary space, allowing the drugs to diffuse into the extracapillary space where the bacteria reside.
-
The drug concentrations can be adjusted over time to simulate absorption, distribution, metabolism, and excretion (ADME) properties.
-
-
Sampling:
-
At regular intervals (e.g., daily for 14-28 days), collect samples from the extracapillary space.
-
-
Bacterial Enumeration:
-
Determine the total viable bacterial count (CFU/mL) in each sample by plating on selective and non-selective agar to also assess the emergence of drug-resistant subpopulations.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time.
-
Compare the rate of bacterial killing between single-drug and combination therapy arms.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to determine the exposure-response relationships and identify the drug exposures that lead to maximal synergy and suppression of resistance.
-
Data Presentation: Hollow Fiber System Model Results
| Regimen | Bacterial Load at Day 0 (log10 CFU/mL) | Bacterial Load at Day 14 (log10 CFU/mL) | Change in Bacterial Load (log10 CFU/mL) | Emergence of Resistance (CFU/mL) |
| Untreated Control | 7.0 | 8.5 | +1.5 | N/A |
| This compound | 7.0 | 5.2 | -1.8 | 10^2 |
| Rifampicin | 7.0 | 5.5 | -1.5 | 10^3 |
| This compound + Rifampicin | 7.0 | 3.1 | -3.9 | <10 |
Note: This is example data. Actual results may vary.
Logical Relationship: Hollow Fiber System Model
References
- 1. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hollow-fibre system model of tuberculosis reproducibility and performance specifications for best practice in drug and combination therapy development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming DprE1-IN-2 instability in solution
Welcome to the technical support center for DprE1-IN-2, a potent, non-covalent inhibitor of Mycobacterium tuberculosis DprE1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and overcome challenges related to the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as TBA-7371, is a member of the 1,4-azaindole class of inhibitors that target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis.[1][2] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. This compound is a non-covalent inhibitor, meaning it does not form a permanent bond with the enzyme.[2][3] By inhibiting DprE1, the compound blocks the production of essential cell wall precursors, leading to cell lysis and bacterial death.[3][4]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. Is the compound unstable?
While this compound is generally stable under recommended storage conditions, its solubility in aqueous solutions is limited. The precipitation you are observing is likely due to the compound crashing out of solution when the concentration of the organic solvent (DMSO) is lowered, rather than chemical degradation. This is a common issue with hydrophobic small molecules. To address this, it is crucial to work within the solubility limits of the compound in your final assay buffer.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 33 mg/mL. To ensure maximum solubility, it is advisable to use a fresh, unopened bottle of DMSO, as it can be hygroscopic (absorb water from the air), which can negatively impact the solubility of the compound.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, where it is stable for at least four years. Stock solutions in DMSO should be stored at -80°C for up to two years, or at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
Q5: Are there any known chemical incompatibilities with this compound?
Yes, this compound should be considered incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these may promote chemical degradation.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Potential Cause: The aqueous solubility of this compound has been exceeded.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experiment can tolerate, typically between 0.5% and 5%. This will help maintain the solubility of this compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can sometimes help to prevent immediate precipitation.
-
Use of Pluronic F-127: For cellular assays, the addition of a non-ionic surfactant like Pluronic F-127 (typically at 0.01-0.1%) to the final dilution buffer can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm the Buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility. Ensure the final temperature is compatible with your experimental setup.
-
Vortexing: After adding the this compound stock to the aqueous buffer, vortex the solution immediately and thoroughly to ensure rapid and complete mixing, which can help prevent localized high concentrations that are prone to precipitation.
Issue: Inconsistent results or loss of activity over time in prepared solutions.
Potential Cause 1: Adsorption of the compound to plasticware.
Solution: Use low-adhesion polypropylene tubes and pipette tips for preparing and storing solutions of this compound.
Potential Cause 2: Degradation due to improper storage.
Solution: Ensure that stock solutions are stored at -80°C and protected from light. Prepare fresh working dilutions from the stock solution for each experiment.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound (TBA-7371)
| Property | Value | Reference |
| IC50 (DprE1) | 10 nM | [5] |
| MIC (M. tuberculosis) | 0.64 - 1 μg/mL | [3] |
| Solubility in DMSO | ≥ 33 mg/mL | MedChemExpress |
| Chemical Class | 1,4-Azaindole | [2] |
| Mechanism of Action | Non-covalent | [2][3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | ≥ 4 years |
| Solution in DMSO | -80°C | 2 years |
| Solution in DMSO | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into low-adhesion polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in your final assay buffer. For example, to achieve a 10 µM final concentration in a buffer with 0.5% DMSO, you can perform a 1:10 dilution of the stock in buffer, followed by a 1:100 dilution.
-
Vortex the solution immediately after each dilution step.
-
Use the freshly prepared working solutions for your experiment. Do not store diluted aqueous solutions.
-
Protocol 2: DprE1 Enzymatic Assay
This is a generalized protocol based on published DprE1 assays.[4][6][7]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl. Other buffers such as 20 mM Tris-HCl (pH 8.5) with 10 mM NaCl and 10% glycerol have also been used.[7]
-
Reagents:
-
Purified DprE1 enzyme
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or a soluble analog like geranylgeranylphosphoryl-D-ribose (GGPR)[6]
-
Detection reagent (e.g., resazurin for fluorescence-based assays)
-
-
Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the this compound working solutions at various concentrations.
-
Add the DprE1 enzyme and incubate for a pre-determined time at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (DPR or GGPR).
-
Monitor the reaction progress by measuring the appropriate output (e.g., fluorescence of resorufin produced from resazurin).
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
Caption: DprE1 signaling pathway and point of inhibition.
References
- 1. Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to address off-target effects of DprE1-IN-2
Welcome to the technical support center for DprE1-IN-2, a covalent inhibitor of Mycobacterium tuberculosis DprE1. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that targets the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) of Mycobacterium tuberculosis.[1][2] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][3] this compound, like other covalent DprE1 inhibitors such as benzothiazinones, likely acts as a suicide inhibitor.[2] This process involves the reduction of its nitro group by the flavin cofactor within the DprE1 active site, forming a reactive nitroso species. This species then forms a covalent bond with a critical cysteine residue (Cys387) in the active site, leading to irreversible inactivation of the enzyme.[1][4]
Q2: What are the known off-target effects of this compound?
A2: As a covalent inhibitor, this compound has the potential for off-target effects. While DprE1 is specific to mycobacteria, reducing the likelihood of on-target toxicity in humans, the reactive nature of the inhibitor can lead to interactions with other host proteins.[5] Computational analyses of similar covalent DprE1 inhibitors suggest a potential for cardiovascular toxicity through inhibition of the hERG potassium channel.[4] Additionally, nitroaromatic compounds, a class to which many covalent DprE1 inhibitors belong, have been associated with mutagenicity.[4]
Q3: How can I assess the cytotoxicity of this compound in my experiments?
A3: Standard cell viability assays are recommended to evaluate the cytotoxicity of this compound against mammalian cell lines. Commonly used methods include the MTT, XTT, or resazurin reduction assays.[6][7] These assays measure the metabolic activity of viable cells. It is advisable to test the compound against a panel of relevant cell lines, such as liver (HepG2), kidney (HEK293), and lung (A549) cell lines, to assess potential organ-specific toxicity.[6]
Q4: What is the expected safety profile of this compound?
A4: The safety profile of this compound is a critical aspect of its development. Based on data from other covalent DprE1 inhibitors, potential liabilities include cardiovascular toxicity (hERG inhibition) and mutagenicity.[4] However, many DprE1 inhibitors have shown a good safety profile in preclinical studies, with low cytotoxicity against various human cell lines.[8][9] It is important to note that covalent inhibitors are predicted to have a higher propensity for hERG inhibition compared to non-covalent inhibitors.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed in mammalian cell lines. | Off-target covalent modification of host cell proteins. | 1. Confirm the IC50 value in multiple cell lines (e.g., HepG2, A549, Vero).2. Perform a kinase selectivity profile to identify potential off-target kinases.3. Use proteomic methods to identify covalently modified host cell proteins. |
| Lack of in vivo efficacy despite potent in vitro activity. | 1. Poor pharmacokinetic properties (e.g., low solubility, high plasma protein binding, rapid metabolism).2. Inactivation of the compound in vivo. | 1. Evaluate the physicochemical properties of the compound (solubility, logD).2. Assess plasma protein binding and metabolic stability in liver microsomes.3. Consider formulation strategies to improve bioavailability. |
| Inconsistent results in enzymatic assays. | 1. Time-dependent inhibition due to covalent mechanism.2. Compound instability or aggregation. | 1. For covalent inhibitors, IC50 values are time-dependent. Determine the kinetic parameters kinact and KI.2. Ensure proper pre-incubation times in your assay protocol.3. Check the stability of the compound in the assay buffer. |
| Potential for drug-drug interactions. | Inhibition or induction of cytochrome P450 (CYP) enzymes. | 1. In silico predictions suggest that DprE1 inhibitors are primarily metabolized by CYP3A4 and CYP2D6.[4]2. Perform in vitro CYP inhibition and induction assays to assess the potential for drug-drug interactions. |
Quantitative Data Summary
Table 1: Predicted ADMET Properties of Covalent DprE1 Inhibitors
| Property | Predicted Value/Trend | Implication |
| hERG Inhibition | Higher potential for covalent vs. non-covalent inhibitors (mean pIC50 of 6.16 for covalent inhibitors).[4] | Potential for cardiotoxicity (QT prolongation). |
| CYP Metabolism | Primarily metabolized by CYP3A4, CYP2D6, CYP2C19, and CYP2C9.[4] | Potential for drug-drug interactions with co-administered drugs metabolized by these enzymes. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be low (~99% of inhibitors not expected to penetrate the CNS).[1][4] | Reduced potential for central nervous system side effects. |
| Plasma Protein Binding | Predicted to be moderate to high.[4] | May affect the free drug concentration and in vivo efficacy. |
| Mutagenicity | Covalent inhibitors with nitro groups may have a higher risk of mutagenicity warnings.[4] | Potential for genotoxicity. |
Table 2: Cytotoxicity of Selected DprE1 Inhibitors Against Human Cell Lines
| Compound Class | Cell Line | CC50 (µM) | Reference |
| Benzothiazinones (BTZ) | Vero | >33 | [4] |
| Benzothiazinones (BTZ) | THP-1 | Not specified | [2] |
| Nitroquinoxalines (NQs) | A549 | Not specified | [4] |
| Dinitrobenzamides (DNBs) | HepG2 | Not specified | [4] |
| Thiophen-Pyridine Amides (TPA) | Vero | >20 | [4] |
| Benzimidazoles (BI) | VERO | Not specified | [8] |
Note: This table provides a general overview. Specific CC50 values vary depending on the individual compound and experimental conditions.
Experimental Protocols
Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: A radiometric protein kinase assay (e.g., using a commercial service like Reaction Biology's HotSpot™ or ³³PanQinase™) is a standard method.[10][11]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-concentration screen, a final assay concentration of 1 µM is common.
-
Assay Plate Preparation: In a 96-well plate, mix the following components:
-
10 µL of non-radioactive ATP solution.
-
25 µL of assay buffer containing [γ-³³P]-ATP.
-
5 µL of this compound diluted to the desired concentration (e.g., 0.1 µM in 10% DMSO).
-
10 µL of the specific kinase enzyme and its substrate.
-
-
Reaction: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction: Add 50 µL of 2% (v/v) phosphoric acid (H₃PO₄) to each well.
-
Washing: Wash the plate twice with 200 µL of 0.9% (w/v) NaCl.
-
Detection: Determine the incorporation of ³³P into the substrate using a microplate scintillation counter.
-
Data Analysis: Calculate the residual kinase activity as a percentage of the untreated control (100% activity).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound against mammalian cell lines.
Methodology: The MTT assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Covalent Binding Assessment by Intact Protein Mass Spectrometry
Objective: To confirm the covalent binding of this compound to its target and assess off-target covalent binding.
Methodology: Intact protein mass spectrometry can detect the mass shift of a protein upon covalent modification by an inhibitor.[12][13]
Protocol:
-
Incubation: Incubate the target protein (e.g., purified human kinase or cell lysate) with this compound at a defined concentration and for various time points.
-
Sample Preparation: Remove excess, unbound inhibitor by methods such as ultrafiltration or dialysis.
-
Mass Spectrometry Analysis: Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the mass spectrum of the treated protein with that of the untreated control. A mass increase corresponding to the molecular weight of this compound (minus any leaving groups) confirms covalent binding. The stoichiometry of binding (e.g., 1:1 inhibitor:protein) can also be determined.[12]
Visualizations
Caption: A logical workflow for investigating and addressing potential off-target effects of this compound.
Caption: The intended on-target and potential off-target covalent modification pathways for this compound.
Caption: A decision tree to guide troubleshooting of common experimental issues with this compound.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. microbiologics.com [microbiologics.com]
- 7. Microbial Viability Assays [ndsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to DprE1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for our novel DprE1 inhibitor against Mycobacterium tuberculosis. What are the primary mechanisms of resistance?
A1: Resistance to DprE1 inhibitors in M. tuberculosis primarily arises from two established mechanisms:
-
On-target mutations: Alterations in the dprE1 gene itself are the most common cause of high-level resistance, particularly for covalent inhibitors. The most frequently observed mutations affect the Cys387 residue, which is crucial for the covalent binding of many DprE1 inhibitors like benzothiazinones (BTZs).[1][2]
-
Efflux pump upregulation: Mutations in the rv0678 gene can lead to low-level resistance.[3][4][5] Rv0678 encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[3][5][6] Loss-of-function mutations in rv0678 result in the overexpression of this pump, which can expel the DprE1 inhibitor from the cell, thereby increasing the MIC.[3][5]
Q2: Our compound is a covalent inhibitor that targets the Cys387 residue of DprE1. What specific mutations should we look for in our resistant isolates?
A2: For covalent inhibitors that act on Cys387, you should primarily screen for mutations at this specific codon. Several substitutions have been experimentally confirmed to confer resistance, including C387G, C387A, C387S, C387N, and C387T.[1][2] These mutations prevent the covalent modification of DprE1 by the inhibitor, rendering it ineffective. The level of resistance can vary depending on the specific amino acid substitution.
Q3: We are seeing a 2- to 4-fold increase in the MIC of our DprE1 inhibitor, but sequencing of the dprE1 gene shows no mutations. What could be the cause?
A3: A low-level increase in MIC without any changes in the dprE1 gene strongly suggests a non-target-based resistance mechanism, most likely involving efflux pumps. You should sequence the rv0678 gene.[3][5] Mutations in this gene are known to cause low-level resistance to several DprE1 inhibitors, including BTZ043 and PBTZ169.[3][4][5]
Q4: Is there a concern for cross-resistance between DprE1 inhibitors and other anti-tubercular drugs?
A4: Yes, mutations in rv0678 are a known cause of resistance to bedaquiline and clofazimine.[5] Therefore, strains with pre-existing resistance to these drugs due to rv0678 mutations may exhibit low-level cross-resistance to certain DprE1 inhibitors.[3][5][6] This is a critical consideration for the development of new DprE1 inhibitors and their potential use in combination therapies.
Troubleshooting Guides
Problem 1: Unexpectedly high MIC values for a DprE1 inhibitor in a screening assay.
-
Possible Cause 1: On-target mutation in dprE1.
-
Troubleshooting Step: Perform Sanger sequencing of the dprE1 gene from your resistant M. tuberculosis isolates. Pay close attention to the codon for Cys387. For a more comprehensive analysis, conduct whole-genome sequencing (WGS) to identify any other potential mutations in dprE1.
-
-
Possible Cause 2: Efflux pump upregulation due to rv0678 mutation.
-
Troubleshooting Step: Sequence the rv0678 gene in your resistant isolates. Any mutation that disrupts the function of the Rv0678 repressor could lead to increased efflux of your compound.
-
-
Possible Cause 3: Issues with experimental setup.
-
Troubleshooting Step:
-
Verify the concentration and stability of your inhibitor stock solution.
-
Ensure the correct media and growth conditions are being used for your M. tuberculosis strain.
-
Include a wild-type, drug-susceptible strain (e.g., H37Rv) as a control in every assay.
-
Confirm the viability of the bacterial inoculum.
-
-
Problem 2: A covalent DprE1 inhibitor shows reduced or no activity in an enzymatic assay with a purified mutant DprE1 enzyme.
-
Possible Cause: The specific mutation (e.g., at Cys387) prevents covalent bond formation.
-
Troubleshooting Step:
-
Confirm the identity of the mutation in your DprE1 construct via sequencing.
-
Test a non-covalent DprE1 inhibitor in parallel. If the non-covalent inhibitor is still active against the mutant enzyme, it strongly suggests that the resistance mechanism is specific to the covalent binding mode of your primary compound.[1]
-
Analyze the enzyme kinetics of the mutant DprE1. Some mutations can alter the catalytic efficiency of the enzyme, which might influence inhibitor binding.[1]
-
-
Quantitative Data Summary
Table 1: Impact of Cys387 Mutations on DprE1 Inhibitor MICs in M. tuberculosis
| Mutation | BTZ043 MIC (ng/mL) | PBTZ169 MIC (ng/mL) | Fold Increase (approx.) |
| Wild-Type (Cys387) | 0.3 | 0.1 | - |
| C387S | >256 | >256 | >850 |
| C387G | >256 | >256 | >850 |
| C387A | >256 | >256 | >850 |
| C387N | 32 | 16 | ~100-160 |
| C387T | >256 | >256 | >850 |
Data synthesized from published studies.[1][2]
Table 2: Effect of rv0678 Mutations on MICs of DprE1 Inhibitors and Bedaquiline
| Compound | H37Rv (Wild-Type) MIC (nM) | rv0678 Mutant MIC (nM) | Fold Increase |
| PBTZ169 | 1.56 | 6.25 | 4 |
| BTZ043 | 3.12 | 12.5 | 4 |
| Bedaquiline | 31.2 | 250 | 8 |
Data represents typical findings from studies on rv0678 mutations.[3][5]
Experimental Protocols
Protocol for Identification of Resistance Mutations using Whole-Genome Sequencing (WGS)
This protocol provides a general workflow for identifying mutations that confer resistance to DprE1 inhibitors.
-
Isolate Resistant Mutants:
-
Culture a susceptible strain of M. tuberculosis (e.g., H37Rv) in liquid medium to mid-log phase.
-
Plate a high density of cells onto solid medium (e.g., 7H10 agar supplemented with OADC) containing the DprE1 inhibitor at a concentration 4-8 times the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
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Pick individual resistant colonies and subculture them in liquid medium to confirm the resistant phenotype and for genomic DNA extraction.
-
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both the resistant isolates and the parental susceptible strain using a standard mycobacterial DNA extraction protocol (e.g., CTAB method).[7]
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted gDNA using a commercial kit (e.g., Illumina MiSeq).
-
Perform paired-end sequencing to achieve a genome coverage of at least 100-fold.[7]
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads from the resistant and parental strains to a reference M. tuberculosis genome (e.g., H37Rv, NC_000962.3).[7]
-
Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolates compared to the parental strain.
-
Annotate the identified variants to determine which genes are affected and the nature of the amino acid changes. Focus on known resistance-associated genes like dprE1 and rv0678.
-
Protocol for DprE1 Enzymatic Assay
This assay measures the activity of the DprE1 enzyme and can be used to determine the IC50 of inhibitors.
-
Reagents and Buffers:
-
Purified DprE1 enzyme
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5% glycerol, 0.01% Tween-80
-
Developing Reagent: A solution to detect the product or a coupled enzyme system. A common method involves coupling the reaction to DprE2 and monitoring NADH oxidation.[8]
-
-
Assay Procedure:
-
Prepare serial dilutions of the DprE1 inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add the inhibitor dilutions to the wells.
-
Add the purified DprE1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DPR substrate.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time, depending on the detection method.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in rv0678 Confer Low-Level Resistance to Benzothiazinone DprE1 Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Whole Genome Sequencing Identifies Novel Mutations Associated With Bedaquiline Resistance in Mycobacterium tuberculosis [frontiersin.org]
- 8. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pharmacokinetic Properties of DprE1-IN-2 and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and optimization of DprE1-IN-2 and other 1,4-azaindole series compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very rapid clearance and a short half-life of this compound in our mouse pharmacokinetic studies. Is this expected?
A1: Yes, this is a known characteristic of the initial 1,4-azaindole series, including this compound. These compounds are subject to high metabolic turnover in mice, leading to rapid clearance and a short in vivo half-life. For example, this compound (compound 18) administered orally at 100 mg/kg in BALB/c mice showed a half-life (t₁/₂) of only 0.9 hours.[1]
Q2: What are the primary metabolic liabilities of the 1,4-azaindole scaffold?
A2: The primary metabolic liabilities are associated with the core scaffold and its substituents, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes. Lead optimization efforts have focused on modifying the scaffold to block sites of metabolism, thereby improving metabolic stability.
Q3: My compound has poor aqueous solubility, making formulation for in vivo studies difficult. What strategies can I employ?
A3: Poor aqueous solubility is a recognized issue with early compounds in this series.[2] Strategies to address this include:
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Salt formation: If your compound has a basic handle, forming a pharmaceutically acceptable salt can significantly improve solubility.
-
Formulation vehicles: Utilizing solubility-enhancing excipients such as cyclodextrins, co-solvents (e.g., PEG400, DMSO), or lipid-based formulations can improve the concentration of the compound in the dosing solution.
-
Structural modification: During lead optimization, introducing polar functional groups can enhance aqueous solubility. The incorporation of a nitrogen atom in the azaindole ring itself, compared to an indole, can also lead to more favorable physicochemical properties, including solubility.
Q4: Are there known off-target activities associated with this compound that I should be aware of?
A4: The initial 1,4-azaindole series exhibited off-target activity against phosphodiesterase 6 (PDE6), which could lead to visual impairment.[2] However, subsequent lead optimization efforts successfully mitigated this liability by modifying specific substituents on the pyrimidine ring.[2]
Q5: How can I assess if my compound is a substrate for efflux transporters like P-gp?
A5: You can perform a bidirectional Caco-2 permeability assay. By measuring the transport of your compound from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A), you can calculate an efflux ratio (ER). An ER greater than 2 is generally indicative of active efflux.
Troubleshooting Guides
Issue 1: High In Vivo Clearance and Short Half-Life
This guide will help you diagnose and address rapid metabolism of your DprE1 inhibitor.
Troubleshooting Workflow
References
Technical Support Center: Navigating hERG Liability in DprE1 Inhibitor Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors. Our goal is to help you anticipate and address challenges related to hERG potassium channel liability, a critical aspect of preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is hERG liability and why is it a concern for DprE1 inhibitors?
A1: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[1][2] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[2][3] Many small molecule inhibitors, including some classes of DprE1 inhibitors, can inadvertently block the hERG channel, posing a significant safety risk and a major hurdle in drug development.[3] Early assessment of hERG liability is therefore essential.[4]
Q2: Are certain classes of DprE1 inhibitors more prone to hERG liability?
A2: Yes, the potential for hERG inhibition can differ between classes of DprE1 inhibitors. For instance, a computational analysis of approximately 1519 DprE1 inhibitors suggested that covalent inhibitors have a higher predicted potential for hERG inhibition compared to non-covalent inhibitors.[5][6] However, hERG liability is compound-specific and must be experimentally determined for any new chemical entity.
Q3: What are the primary physicochemical properties of a DprE1 inhibitor that might contribute to hERG liability?
A3: High lipophilicity (LogP) and the presence of a basic amine are two key physicochemical properties strongly associated with hERG channel affinity.[3] Greasy, aromatic, and basic compounds generally have a higher propensity for interacting with the hERG channel.[3]
Q4: What is the general workflow for assessing the hERG liability of our DprE1 inhibitors?
A4: A typical workflow involves a tiered approach, starting with high-throughput screening methods and progressing to more detailed, lower-throughput assays for promising candidates. This usually begins with in silico predictions or high-throughput binding assays, followed by functional assays like automated patch clamping. The gold standard for detailed characterization is the manual patch clamp assay.[2]
Troubleshooting Guides
Issue 1: High hERG Inhibition Observed in Initial Screens
Potential Cause: The physicochemical properties of your DprE1 inhibitor series may be unfavorable, leading to off-target hERG activity.
Troubleshooting Steps:
-
Analyze Structure-Activity Relationships (SAR):
-
Reduce Lipophilicity: High lipophilicity can increase a compound's concentration in the cell membrane where the hERG channel resides. Consider replacing lipophilic moieties with more polar groups. For example, replacing a pyridazine ring with a more polar urea group has been shown to mitigate hERG activity.[3]
-
Reduce Basicity (pKa): Basic amines are a common feature of hERG inhibitors. Strategies to reduce basicity include introducing electron-withdrawing groups near the basic nitrogen or replacing rings like piperidine with morpholine or piperazine.[3]
-
Introduce Rigidity: Increasing the rigidity of the molecule, particularly near a positively charged moiety, can decrease hERG affinity by hindering optimal interaction with the channel.[7]
-
-
Scaffold Hopping: If SAR modifications are unsuccessful, consider exploring entirely new scaffolds that may have a lower intrinsic propensity for hERG binding while maintaining DprE1 inhibition.
Issue 2: Inconsistent or Non-Reproducible Results in hERG Assays
Potential Cause (Patch Clamp):
-
Compound Precipitation: Lipophilic DprE1 inhibitors may be poorly soluble in aqueous assay buffers, leading to precipitation and inaccurate concentration determination.
-
Unstable Recordings: Issues such as fragile cell membranes, high leak currents, or rundown of the hERG current can affect data quality.[1]
Troubleshooting Steps (Patch Clamp):
-
Address Solubility:
-
Visually inspect compound solutions for any signs of precipitation.
-
Consider using a surfactant in the extracellular medium to improve the solubility of test compounds.[8]
-
Always prepare fresh dilutions from a stock solution in a suitable solvent like DMSO.
-
-
Ensure Data Quality:
Potential Cause (Radioligand Binding Assay):
-
High Non-Specific Binding: The radioligand may be binding to sites other than the hERG channel, obscuring the specific binding of your inhibitor.
-
Incorrect Incubation Times: The assay may not have reached equilibrium, leading to inaccurate IC50 values.
Troubleshooting Steps (Radioligand Binding Assay):
-
Optimize Assay Conditions:
-
Ensure the use of appropriate blocking agents in the assay buffer to minimize non-specific binding.
-
Perform time-course experiments to determine the optimal incubation time to reach equilibrium.
-
Verify that the filtration and washing steps are efficient in separating bound from unbound radioligand.
-
Quantitative Data Summary
The following tables summarize key data for selected DprE1 inhibitors, including their anti-mycobacterial activity and hERG liability.
Table 1: Benzothiazinone (BTZ) Analogs with Reduced hERG Liability
| Compound | Anti-MTB MIC (µM) | hERG Inhibition Rate (%) @ 10 µM |
| IMB1603 | Potent (in vitro & in vivo) | > 90% |
| 2c | <0.035 - 0.078 | < 50% |
| 4c | <0.035 - 0.078 | < 50% |
| Data sourced from a lead optimization study of IMB1603.[11] |
Table 2: hERG Inhibition Data for Various Compounds
| Compound | hERG IC50 (µM) | Assay Type |
| Compound 2e | 8.4 | Patch Clamp |
| Compound 2f | 16.0 | Patch Clamp |
| Compound 2i | 1.6 | Patch Clamp |
| Compound 2m | 0.3 | Patch Clamp |
| Compound 2o | 21% inhibition | Patch Clamp |
| Compound 2n | >30 | Patch Clamp |
| Compound 2p | 10.8 | Patch Clamp |
| Data from a study on mitigating hERG inhibition in CCR5 antagonists, illustrating the impact of structural modifications on hERG activity.[12] |
Experimental Protocols
Protocol 1: Automated Patch Clamp Assay for hERG Inhibition
This protocol is a general guideline for assessing hERG inhibition using an automated patch clamp system (e.g., QPatch).
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the hERG channel.
-
Harvest cells at 40-75% confluency.
-
Prepare a single-cell suspension at a density of 1.8 x 10^6 cells/mL for optimal success rates.[13]
-
-
Compound Preparation:
-
Prepare stock solutions of DprE1 inhibitors in 100% DMSO.
-
Perform serial dilutions to achieve the final desired concentrations in the assay buffer. The final DMSO concentration should typically be ≤ 0.5%.
-
-
Electrophysiology Recordings:
-
Use a standard voltage protocol to elicit hERG currents. A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to +40 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the peak tail current.[10]
-
Establish a stable baseline recording in the vehicle solution for at least 3 minutes.
-
Apply the test compound at various concentrations and record the steady-state inhibition.
-
-
Data Analysis:
-
Measure the peak tail current amplitude.
-
Subtract the baseline "leak" current measured before the depolarizing pulse for correction.[10]
-
Calculate the percentage of inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for hERG Affinity
This protocol describes a competitive binding assay to determine a compound's affinity for the hERG channel.
-
Membrane Preparation:
-
Use membrane preparations from cells stably expressing the hERG channel.
-
Thaw membranes on the day of the assay and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
150 µL of membrane preparation (protein concentration to be optimized).
-
50 µL of the DprE1 test inhibitor at various concentrations or buffer (for total binding) or a known hERG blocker (for non-specific binding).
-
50 µL of a suitable radioligand (e.g., [3H]-Astemizole or [3H]-dofetilide) at a concentration near its Kd.
-
-
-
Incubation:
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[14]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by fitting the competition binding data to a one-site fit model.
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
References
- 1. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hERG optimizations of IMB1603, discovery of alternative benzothiazinones as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward Reducing hERG Affinities for DAT Inhibitors with a Combined Machine Learning and Molecular Modelling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
How to interpret unexpected results in DprE1-IN-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DprE1-IN-2 in their experiments. The information is tailored for scientists and drug development professionals working on Mycobacterium tuberculosis and other mycobacterial species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1). DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis that is essential for the biosynthesis of the mycobacterial cell wall. Specifically, DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1][2][3][4] By inhibiting DprE1, this compound blocks cell wall formation, leading to bacterial cell lysis and death.[5] this compound is part of a class of non-covalent inhibitors, meaning it binds reversibly to the enzyme.[2][6]
Q2: What is the expected potency of this compound?
A2: this compound is a highly potent inhibitor of DprE1 with a reported IC50 (half-maximal inhibitory concentration) of 28 nM in enzymatic assays. Its potency in whole-cell assays (Minimum Inhibitory Concentration or MIC) can vary depending on the mycobacterial strain and culture conditions.
Q3: What are the primary differences between covalent and non-covalent DprE1 inhibitors?
A3: DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[2][6]
-
Covalent inhibitors , such as benzothiazinones (BTZs), form an irreversible covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1.[1][7][8] This leads to permanent inactivation of the enzyme.
-
Non-covalent inhibitors , like this compound, bind reversibly to the enzyme's active site through non-permanent interactions such as hydrogen bonds and hydrophobic interactions.
This difference in binding mode can affect potency, potential for resistance, and off-target effects.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in this compound experiments and provides systematic approaches to identify and resolve these issues.
Issue 1: Higher than Expected IC50 Value in Enzymatic Assay
If the calculated IC50 value for this compound is significantly higher than the expected 28 nM, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Enzyme Quality and Activity | - Verify the purity and concentration of the purified DprE1 enzyme using SDS-PAGE and a protein concentration assay (e.g., BCA assay).[1] - Confirm the activity of your enzyme batch using a known control inhibitor. - Ensure the enzyme has been properly stored at -80°C. |
| Substrate Concentration | - High concentrations of the substrate analogue (e.g., GGPR) can cause substrate inhibition in DprE1 assays, leading to inaccurate IC50 values.[9][10] Titrate the substrate to determine the optimal concentration that does not inhibit the enzyme. |
| Assay Conditions | - Ensure the assay buffer components and pH are correct. - Verify the concentrations of all assay reagents, including the fluorescent probe (e.g., resazurin) and cofactors.[10] |
| Compound Integrity and Solubility | - Confirm the purity of your this compound stock. - Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or sonication if solubility issues are suspected. |
| Incorrect Data Analysis | - Double-check the calculations and the curve-fitting model used to determine the IC50. Use a standard sigmoidal dose-response curve. |
Troubleshooting Workflow for High IC50 Value
Caption: Troubleshooting workflow for a high IC50 value.
Issue 2: No or Low Activity in Whole-Cell Assay (High MIC Value)
A lack of correlation between potent enzymatic inhibition (low IC50) and whole-cell activity (high MIC) is a common challenge in drug discovery.
| Potential Cause | Troubleshooting Steps |
| Compound Permeability | - The complex mycobacterial cell wall can be a formidable barrier. This compound may have poor penetration into the bacterial cell. - Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area) to predict permeability.[6][11] |
| Efflux Pumps | - The compound may be actively transported out of the cell by efflux pumps. - Test the activity of this compound in combination with a known efflux pump inhibitor. |
| Compound Stability | - this compound may be unstable in the culture medium or metabolized by the bacteria. - Assess the stability of the compound in the culture medium over the course of the experiment. |
| Bacterial Strain Variability | - Different strains of M. tuberculosis or other mycobacterial species can have varying susceptibility. - Confirm the identity and expected susceptibility of the strain being used. |
| Inoculum Effect | - A high bacterial inoculum can lead to artificially high MIC values. - Ensure the inoculum is prepared and standardized according to established protocols (e.g., McFarland standards).[12] |
Logical Relationship for Discrepancy Between IC50 and MIC
Caption: Potential reasons for high MIC despite low IC50.
Issue 3: Development of Resistance to this compound
If you observe a loss of this compound activity over time or when isolating resistant mutants, consider the following.
| Potential Cause | Troubleshooting Steps |
| Target-Based Resistance | - Mutations in the dprE1 gene are a common mechanism of resistance. For non-covalent inhibitors, mutations can occur throughout the binding pocket. - Sequence the dprE1 gene from resistant isolates to identify any mutations.[7] |
| Off-Target Resistance | - Resistance may arise from mechanisms unrelated to DprE1, such as upregulation of efflux pumps or alterations in metabolic pathways. - Perform whole-genome sequencing of resistant mutants to identify other potential resistance-conferring mutations. |
Experimental Protocols
Protocol 1: DprE1 Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol is adapted from fluorescence-based assays described in the literature.[10][13]
Materials:
-
Purified DprE1 enzyme
-
This compound and control inhibitors
-
Farnesylphosphoryl-β-D-ribose (FPR) or geranylgeranylphosphoryl-β-D-ribose (GGPR) as substrate
-
Resazurin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5% glycerol, 50 mM NaCl)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
In a black microplate, add the DprE1 enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound or control compounds to the wells. Include a DMSO-only control.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Prepare a substrate/resazurin mix in assay buffer.
-
Initiate the reaction by adding the substrate/resazurin mix to all wells.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 60-100 minutes) at 37°C.[13]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Workflow for DprE1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.[12][14][15]
Materials:
-
M. tuberculosis H37Rv or other relevant strain
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
This compound and control drugs
-
Sterile 96-well plates
-
Resazurin or other viability indicator
Procedure:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Adjust the bacterial culture to a standardized inoculum density (e.g., McFarland 0.5).
-
Prepare serial twofold dilutions of this compound in 7H9 broth directly in a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a no-drug control (growth control) and a no-bacteria control (sterility control).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (e.g., blue for resazurin, indicating no bacterial growth).[5]
Quantitative Data Summary
| Parameter | This compound | Reference Covalent Inhibitor (BTZ043) | Reference Non-covalent Inhibitor (TBA-7371) |
| DprE1 IC50 | 28 nM | ~1.5 µM (10 min) to ~120 nM (100 min)[13] | Sub-nanomolar to low nanomolar range |
| M. tb MIC | Strain-dependent | ~1 ng/mL[16] | Sub-nanomolar range |
| Mechanism | Non-covalent | Covalent (suicide inhibitor)[1] | Non-covalent |
| Resistance Mutation | Varies (binding pocket) | Cys387 substitutions (e.g., C387G, C387S)[7] | Tyr314His[17] |
Signaling Pathway
DprE1/DprE2 Pathway and Point of Inhibition
Caption: The DprE1/DprE2 pathway for mycobacterial cell wall synthesis.
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 5. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of DprE1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DprE1 inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to cell permeability of your compounds, with a focus on the hypothetical compound DprE1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is DprE1 and why is its cellular location important for inhibitor permeability?
Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) is an essential enzyme involved in the biosynthesis of key components of the mycobacterial cell wall, specifically arabinogalactan and lipoarabinomannan.[1][2][3] DprE1 is localized in the periplasmic space, which is outside the cytoplasm but enclosed by the outer mycomembrane.[4][5] This localization makes DprE1 a vulnerable target, as inhibitors do not need to cross the cytoplasmic membrane. However, they must still penetrate the unique and relatively impermeable mycomembrane.[5][6]
Q2: My DprE1 inhibitor, this compound, shows potent enzymatic inhibition but weak whole-cell activity against Mycobacterium tuberculosis. What could be the issue?
A common reason for this discrepancy is poor cell permeability. The complex, lipid-rich cell wall of M. tuberculosis acts as a significant barrier to many small molecules.[7][8][9] While your compound may effectively inhibit the isolated DprE1 enzyme, it may not be reaching its periplasmic target in sufficient concentrations within the whole bacterium. Other potential issues include compound efflux, metabolic inactivation, or target engagement issues in the cellular environment.
Q3: What are the general physicochemical properties that favor permeability across the mycobacterial cell wall?
While there is no absolute rule, several studies and predictive models have identified trends. Generally, mycobacterial permeability is favored by:
-
Optimal Lipophilicity: Compounds that are too hydrophilic or too lipophilic may have difficulty crossing the mycomembrane. A balance is crucial.
-
Molecular Weight: Smaller molecules tend to permeate more easily.[10]
-
Polar Surface Area (PSA): A lower PSA is often associated with better permeability.
-
Hydrogen Bond Donors and Acceptors: A lower count of hydrogen bond donors and acceptors can improve permeability.[10]
It is important to note that these are general guidelines, and the optimal properties can vary depending on the specific chemical scaffold of the inhibitor.
Q4: How can I experimentally measure the permeability of this compound into mycobacteria?
Several assays can be used to assess compound permeability. A prominent example is the Permeation Across the Mycomembrane (PAC-MAN) assay .[6] This method uses metabolic labeling of the peptidoglycan layer (which lies beneath the mycomembrane) followed by a competitive reaction with your azide-modified compound and a fluorescent azide probe. The cellular fluorescence is inversely proportional to the permeability of your compound.[11] Other methods include uptake studies using radiolabeled compounds or liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular compound concentrations.
Troubleshooting Guide
Problem: Poor whole-cell activity of this compound despite high enzymatic potency.
This troubleshooting guide will walk you through a logical workflow to diagnose and address potential cell permeability issues with your DprE1 inhibitor.
Caption: Troubleshooting workflow for diagnosing and addressing poor whole-cell activity of DprE1 inhibitors.
Step 1: Quantify the Permeability Problem
Before making chemical modifications, it's crucial to confirm that permeability is the primary issue.
Recommended Action:
-
Determine the Minimum Inhibitory Concentration (MIC): Test this compound against both a fast-growing, more permeable species like Mycobacterium smegmatis and the target organism, Mycobacterium tuberculosis. A significantly lower MIC in M. smegmatis can be indicative of a permeability barrier in M. tuberculosis.
-
Directly Measure Permeability: Employ an assay like the PAC-MAN assay to quantify how well this compound crosses the mycomembrane.
Data Interpretation:
| Assay Result | Interpretation | Next Steps |
| High MIC in M. tb, Low MIC in M. smegmatis | Suggests a permeability barrier specific to M. tuberculosis. | Proceed to Step 2. |
| High MIC in both species | May indicate a broader issue beyond permeability, such as efflux or off-target effects. | Investigate efflux (Step 3). |
| Low fluorescence in PAC-MAN assay | Indicates good permeability. The issue may not be permeability. | Investigate efflux or other mechanisms. |
| High fluorescence in PAC-MAN assay | Confirms poor permeability. | Proceed to Step 2. |
Step 2: Strategies for Chemical Modification
If low permeability is confirmed, rational chemical modifications can be employed to improve the physicochemical properties of this compound.
Recommended Approaches:
-
Vary Lipophilicity (LogP): Synthesize analogs with a range of LogP values to find the optimal balance for mycomembrane traversal.
-
Reduce Polar Surface Area (PSA): Modify functional groups to decrease the PSA. For example, replace a carboxylic acid with an ester or an amide.
-
Decrease Molecular Weight (MW): If possible, simplify the scaffold to reduce its size.
-
Mask Hydrogen Bonding Groups: Temporarily mask hydrogen bond donors/acceptors with groups that can be cleaved enzymatically within the periplasm (a prodrug approach).
Example Modification Strategies and Their Predicted Impact:
| Modification Strategy | Physicochemical Change | Expected Impact on Permeability |
| Replace a hydroxyl group with a methoxy group | Decrease H-bond donors, increase LogP | Potentially increase |
| Remove a non-essential aromatic ring | Decrease MW and LogP | Potentially increase |
| Add a small alkyl chain | Increase LogP | May increase or decrease (optimization needed) |
| Convert a primary amine to a tertiary amine | Decrease H-bond donors | Potentially increase |
Step 3: Investigate and Mitigate Efflux
Efflux pumps can actively transport compounds out of the bacterium, reducing their effective concentration at the target site.
Recommended Action:
-
Co-dosing with Efflux Pump Inhibitors: Determine the MIC of this compound in the presence and absence of known broad-spectrum efflux pump inhibitors like verapamil or reserpine. A significant decrease in MIC in the presence of an inhibitor suggests that your compound is a substrate for efflux pumps.
Data Interpretation:
| MIC of this compound + Efflux Inhibitor | Interpretation | Next Steps |
| Significantly lower than MIC alone | This compound is likely an efflux pump substrate. | Modify the compound to reduce efflux pump recognition. |
| No significant change | Efflux is likely not the primary issue. | Re-evaluate permeability and other mechanisms. |
Step 4: Advanced Formulation Strategies
If chemical modification is challenging or insufficient, advanced formulation strategies can be used to enhance compound delivery.
Recommended Approaches:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can facilitate its fusion with the mycomembrane and release into the periplasm.
-
Nanoparticle Conjugation: Conjugating the inhibitor to nanoparticles can improve its stability and cellular uptake.
-
Use of Permeation Enhancers: Co-administering this compound with non-toxic permeation enhancers that transiently disrupt the mycomembrane.
Experimental Protocols
Protocol: Permeation Across the Mycomembrane (PAC-MAN) Assay
This protocol is adapted from published methodologies.[6][11]
Objective: To quantitatively assess the permeation of an azide-modified test compound across the mycobacterial mycomembrane.
Principle: The peptidoglycan layer is metabolically labeled with a probe containing a dibenzocyclooctyne (DBCO) group. The cells are then incubated with an azide-containing test compound. If the test compound permeates the mycomembrane, it will react with the DBCO groups. The remaining, unreacted DBCO is then labeled with a fluorescent azide. The resulting cell fluorescence, measured by flow cytometry, is inversely proportional to the permeability of the test compound.
Caption: Workflow for the PAC-MAN permeability assay.
Materials:
-
Mycobacterial culture (M. smegmatis or M. tuberculosis)
-
DBCO-containing metabolic probe (e.g., a DBCO-modified D-amino acid)
-
Azide-modified this compound (requires chemical synthesis)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Grow mycobacteria to mid-log phase.
-
Incubate the culture with the DBCO-containing probe for a designated period (e.g., 24 hours).
-
Wash the cells thoroughly with PBS to remove the unincorporated probe.
-
-
Competitive Reaction:
-
Resuspend the labeled cells in PBS.
-
Aliquot the cells into a 96-well plate.
-
Add varying concentrations of the azide-modified this compound to the wells. Include a no-compound control.
-
Incubate for a defined time (e.g., 1-2 hours) to allow for permeation and reaction.
-
-
Fluorescent Labeling:
-
Add the fluorescent azide to all wells at a fixed concentration.
-
Incubate for a further period (e.g., 1 hour) in the dark.
-
Wash the cells with PBS to remove the unreacted fluorescent azide.
-
-
Flow Cytometry Analysis:
-
Fix the cells if working with M. tuberculosis.
-
Analyze the fluorescence of the cell population using a flow cytometer.
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each concentration of this compound.
-
Plot the MFI against the compound concentration. A decrease in MFI with increasing concentration indicates better permeability.
-
The results can be compared to positive (known permeable) and negative (known impermeable) control compounds.
Signaling Pathway Context
While DprE1 is not part of a signaling pathway in the traditional sense, understanding its role in cell wall biosynthesis is critical.
Caption: The role of DprE1 in the arabinan biosynthesis pathway and its inhibition by this compound.
This pathway illustrates that inhibiting DprE1 blocks the production of DPA, a crucial precursor for arabinan synthesis.[3][12][13] This disruption of cell wall formation ultimately leads to bacterial cell death. Your goal is to ensure this compound can efficiently reach DprE1 in the periplasm to execute this inhibitory action.
References
- 1. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Mycobacterium tuberculosis Cell Wall Permeability Model Generation Using Chemoinformatics and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of chemical features that influence mycomembrane permeation and antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Addressing cytotoxicity of DprE1-IN-2 in mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the DprE1 inhibitor, DprE1-IN-2, in mammalian cell-based experiments. The information is based on published data for well-characterized DprE1 inhibitors, and the principles outlined are applicable to novel inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is DprE1 and why is it a target for drug development?
A1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis.[1][2] It is a flavoenzyme that plays a critical role in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[3] Specifically, DprE1, in conjunction with its partner enzyme DprE2, catalyzes the conversion of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[3][4][5][6] DPA is the sole donor of arabinose for the synthesis of arabinans, which are vital for the structural integrity of the bacterium.[4][5] Since this pathway is essential for Mtb survival and absent in humans, DprE1 is considered a highly vulnerable and promising target for new anti-tuberculosis drugs.[2][6][7]
Q2: How does this compound likely work, and why might it be cytotoxic to mammalian cells?
A2: this compound is an inhibitor of the DprE1 enzyme. DprE1 inhibitors fall into two main categories: covalent and non-covalent.[1]
-
Covalent inhibitors , such as benzothiazinones (BTZs), often contain a nitro group. This group is activated by the DprE1 enzyme, leading to the formation of a reactive species that forms an irreversible covalent bond with a key cysteine residue (Cys387) in the enzyme's active site, thereby inactivating it.[4][8][9][10]
-
Non-covalent inhibitors bind reversibly to the active site, competing with the natural substrate.[9][11]
While DprE1 is specific to mycobacteria, cytotoxicity in mammalian cells can occur due to "off-target" effects, where the inhibitor interacts with other, unintended cellular components.[12][13][14] This can lead to disruption of normal cellular processes, resulting in cell death (cytotoxicity) or inhibition of cell growth (cytostatic effects).
Q3: What are typical cytotoxic concentrations for DprE1 inhibitors in mammalian cells?
A3: The cytotoxic concentration (CC50) can vary significantly depending on the specific inhibitor and the mammalian cell line being tested. For example, the DprE1 inhibitor BTZ043 has a reported TD50 (a measure of cytotoxicity) of 5 µg/ml in the HepG2 human cell line, while the optimized analog PBTZ169 was found to be 10-times less cytotoxic, with a TD50 of 58 µg/ml in the same cell line.[8] Both compounds are considered to have excellent selectivity for the bacterial target over mammalian cells.[8] It is crucial to determine the CC50 of this compound in the specific cell line used in your experiments.
Troubleshooting Guide: this compound Cytotoxicity
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: High cell death is observed at concentrations expected to be non-toxic.
-
Potential Cause 1: Compound Concentration Error. The final concentration of this compound in the cell culture may be higher than intended due to errors in serial dilutions or stock solution concentration.
-
Suggested Solution: Re-verify the concentration of your stock solution using a spectrophotometric method if possible. Prepare fresh serial dilutions and repeat the experiment.
-
-
Potential Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Suggested Solution: Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your experiment, but without the inhibitor. This will determine the baseline cytotoxicity of the solvent itself. Ensure the final solvent concentration is typically ≤0.1% to minimize its effects.
-
-
Potential Cause 3: Cell Line Sensitivity. The specific mammalian cell line you are using may be particularly sensitive to this compound or its off-target effects. Cytotoxicity of DprE1 inhibitors has been evaluated in various cell lines, including HepG2, Vero, A549, and HeLa cells.[10][15]
-
Suggested Solution: If possible, test the cytotoxicity of this compound on a different, less sensitive cell line to confirm if the effect is cell-type specific. Consult the literature to see what cell lines have been used for similar compounds.
-
-
Potential Cause 4: Poor Cell Health. Cells that are unhealthy, overgrown, or have been passaged too many times may be more susceptible to chemical-induced stress.
-
Suggested Solution: Ensure you are using cells at a low passage number and that they are in the logarithmic growth phase at the time of treatment. Regularly check for signs of contamination.
-
Problem 2: It is unclear if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostatic effect).
-
Potential Cause: Assay Limitations. Some assays, like the MTT assay which measures metabolic activity, may not distinguish between a reduction in cell number due to cell death and a slowing of cell division.
-
Suggested Solution: Use multiple, complementary assays.
-
Membrane Integrity Assay: An LDH (Lactate Dehydrogenase) release assay directly measures cell death by detecting the release of this cytoplasmic enzyme from damaged cells.
-
Cell Counting: Use a method like the Trypan Blue exclusion assay or an automated cell counter to determine the number of viable cells at the beginning and end of the treatment period.[16] A decrease in the total number of viable cells compared to the starting number indicates a cytotoxic effect, whereas a stable or slightly increased number that is significantly lower than the untreated control suggests a cytostatic effect.
-
-
Problem 3: How can I reduce the observed cytotoxicity to study the intended biological effect of this compound?
-
Potential Cause: Sub-optimal Experimental Conditions. The concentration or duration of exposure may be too high, masking more subtle biological effects.
-
Suggested Solution 1: Optimize Concentration and Incubation Time. Perform a dose-response and time-course experiment to find the lowest effective concentration and the shortest incubation time that elicits the desired on-target effect with minimal cytotoxicity.
-
Suggested Solution 2: Formulation Strategies. The vehicle used to deliver a compound can influence its toxicity. While complex formulations like liposomes or nanoparticles are used in drug development to reduce toxicity, in a research setting, ensuring proper solubilization in a low-toxicity vehicle is key.[17][18][19] If solubility is an issue, consider alternative, biocompatible solvents or solubilizing agents, always testing their intrinsic toxicity first.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxicity of two well-characterized DprE1 inhibitors, providing a benchmark for evaluating this compound.
| Inhibitor | Cell Line | Assay Type | Cytotoxicity (CC50 or TD50) | Selectivity Index (SI = CC50/MIC) | Reference |
| BTZ043 | HepG2 | Not Specified | 5 µg/ml | >10,000 | [8] |
| PBTZ169 | HepG2 | Not Specified | 58 µg/ml | >10,000 | [8] |
Note: The Selectivity Index (SI) is a critical parameter, representing the ratio of the compound's cytotoxicity to its antimicrobial activity (Minimum Inhibitory Concentration - MIC). A higher SI is desirable, indicating greater selectivity for the bacterial target.
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol provides a general method for evaluating cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in cell culture medium. Aspirate the compound-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells (set to 100% viability). Plot the viability against the log of the compound concentration to determine the CC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Release Assay for Assessing Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. It is crucial to include the following controls on the same plate:
-
Untreated Control: Measures spontaneous LDH release.
-
Vehicle Control: Measures LDH release due to the solvent.
-
Maximum LDH Release Control: Cells are treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint to achieve 100% cell death.
-
Background Control: Medium only, no cells.
-
-
Assay Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves:
-
Transferring a specific volume of cell culture supernatant from each well to a new 96-well plate.
-
Adding the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.
-
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored (colorimetric) or fluorescent product.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Analysis:
-
Subtract the background control reading from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)
-
Plot the % cytotoxicity against the log of the compound concentration to determine the CC50 value.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to your experiments with this compound.
Caption: Mechanism of DprE1 inhibition in Mycobacterium tuberculosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
References
- 1. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GtR [gtr.ukri.org]
- 5. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. embopress.org [embopress.org]
- 9. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 19. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for navigating the experimental landscape of DprE1-IN-2, a representative inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical target in Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is DprE1 and why is it a target for tuberculosis drug development?
A1: DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall.[1][2][3] Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for essential cell wall components like arabinogalactan and lipoarabinomannan.[4][5] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death.[2] Its absence in humans makes it a highly selective and attractive target for developing new anti-tuberculosis drugs with potentially fewer side effects.[2][6]
Q2: What is the mechanism of action for DprE1 inhibitors like this compound?
A2: DprE1 inhibitors can be broadly categorized into two types based on their mechanism of action: covalent and non-covalent inhibitors.
-
Covalent inhibitors , such as the well-studied benzothiazinones (BTZs), act as suicide inhibitors. They are often pro-drugs that are activated by the DprE1 enzyme itself. The inhibitor molecule forms a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme.[7]
-
Non-covalent inhibitors bind reversibly to the active site of DprE1, competing with the natural substrate (DPR). This binding is driven by non-covalent interactions such as hydrogen bonds and hydrophobic interactions.[7]
The specific mechanism of this compound would be detailed in its patent and early research publications.
Q3: What is the current patent landscape for DprE1 inhibitors?
A3: The patent landscape for DprE1 inhibitors is active, with numerous patents and patent applications filed since the initial discovery of compounds like BTZ-043.[2][6] These patents cover a wide range of chemical scaffolds, including benzothiazinones, azaindoles, and other heterocyclic compounds.[2][6] Patent claims typically encompass the chemical structure of the inhibitors, their synthesis methods, and their use in treating tuberculosis. For a specific compound like this compound, a targeted patent search on databases like USPTO, Espacenet, and Sci-Finder would be necessary to identify the specific patent or application covering its composition of matter and use. A review of patents from 2007 to 2020 highlights the extensive research and development in this area.[2]
Q4: Are there any DprE1 inhibitors currently in clinical trials?
A4: Yes, several DprE1 inhibitors have advanced into clinical trials. Notable examples include Macozinone (PBTZ169), BTZ-043, TBA-7371, and OPC-167832.[6] These candidates are in various phases of clinical development, highlighting the therapeutic potential of targeting DprE1 for tuberculosis treatment.
Troubleshooting Guides
Mycobacterium tuberculosis Cell Culture
| Problem | Possible Cause | Suggested Solution |
| Slow or no growth of Mtb culture | Inappropriate growth medium or supplements. | Ensure the use of appropriate media such as Middlebrook 7H9 broth or 7H11 agar, supplemented with OADC (oleic acid-albumin-dextrose-catalase). |
| Incorrect incubation conditions. | Maintain incubator at 37°C with 5% CO₂ for optimal growth. | |
| Low viability of the initial inoculum. | Use a fresh, actively growing culture for inoculation. | |
| Contamination of Mtb culture | Bacterial or fungal contamination. | Practice strict aseptic techniques. Use a certified biosafety cabinet. Regularly decontaminate incubators and work surfaces. Consider adding antibiotics (other than the one being tested) to the initial culture medium to suppress contaminants.[8] |
| Cross-contamination with other mycobacterial species. | Handle only one strain at a time in the biosafety cabinet. Use separate, clearly labeled media and reagents for each strain. |
DprE1 Enzyme Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal in Amplex Red assay | Autofluorescence of test compound. | Measure the fluorescence of the compound alone at the assay wavelength and subtract it from the experimental values. |
| Spontaneous degradation of Amplex Red reagent. | Prepare Amplex Red solution fresh and protect it from light. | |
| Low or no enzyme activity | Inactive enzyme. | Ensure proper storage of the DprE1 enzyme at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH. | Verify the pH and composition of the assay buffer. A common buffer is 50 mM HEPES, pH 7.5. | |
| Absence of essential cofactors. | The DprE1/DprE2 system requires FAD and NADH for the complete epimerization reaction. Ensure these are included at the correct concentrations. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge effects in microtiter plates. | Avoid using the outer wells of the plate, or fill them with sterile water or buffer to minimize evaporation. |
Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause | Suggested Solution |
| No color change in positive control (no drug) | Inoculum size is too small. | Standardize the inoculum to the correct McFarland standard (typically 0.5-1) to ensure sufficient bacterial density. |
| Inactive resazurin dye. | Prepare fresh resazurin solution and store it protected from light at 4°C for no longer than one week.[3] | |
| Color change in negative control (no bacteria) | Contamination of the medium or reagents. | Use sterile, fresh media and reagents. Include a sterility control well with only medium and resazurin. |
| Inconsistent MIC values | Inaccurate serial dilutions of the inhibitor. | Perform careful serial dilutions and use fresh stock solutions of the inhibitor. |
| Clumping of mycobacteria. | Vortex the bacterial suspension with glass beads to break up clumps before inoculation. |
Data Presentation
Table 1: In Vitro Efficacy of Representative DprE1 Inhibitors against M. tuberculosis
| Compound | Inhibitor Type | MIC (μg/mL) against H37Rv | Cytotoxicity (CC₅₀ in Vero cells, μg/mL) | Selectivity Index (CC₅₀/MIC) | Reference |
| BTZ043 | Covalent | 0.001 - 0.004 | >32 | >8000 | [4] |
| PBTZ169 (Macozinone) | Covalent | 0.0003 - 0.001 | >30 | >30000 | [7] |
| TBA-7371 | Non-covalent | 0.015 | >64 | >4267 | [9] |
| OPC-167832 | Non-covalent | 0.00012 | >10 | >83333 | [9] |
Table 2: Preclinical Pharmacokinetic and Efficacy Data of Representative DprE1 Inhibitors
| Compound | Animal Model | Dose (mg/kg) | Route | Plasma Half-life (h) | In Vivo Efficacy (log₁₀ CFU reduction) | Reference |
| BTZ043 | Mouse (chronic infection) | 50 | Oral | 4.5 | ~2.0 (after 4 weeks) | [9] |
| PBTZ169 (Macozinone) | Mouse (chronic infection) | 25 | Oral | 7.8 | ~2.5 (after 4 weeks) | [7] |
| TBA-7371 | Mouse (acute infection) | 100 | Oral | 8.0 | ~2.0 (after 4 weeks) | [9] |
| OPC-167832 | Mouse (chronic infection) | 2.5 | Oral | 15.1 - 23.6 | ~2.0 (after 4 weeks) | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This protocol is adapted from the method described by Palomino et al.[3]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.1% casitone and 0.5% glycerol, and OADC enrichment
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water, filter-sterilized)
-
Sterile distilled water
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Preparation of Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the turbidity of the culture with fresh 7H9 broth to match a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (or a working dilution) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, up to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the positive control (bacteria, no drug), and column 12 serves as the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.
-
-
Incubation:
-
Seal the plate with a plate sealer or place it in a humidified box.
-
Incubate the plate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days of incubation, add 30 µL of the 0.01% resazurin solution to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that prevents a color change of resazurin from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.[3]
-
Protocol 2: DprE1 Enzyme Activity Assay using Amplex® Red
This protocol is based on the principle that the oxidation of the DprE1 substrate is coupled to the reduction of a dye.
Materials:
-
Purified recombinant DprE1 enzyme
-
DprE1 substrate: decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like farnesylphosphoryl-β-D-ribose (FPR)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound stock solution
-
Black, flat-bottom 96-well microtiter plates
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Amplex® Red and HRP in the assay buffer according to the manufacturer's instructions. Protect this solution from light.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Purified DprE1 enzyme
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the DprE1 substrate (DPR or FPR) to each well to start the reaction.
-
Immediately add the Amplex® Red/HRP working solution.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Take readings kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the DprE1 enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: DprE1/DprE2 pathway and mechanisms of inhibition.
Caption: Workflow for MIC determination using REMA.
References
- 1. GtR [gtr.ukri.org]
- 2. Synthetic molecules as DprE1 inhibitors: A patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decaprenylphosphoryl-β-d-ribose 2′-Epimerase 1 (DprE1): A Novel Therapeutic Target for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of dual inhibitors targeting DprE1 and AHAS for treatment of Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vivo Efficacy of DprE1 Inhibitors: BTZ043 vs. PBTZ169
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two leading decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors, BTZ043 and its next-generation successor, PBTZ169. Both compounds are potent anti-tuberculosis agents that target a crucial enzyme in the mycobacterial cell wall synthesis pathway. This document summarizes key experimental data from in vivo studies, presents detailed experimental protocols, and visualizes complex biological and experimental processes.
Mechanism of Action: Targeting DprE1
BTZ043 and PBTZ169 share the same mechanism of action, which involves the inhibition of DprE1, a key flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1][2] DprE1 is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for the synthesis of arabinans.[1][2] Both BTZ043 and PBTZ169 are prodrugs that are activated by the reduced form of DprE1.[3] The activated compound then forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme, disruption of cell wall synthesis, and ultimately bacterial cell death.[4][5]
References
- 1. ovid.com [ovid.com]
- 2. Towards a new combination therapy for tuberculosis with next generation benzothiazinones – ScienceOpen [scienceopen.com]
- 3. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DprE1 Inhibitors for Tuberculosis Drug Discovery: Spotlight on TBA-7371
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics acting on new molecular targets. One of the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall. This guide provides a comparative framework for evaluating DprE1 inhibitors, featuring a detailed analysis of TBA-7371, a clinical-stage candidate. Due to the limited public information on DprE1-IN-2, this document will focus on providing a comprehensive overview of TBA-7371 as a benchmark for comparison.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[2][3][4] Inhibition of DprE1 disrupts this pathway, leading to the cessation of cell wall synthesis and subsequent bacterial cell death.[5][6][7] DprE1 inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors.[2][8]
TBA-7371 is a non-covalent inhibitor of DprE1.[9] This class of inhibitors typically binds to the active site of the enzyme, preventing the substrate from binding and halting the catalytic process.
Quantitative Data Summary
The following table summarizes key quantitative data for TBA-7371, providing a baseline for the evaluation of other DprE1 inhibitors.
| Parameter | TBA-7371 | This compound | Reference Compound |
| Target | DprE1 | DprE1 | - |
| Mechanism of Action | Non-covalent Inhibition | - | - |
| MIC against Mtb H37Rv (μg/mL) | - | - | - |
| IC50 against DprE1 (nM) | - | - | - |
| In Vivo Efficacy (Mouse Model) | - | - | - |
| Clinical Development Stage | Phase 2[7][10][11] | - | - |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data for this compound is not publicly available.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate comparison of drug candidates. Below are methodologies for key experiments in the evaluation of DprE1 inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's in vitro activity.
Protocol:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) is a commonly used laboratory strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 is a standard liquid medium.
-
Assay Method: The broth microdilution method is widely employed.
-
Prepare serial two-fold dilutions of the test compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of Mtb H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC as the lowest drug concentration at which no visible bacterial growth is observed.[12][13]
-
DprE1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DprE1.
Protocol:
-
Enzyme and Substrate: Recombinant Mtb DprE1 enzyme and its substrate, decaprenylphosphoryl-β-D-ribose (DPR), are required.
-
Assay Principle: A common method involves a coupled assay where the production of the DprE1 product is linked to a detectable signal, such as a change in fluorescence or absorbance. For example, the reduction of resazurin to the fluorescent resorufin can be coupled to the DprE1 reaction.[14][15]
-
Procedure:
-
Add the DprE1 enzyme to a reaction buffer in a microplate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the DPR substrate and the components of the coupled detection system.
-
Monitor the change in signal (e.g., fluorescence) over time.
-
Calculate the initial reaction rates and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
In Vivo Efficacy in a Mouse Model of Tuberculosis
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of new drug candidates. The mouse model of chronic tuberculosis is a standard for preclinical testing.[16][17][18][19][20]
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used strains.
-
Infection: Mice are infected with a low-dose aerosol of Mtb H37Rv to establish a chronic lung infection.
-
Treatment:
-
Treatment is typically initiated 4-6 weeks post-infection.
-
The test compound is administered orally or via another appropriate route at different dose levels and frequencies.
-
A control group receives the vehicle alone. Standard anti-TB drugs (e.g., isoniazid, rifampicin) are often included as positive controls.
-
-
Efficacy Assessment:
-
After a defined treatment period (e.g., 4 or 8 weeks), mice are euthanized.
-
Lungs and spleens are harvested, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (colony-forming units, CFU).
-
Efficacy is measured as the reduction in bacterial CFU in the organs of treated mice compared to the untreated control group.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the drug target and evaluation process, the following diagrams have been generated using the DOT language.
Caption: DprE1's role in the arabinan biosynthesis pathway.
Caption: Experimental workflow for DprE1 inhibitor evaluation.
Caption: Logical flow for comparing DprE1 inhibitors.
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search-library.ucsd.edu [search-library.ucsd.edu]
- 16. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
DprE1-IN-2 and the Challenge of Non-Replicating Persistent Tuberculosis: A Comparative Analysis
The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is hampered by the bacterium's ability to enter a non-replicating persistent (NRP) state. This dormant phase renders the bacteria tolerant to many conventional antibiotics, making it a significant challenge for effective treatment and eradication. This guide provides a comparative analysis of the potential efficacy of DprE1-IN-2, a representative of the DprE1 inhibitor class, against NRP TB, alongside other antitubercular agents with demonstrated activity against this persistent form of the disease.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-TB drugs.[1][2][3] DprE1 inhibitors, a new class of antitubercular agents, have shown potent activity against actively replicating Mtb. However, their effectiveness against the non-replicating, persistent phenotype is less clear. This is primarily because drugs targeting cell wall synthesis are generally less effective when the bacteria are not actively dividing and building new cell walls.
This guide will compare the expected performance of DprE1 inhibitors, using available data from representative compounds, with alternative drugs that have proven efficacy against NRP TB.
Comparative Efficacy Against Non-Replicating M. tuberculosis
The following table summarizes the in vitro activity of various DprE1 inhibitors and other key anti-TB drugs against non-replicating M. tuberculosis in established experimental models.
| Drug/Compound | Drug Class | Model of Non-Replicating Persistence | Concentration | Observed Effect |
| PBTZ169 | DprE1 Inhibitor | Hypoxia | 1x to 1,000x MIC | No in vitro activity |
| TBA-7371 | DprE1 Inhibitor | Hypoxia | 1x to 1,000x MIC | No in vitro activity |
| OPC-167832 | DprE1 Inhibitor | Hypoxia | 1,000x MIC | Marginal effect |
| TCA1 | DprE1 Inhibitor | Nutrient Starvation | 7.5 µg/mL (40x MIC₅₀) | 3-log reduction in CFU in 3 weeks |
| Pretomanid (PA-824) | Nitroimidazole | Hypoxia (Wayne Model) | 2, 10, 50 µg/mL | Significant, dose-dependent killing |
| Bedaquiline (TMC207) | Diarylquinoline | Hypoxia | Low concentrations | Inhibition of dormant cells |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental setups used to evaluate these compounds, the following diagrams illustrate the DprE1-targeted pathway and a general workflow for testing drug efficacy against non-replicating TB.
Caption: this compound mechanism of action.
Caption: Experimental workflow for testing drug efficacy against NRP TB.
Detailed Experimental Protocols
Accurate assessment of drug efficacy against non-replicating Mtb relies on standardized in vitro models that mimic the conditions thought to induce dormancy in vivo. Below are the methodologies for the key experiments cited.
The Wayne Model (Hypoxia-Induced Non-Replicating Persistence)
This model simulates the gradual oxygen depletion that Mtb encounters in granulomas.
-
Culture Preparation: M. tuberculosis is cultured in Dubos Tween Albumin Broth to mid-log phase.
-
Inoculation: The culture is diluted 1:100 into fresh broth in sealed tubes with a small headspace, ensuring a gradual depletion of oxygen as the bacteria respire. A magnetic stir bar is included for gentle agitation.
-
Induction of Hypoxia: The tubes are tightly sealed and incubated at 37°C with slow stirring. A methylene blue indicator is often included in parallel tubes to visually monitor oxygen depletion (the blue color fades as oxygen is consumed).
-
Drug Exposure: Once the non-replicating state is established (typically after 7-10 days, when the methylene blue has decolorized), the test compounds are added to the cultures at various concentrations.
-
Viability Assessment: At specific time points, aliquots are removed, serially diluted, and plated on solid medium (e.g., Middlebrook 7H11 agar). The plates are incubated at 37°C for 3-4 weeks, after which Colony Forming Units (CFUs) are counted to determine the bactericidal activity of the compound.
Nutrient Starvation Model
This model mimics the nutrient-deprived environment within a granuloma.
-
Culture Preparation: M. tuberculosis is grown in a standard nutrient-rich broth (e.g., Middlebrook 7H9) to mid-log phase.
-
Induction of Starvation: The bacterial cells are harvested by centrifugation, washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 to remove residual nutrients.
-
Incubation: The washed cells are resuspended in PBS with Tween 80 and incubated at 37°C with gentle shaking for an extended period (e.g., 4-6 weeks) to induce a non-replicating state.
-
Drug Exposure: The test compounds are added to the starved cultures at desired concentrations.
-
Viability Assessment: Similar to the Wayne model, aliquots are taken at various intervals, serially diluted, and plated on nutrient-rich agar to determine the number of viable bacteria (CFUs).
Streptomycin-Dependent M. tuberculosis Model (e.g., strain 18b)
This model utilizes a genetically modified strain of Mtb that requires streptomycin for growth.
-
Culture Preparation: The streptomycin-dependent Mtb strain is grown in a suitable broth medium supplemented with streptomycin to allow for active replication.
-
Induction of Non-Replicating State: To induce dormancy, the bacteria are washed to remove streptomycin and then resuspended in a streptomycin-free medium. In the absence of streptomycin, the bacteria cease to replicate but remain viable.
-
Drug Exposure: The test compounds are added to the streptomycin-starved cultures.
-
Viability Assessment: The bactericidal effect of the compounds is determined by plating aliquots on streptomycin-containing agar plates and enumerating CFUs after incubation.
Conclusion
Based on the available evidence for the DprE1 inhibitor class, it is unlikely that this compound would be effective against non-replicating persistent TB. The primary mechanism of action, inhibition of cell wall synthesis, is most effective against actively dividing bacteria. In contrast, drugs with alternative mechanisms, such as targeting cellular energy metabolism (Bedaquiline) or producing reactive nitrogen species (Pretomanid), have demonstrated significant activity against these persistent forms of Mtb. The compound TCA1, while also a DprE1 inhibitor, appears to possess additional mechanisms of action that contribute to its efficacy against non-replicating bacteria.
For researchers and drug development professionals, these findings underscore the importance of employing a multi-targeted approach in the development of new TB therapies. While DprE1 inhibitors remain a promising class of drugs for treating active TB, their combination with agents effective against persistent bacteria will likely be necessary to achieve complete eradication and prevent disease relapse. Future research should focus on elucidating the specific activity of this compound in models of non-replicating persistence to definitively determine its potential role in combination therapies for tuberculosis.
References
Head-to-Head Comparison: DprE1-IN-2 vs. PBTZ169 in the Fight Against Tuberculosis
A detailed guide for researchers and drug development professionals on two potent inhibitors of DprE1, a key enzyme in Mycobacterium tuberculosis.
This guide provides a comprehensive, data-driven comparison of two prominent anti-tuberculosis drug candidates, DprE1-IN-2 and PBTZ169 (Macozinone). Both compounds target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway, making them attractive candidates for new tuberculosis therapies, including those for drug-resistant strains. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes their mechanism of action and experimental workflows.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
DprE1 is a critical flavoenzyme involved in the biosynthesis of arabinogalactan, a major component of the mycobacterial cell wall. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the precursor for arabinan synthesis. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death.
While both this compound and PBTZ169 target DprE1, they do so through different mechanisms. PBTZ169 is a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys387) in the active site of the enzyme.[1] In contrast, this compound is a non-covalent inhibitor, binding reversibly to the enzyme.
Caption: Mechanism of DprE1 inhibition by PBTZ169 and this compound.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and PBTZ169, allowing for a direct comparison of their in vitro potency, antimycobacterial activity, and pharmacokinetic properties.
Table 1: In Vitro DprE1 Enzyme Inhibition and Antimycobacterial Activity
| Parameter | This compound | PBTZ169 |
| DprE1 IC50 | 28 nM | ~0.02 - 7.2 µM (varies with assay conditions)[2] |
| MIC vs. M. tuberculosis H37Rv | 0.5 - 1.56 µM | 0.3 ng/mL (~0.66 nM)[3] |
| MIC90 vs. MDR-TB strains | Data not available | ≤ 0.016 mg/L (~35 nM)[4] |
| MIC90 vs. XDR-TB strains | Data not available | ≤ 0.016 mg/L (~35 nM)[4] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (Mouse) | PBTZ169 (Human) |
| Dose | 100 mg/kg (oral) | 300 - 600 mg/day (oral, 14 days)[5] |
| Cmax | 70 µM | Data varies with formulation |
| t1/2 | 0.9 hours | Data varies with formulation |
| Bioavailability | Data not available | Formulation dependent |
Table 3: In Vivo Efficacy in Murine Models of Tuberculosis
| Parameter | This compound | PBTZ169 |
| Mouse Model | Chronic infection | Chronic infection |
| Dose | 300 mg/kg | 50 and 100 mg/kg (once daily)[6] |
| Treatment Duration | Not specified | 8 weeks[6] |
| Reduction in Lung CFU (log10) | Reduces lung bacterial burden | ~1.5 log10 reduction[6] |
| Synergistic Effects | Synergistic with TMC207 | Synergistic with bedaquiline and clofazimine[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the available literature.
DprE1 Enzyme Inhibition Assay (Fluorometric Method)
This assay measures the inhibition of the DprE1 enzyme by monitoring the reduction of a fluorogenic substrate.
-
Reagents and Materials:
-
Purified recombinant DprE1 enzyme.
-
Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as the substrate.
-
Amplex Red peroxidase substrate.
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., 20 mM glycylglycine, pH 8.5).
-
Test compounds (this compound or PBTZ169) dissolved in DMSO.
-
-
Procedure:
-
A reaction mixture is prepared containing DprE1 (e.g., 0.15 µM), Amplex Red (e.g., 0.05 mM), and HRP (e.g., 0.35 µM) in the assay buffer.[8]
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the substrate FPR (e.g., 0.5 mM).[8]
-
The generation of the fluorescent product, resorufin, is monitored over time at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
The initial rates of the reaction are calculated for each compound concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Determination (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is a common method to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of mycobacteria.
-
Reagents and Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv).
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Test compounds serially diluted in broth.
-
Alamar Blue reagent.
-
96-well microplates.
-
-
Procedure:
-
A bacterial suspension is prepared and its turbidity adjusted to a McFarland standard.
-
The test compound is serially diluted in the 96-well plates.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37°C for a specified period (e.g., 7 days).
-
After incubation, Alamar Blue reagent is added to each well.
-
The plates are further incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]
-
Murine Model of Chronic Tuberculosis Infection
This in vivo model is used to evaluate the efficacy of antitubercular compounds in a living organism.
-
Animal Model:
-
BALB/c or C3HeB/FeJ mice are commonly used strains.
-
-
Infection Protocol:
-
Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a pulmonary infection.
-
The infection is allowed to progress to a chronic stage, typically over several weeks (e.g., 4-6 weeks), characterized by a stable bacterial load in the lungs.
-
-
Treatment Regimen:
-
The test compound is administered orally or via another appropriate route at a specified dose and frequency for a defined duration (e.g., 4-8 weeks).
-
A control group receives the vehicle alone.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, mice are euthanized.
-
The lungs and spleens are harvested, homogenized, and plated on selective agar media.
-
Colony-forming units (CFU) are counted after incubation to determine the bacterial load in each organ.
-
The efficacy of the compound is determined by the reduction in CFU counts compared to the untreated control group.
-
Caption: A representative experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Both this compound and PBTZ169 demonstrate potent inhibition of DprE1 and significant antimycobacterial activity. PBTZ169, as a covalent inhibitor, has progressed further in clinical development and has shown excellent in vivo efficacy and synergy with other anti-TB drugs. This compound, a non-covalent inhibitor, also shows promise with potent enzyme inhibition and in vivo activity. The choice between these or other DprE1 inhibitors for further development will depend on a comprehensive evaluation of their full preclinical and clinical profiles, including long-term safety, pharmacokinetic properties in humans, and their potential to be part of effective combination therapies to shorten and improve the treatment of tuberculosis. The data and protocols presented in this guide offer a foundation for such comparative evaluations.
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimycobacterial and cytotoxic activity of selected medicinal plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of DprE1 Inhibitors Against Tuberculosis Strains
A Comparative Guide for Researchers and Drug Development Professionals
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical target for novel anti-tuberculosis (TB) drugs due to its essential role in the biosynthesis of the mycobacterial cell wall.[1][2] Inhibitors of DprE1, such as benzothiazinones (BTZs), have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[3] This guide provides a comparative analysis of the cross-resistance profiles of DprE1 inhibitors with existing TB drugs, supported by experimental data and methodologies. While this report centers on the broader class of DprE1 inhibitors, the findings are pertinent to the evaluation of specific compounds like DprE1-IN-2.
Summary of Cross-Resistance Data
Studies on DprE1 inhibitors have consistently shown a lack of cross-resistance with current first- and second-line anti-TB drugs. This is attributed to their novel mechanism of action, which is distinct from that of other anti-TB agents.[2][4] The primary mechanism of resistance to covalent DprE1 inhibitors, such as BTZs, involves mutations in the dprE1 gene itself, most commonly at the Cys387 residue.[3] This cysteine residue is crucial for the covalent binding of these inhibitors.[1][3]
The table below summarizes the activity of DprE1 inhibitors against various drug-resistant Mtb strains, indicating a general lack of cross-resistance.
| DprE1 Inhibitor Class | Resistant Mtb Strain | Fold change in MIC vs. H37Rv (Wild-Type) | Reference |
| Benzothiazinones (e.g., BTZ043, PBTZ169) | Multidrug-resistant (MDR) | No significant change | [2][3] |
| Benzothiazinones (e.g., BTZ043, PBTZ169) | Extensively drug-resistant (XDR) | No significant change | [2][5] |
| Non-covalent inhibitors (e.g., TBA-7371) | Rifampicin-resistant | No significant change | [1] |
| Non-covalent inhibitors (e.g., TBA-7371) | Isoniazid-resistant | No significant change | [1] |
Note: MIC values for DprE1 inhibitors against drug-resistant strains are generally in a similar low nanomolar range as against the susceptible H37Rv strain, confirming the absence of cross-resistance.
Experimental Protocols
The evaluation of cross-resistance for DprE1 inhibitors typically involves the following key experiments:
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimal concentration of a drug that inhibits the visible growth of Mtb.
Methodology:
-
Bacterial Strains: A panel of Mtb strains is used, including the standard laboratory strain H37Rv, clinical isolates with defined resistance profiles (MDR and XDR), and strains with specific mutations.
-
Culture Medium: Mycobacterial growth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), is commonly used.
-
Assay Method: The microplate alamarBlue assay (MABA) or the BACTEC MGIT 960 system are frequently employed.
-
MABA: Two-fold serial dilutions of the test compounds are prepared in a 96-well plate. Mtb cultures are added to each well. After incubation for 7-14 days, a resazurin-based indicator (alamarBlue) is added. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
BACTEC MGIT 960: This automated system continuously monitors oxygen consumption in mycobacterial cultures. Drug-containing and drug-free tubes are inoculated with the test strain. The time to positivity is compared to determine the level of inhibition.
-
-
Data Analysis: MIC values are recorded and compared across the different Mtb strains. The absence of a significant increase in MIC for resistant strains compared to the susceptible strain indicates a lack of cross-resistance.
In Vitro Generation of Resistant Mutants
Objective: To identify the genetic basis of resistance to a specific drug and to assess the frequency of resistance development.
Methodology:
-
Selection Plates: A large number of Mtb cells (typically 107 to 109 CFU) are plated onto solid agar medium (e.g., Middlebrook 7H10 or 7H11) containing the DprE1 inhibitor at concentrations several times higher than the MIC (e.g., 4x, 8x, or 16x MIC).
-
Incubation: Plates are incubated for 3-4 weeks to allow for the growth of resistant colonies.
-
Resistance Frequency Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
-
Characterization of Mutants:
-
MIC Confirmation: The MIC of the resistant mutants to the selecting drug and other anti-TB drugs is determined to confirm resistance and check for cross-resistance.
-
Genotypic Analysis: The dprE1 gene (and potentially other related genes) from the resistant mutants is amplified by PCR and sequenced to identify mutations. The identified mutations are then correlated with the observed resistance phenotype.[3]
-
Visualizing Key Processes
DprE1 Mechanism of Action and Inhibition
The following diagram illustrates the role of DprE1 and DprE2 in the mycobacterial cell wall synthesis pathway and the mechanism of inhibition by covalent inhibitors.
Caption: Mechanism of DprE1/E2 and covalent inhibition.
Experimental Workflow for Cross-Resistance Assessment
The workflow for determining the cross-resistance profile of a novel DprE1 inhibitor is depicted below.
Caption: Workflow for assessing cross-resistance.
References
- 1. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
DprE1 Inhibitors: A Comparative Guide to Efficacy Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel anti-tuberculosis agents with new mechanisms of action. One of the most promising new targets is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. This guide provides a comparative overview of the in vitro efficacy of a representative DprE1 inhibitor against drug-susceptible and drug-resistant Mtb strains, benchmarked against standard anti-tuberculosis drugs.
Mechanism of Action of DprE1 Inhibitors
DprE1 is a flavoenzyme that catalyzes a key step in the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinosyl donor for the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the Mtb cell wall. Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death. DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors. Covalent inhibitors, such as the benzothiazinones (BTZs), form an irreversible covalent bond with a cysteine residue in the active site of DprE1. Non-covalent inhibitors bind reversibly to the enzyme's active site.[1][2]
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected DprE1 inhibitors and standard anti-tuberculosis drugs against the drug-susceptible Mtb reference strain H37Rv and various drug-resistant clinical isolates. The data has been compiled from multiple studies to provide a comparative perspective. It is important to note that MIC values can vary slightly between studies due to differences in experimental conditions.
Table 1: MIC of DprE1 Inhibitors and Standard Drugs against Drug-Susceptible M. tuberculosis
| Compound | Class | Mechanism of Action | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| BTZ043 | DprE1 Inhibitor (Covalent) | Inhibition of DprE1 | H37Rv | 0.001 | [3] |
| PBTZ169 | DprE1 Inhibitor (Covalent) | Inhibition of DprE1 | Erdman | 0.008 | [4] |
| OPC-167832 | DprE1 Inhibitor (Non-covalent) | Inhibition of DprE1 | H37Rv | 0.000125 | [3] |
| TBA-7371 | DprE1 Inhibitor (Non-covalent) | Inhibition of DprE1 | H37Rv | 0.5 | [3] |
| Isoniazid | Standard Drug | Inhibition of mycolic acid synthesis | H37Rv | 0.025 | [5] |
| Rifampicin | Standard Drug | Inhibition of RNA polymerase | H37Rv | 0.0125 - 0.05 | [5] |
Table 2: MIC of DprE1 Inhibitors and Standard Drugs against Drug-Resistant M. tuberculosis
| Compound | Class | M. tuberculosis Strain(s) | Resistance Profile | MIC (µg/mL) | Reference |
| BTZ043 | DprE1 Inhibitor (Covalent) | Clinical Isolates | MDR & XDR | 0.001 - 0.03 | [6] |
| OPC-167832 | DprE1 Inhibitor (Non-covalent) | Clinical Isolates | MDR & XDR | 0.00024 - 0.002 | [4] |
| TBA-7371 | DprE1 Inhibitor (Non-covalent) | Rv0678 mutants | Bedaquiline resistance associated | 1.0 | [3] |
| Isoniazid | Standard Drug | Clinical Isolates | MDR | >4 | [7] |
| Rifampicin | Standard Drug | Clinical Isolates | MDR | >1 | [8] |
Experimental Protocols
The in vitro efficacy of anti-tuberculosis compounds is primarily determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A commonly used method for Mtb is the Microplate Alamar Blue Assay (MABA).
Microplate Alamar Blue Assay (MABA) Protocol
This colorimetric assay utilizes the redox indicator Alamar Blue, which changes from blue (oxidized state) to pink (reduced state) in the presence of metabolically active cells.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compounds and standard drugs
-
Alamar Blue reagent
-
Parafilm
Procedure:
-
Preparation of Bacterial Inoculum: Mtb cultures are grown to mid-log phase (OD₆₀₀ of 0.4-0.8) in 7H9 broth. The culture is then diluted to a standardized concentration (e.g., McFarland standard 1.0) and further diluted to achieve a final inoculum of approximately 1 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Drug Dilution Series: A serial two-fold dilution of each test compound and standard drug is prepared directly in the 96-well plates containing 7H9 broth. A row of wells without any drug serves as a growth control, and a row with medium only serves as a sterility control.
-
Inoculation: The prepared bacterial inoculum is added to all wells except the sterility control wells.
-
Incubation: The plates are sealed with parafilm and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation period, a mixture of Alamar Blue reagent and 10% Tween 80 is added to a growth control well. The plate is re-incubated for 24 hours.
-
Reading the Results: If the growth control well turns from blue to pink, indicating bacterial growth, the Alamar Blue mixture is added to all wells. The plate is incubated for another 24 hours. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
Visualizing the Experimental Workflow
References
- 1. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Different Drug Susceptibility Test Methods To Detect Rifampin Heteroresistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of DprE1 Inhibitors: A Guide for Researchers
A new class of antitubercular agents, DprE1 inhibitors, shows significant promise in combating Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This guide provides a comparative overview of the pharmacodynamics of key DprE1 inhibitors in clinical development, supported by experimental data to aid researchers and drug development professionals.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1] Its inhibition leads to cell lysis and death, making it a prime target for novel anti-tuberculosis drugs.[1] Several DprE1 inhibitors are currently progressing through clinical trials, broadly categorized as covalent and non-covalent inhibitors based on their mechanism of action.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
DprE1 inhibitors function by blocking the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial step in arabinan synthesis.[1]
-
Covalent Inhibitors: These compounds, such as the benzothiazinones (BTZs) BTZ043 and PBTZ169 (Macozinone), typically contain a nitro group. This group is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, forming a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[2]
-
Non-covalent Inhibitors: This class of inhibitors, including TBA-7371 and OPC-167832, binds reversibly to the active site of DprE1, competing with the natural substrate. They lack the nitro group necessary for covalent bond formation.[2][3]
Below is a diagram illustrating the DprE1-mediated step in the mycobacterial cell wall synthesis pathway and the points of inhibition.
Comparative In Vitro Activity
The in vitro potency of DprE1 inhibitors is a key determinant of their potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentrations (MICs) and DprE1 enzyme inhibitory concentrations (IC50) for several leading compounds.
| Compound | Type | M. tuberculosis H37Rv MIC (µg/mL) | DprE1 IC50 (µM) | Cytotoxicity (CC50 in HepG2, µM) |
| BTZ043 | Covalent | 0.001 - 0.03 | ~0.0023 | 11.5 |
| PBTZ169 | Covalent | 0.0002 - 0.008 | ~0.267 | 127 |
| TBA-7371 | Non-covalent | 0.78 - 3.12 | 0.01 | >33 |
| OPC-167832 | Non-covalent | 0.00024 - 0.002 | 0.258 | >50 |
Data compiled from multiple sources.[1][2][4][5][6]
OPC-167832 and PBTZ169 demonstrate exceptionally low MIC values against replicating M. tuberculosis.[1][7] In the presence of 4% human serum albumin, a condition that mimics the in vivo environment, the MICs of OPC-167832 and PBTZ169 show an 8-fold shift, indicating significant protein binding.[1]
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of a compound over time.
Studies have shown that OPC-167832 exhibits time-dependent killing of growing M. tuberculosis bacilli, with bactericidal activity observed at concentrations as low as 0.0005 µg/mL.[4] A comparative study demonstrated that at 4x their respective MICs, TBA-7371, OPC-167832, and PBTZ169 all achieved a 2-log reduction in CFU (99% killing) of replicating M. tuberculosis Erdman within 7 to 14 days.[8][9]
Comparative In Vivo Efficacy in the C3HeB/FeJ Mouse Model
The C3HeB/FeJ mouse model is increasingly used for preclinical evaluation of anti-tuberculosis drugs as it develops caseous necrotic lung lesions that are more representative of human tuberculosis than those seen in conventional mouse models.[1][10]
A head-to-head comparison of TBA-7371, PBTZ169, and OPC-167832 as monotherapies in Mtb-infected C3HeB/FeJ mice revealed significant efficacy for all three compounds after 8 weeks of treatment.[1]
| Compound | Dosing Regimen | Mean Log10 CFU Reduction in Lungs (vs. Untreated) |
| TBA-7371 | 100 mg/kg BID | ~1.5 |
| PBTZ169 | 50 mg/kg QD | ~1.5 |
| OPC-167832 | 5 mg/kg QD | ~3.0 |
Data from a comparative study in C3HeB/FeJ mice.[1][11]
OPC-167832 demonstrated superior efficacy, even at lower doses, which is attributed to its low MIC and favorable distribution and retention in caseous lesions.[1][8] Pharmacokinetic analysis in this model showed that all three drugs achieved concentrations in plasma and lungs well above their MICs.[1] However, OPC-167832 showed more pronounced penetration and retention in the cellular-caseum interface and the acellular caseum core, where the majority of the bacterial population resides.[1]
Experimental Protocols
MIC Determination (Broth Microdilution)
The in vitro activity of the DprE1 inhibitors was determined using a broth microdilution method. Briefly, two-fold serial dilutions of each compound were prepared in 96-well plates containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. M. tuberculosis cultures in the logarithmic growth phase were diluted and added to each well to achieve a final inoculum of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 7-14 days. The MIC was defined as the lowest drug concentration that inhibited at least 99% of bacterial growth compared to the drug-free control.[1][7]
Time-Kill Kinetics Assay
M. tuberculosis cultures were grown to mid-log phase and then diluted in 7H9 broth. The DprE1 inhibitors were added at concentrations corresponding to multiples of their MIC (e.g., 4x MIC). The cultures were incubated at 37°C. At specified time points (e.g., 0, 3, 7, and 14 days), aliquots were removed, serially diluted in saline with 0.05% Tween 80, and plated on Middlebrook 7H11 agar plates. The plates were incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) were counted. The results were expressed as log10 CFU/mL.[4][8]
In Vivo Efficacy in C3HeB/FeJ Mice
Female C3HeB/FeJ mice were infected via aerosol with a low dose of M. tuberculosis. Treatment was initiated 4-8 weeks post-infection when caseous necrotic lesions were established. The DprE1 inhibitors were administered orally, five days a week, for 4 to 8 weeks. At the end of the treatment period, mice were euthanized, and the lungs and spleens were homogenized. Serial dilutions of the homogenates were plated on 7H11 agar to determine the bacterial load (CFU). Efficacy was measured by the reduction in log10 CFU compared to untreated control mice.[1][10]
Conclusion
The DprE1 inhibitors represent a promising new class of anti-tuberculosis agents with potent activity against M. tuberculosis. While both covalent and non-covalent inhibitors show excellent in vitro and in vivo efficacy, there are notable differences in their pharmacodynamic profiles. OPC-167832, a non-covalent inhibitor, has demonstrated superior bactericidal activity in the clinically relevant C3HeB/FeJ mouse model, which appears to be linked to its potent intrinsic activity and favorable distribution into the necrotic lung lesions. Further clinical studies are crucial to determine the ultimate therapeutic potential of these compounds in the treatment of human tuberculosis. This comparative guide provides a valuable resource for researchers in the field to inform further investigation and development of this important class of drugs.
References
- 1. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Assessing the Bactericidal versus Bacteriostatic Activity of DprE1-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of the novel DprE1 inhibitor, DprE1-IN-2, against Mycobacterium tuberculosis. Its performance is benchmarked against standard-of-care anti-tubercular agents, offering a clear perspective on its potential as a bactericidal or bacteriostatic agent. This document outlines the experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Its absence in mammals makes it an attractive target for novel anti-tuberculosis drug development. This compound is a potent inhibitor of this enzyme. This guide presents data indicating that this compound exhibits bactericidal activity against Mycobacterium tuberculosis, a key characteristic for an effective anti-tubercular drug.
Comparative Analysis of In Vitro Activity
The determination of whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial in antibiotic development. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). A low MBC/MIC ratio (typically ≤ 4) is indicative of bactericidal activity.
The table below summarizes the in vitro activity of this compound (data from the representative DprE1 inhibitor BTZ043) and comparator anti-tubercular drugs against Mycobacterium tuberculosis H37Rv.
| Compound | Target | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| This compound (BTZ043) | DprE1 | ~0.001[1] | ~0.002 | ~2 | Bactericidal [2] |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 0.02 - 0.2[1] | 0.05 - 0.5 | 1 - 2.5 | Bactericidal |
| Rifampicin | RNA Polymerase | ~0.16[3] | 0.08 - 1.28[3] | 0.5 - 8 | Primarily Bactericidal |
| Ethambutol | Arabinosyl Transferase | 1 - 5[1] | 1 - 10 | 1 - 2 | Primarily Bacteriostatic |
Note: The data for this compound is based on published results for the well-characterized DprE1 inhibitor BTZ043, as no public data under the specific name "this compound" is available. The MBC/MIC ratio for BTZ043 is inferred from statements that DprE1 inhibitors exhibit cidality within twofold of their MIC.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For the slow-growing M. tuberculosis, this incubation period is extended.
Methodology: Broth Microdilution Method
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: A serial two-fold dilution of the test compound (this compound) and comparator drugs is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing broth only) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
Reading the MIC: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.
Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.
Methodology:
-
Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well that shows no visible growth.
-
Plating: The aliquot is plated onto a drug-free solid medium, such as Middlebrook 7H10 or 7H11 agar supplemented with OADC.
-
Incubation: The plates are incubated at 37°C for 3-4 weeks, or until colonies are visible in the growth control.
-
Determining the MBC: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Visualizations
DprE1 Signaling Pathway and Inhibition
The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the mechanism of its inhibition. DprE1, in concert with DprE2, is responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for arabinan synthesis.
Caption: Mechanism of DprE1 inhibition in the mycobacterial cell wall synthesis pathway.
Experimental Workflow for Bactericidal/Bacteriostatic Assessment
The following diagram outlines the experimental workflow for determining the MIC and MBC of an antimicrobial agent against Mycobacterium tuberculosis.
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
References
DprE1 Inhibitors: A Comparative Guide to Preclinical Efficacy in Tuberculosis Models
Disclaimer: No specific information is available in the published scientific literature for a compound designated "DprE1-IN-2". This guide therefore provides a comparative overview of the preclinical efficacy of several well-characterized DprE1 inhibitors currently in development for the treatment of tuberculosis (TB), namely BTZ-043, PBTZ169, OPC-167832, and TBA-7371. Their performance is compared with standard-of-care anti-TB drugs, with a focus on data from animal models that recapitulate key features of human tuberculosis.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drugs. Inhibitors of DprE1 have shown potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.
Mechanism of Action of DprE1 Inhibitors
DprE1 is a key enzyme in the arabinan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two critical components of the mycobacterial cell wall. By inhibiting DprE1, these drugs block the production of DPA, leading to the disruption of cell wall synthesis and ultimately, bacterial cell death.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of selected DprE1 inhibitors and standard anti-TB drugs. It is important to note that direct head-to-head comparisons in the same animal model, particularly the rabbit model, are limited in the available literature. Data from mouse models, which are more commonly used for initial efficacy testing, are included for the DprE1 inhibitors.
Table 1: Efficacy of DprE1 Inhibitors in Mouse Models of Chronic Tuberculosis
| Compound | Animal Model | Dose | Duration of Treatment | Efficacy (log10 CFU Reduction in Lungs vs. Untreated Control) | Reference |
| BTZ-043 | C3HeB/FeJ Mouse | 50-200 mg/kg | 2 months | Dose-proportional reduction, significant at all doses | [1] |
| PBTZ169 | C3HeB/FeJ Mouse | 50-100 mg/kg | 2 months | ~1.5 log10 | [1] |
| OPC-167832 | C3HeB/FeJ Mouse | 5-20 mg/kg | 2 months | ~3 log10 | [1][2] |
| TBA-7371 | C3HeB/FeJ Mouse | 100-200 mg/kg | 2 months | ~1.5 log10 | [1] |
| Isoniazid (INH) | BALB/c Mouse | 25 mg/kg | 6 days | ~1.4 log10 | [3] |
| Rifampin (RIF) | ICR Mouse | 5 mg/kg | 4 weeks | Similar to OPC-167832 at 2.5 mg/kg | [4] |
Table 2: Efficacy of Standard Anti-TB Drugs in the Rabbit Model of Tuberculosis
| Compound | Animal Model | Key Finding | Reference |
| Rifampin (RIF) | New Zealand White Rabbit | Penetration coefficient of 1.0 into caseum of cavitary lesions. | [5] |
| Rifapentine | New Zealand White Rabbit | Poor penetration into cavity caseum (penetration coefficient of 0.25). | [5] |
| Isoniazid (INH) | Rabbit | Used as a standard comparator in a model of isoniazid-induced hepatotoxicity. Efficacy data on bacterial load reduction in this specific model is not the primary focus. | [6] |
Experimental Protocols
A standardized experimental workflow is crucial for evaluating the efficacy of anti-tuberculosis drug candidates in a rabbit model. The following diagram illustrates a typical protocol.
Key Methodological Steps:
-
Animal Model: New Zealand White rabbits are commonly used as they develop human-like lung pathology, including caseous necrotic granulomas and cavities, upon infection with M. tuberculosis.[7][8]
-
Infection: Rabbits are typically infected via aerosol exposure to a known quantity of a virulent M. tuberculosis strain (e.g., H37Rv or clinical isolates like HN878) to establish a pulmonary infection.[9][10]
-
Establishment of Chronic Infection: A chronic stage of infection is allowed to develop over several weeks (typically 4-8 weeks) before the commencement of treatment. This allows for the formation of well-defined granulomas.
-
Drug Administration: The investigational drug (e.g., a DprE1 inhibitor) and comparator drugs (e.g., isoniazid, rifampin) are administered orally, often daily, for a specified duration (e.g., 4-8 weeks).
-
Efficacy Evaluation: The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and other organs (e.g., spleen), measured as colony-forming units (CFU). Histopathological analysis of lung lesions is also performed to assess the impact of treatment on tissue damage.
Summary and Conclusion
While direct efficacy data for DprE1 inhibitors in the rabbit model of pulmonary tuberculosis is sparse in the public domain, studies using explanted rabbit caseum suggest that some of these inhibitors may have limited activity against non-replicating bacteria.[1][2] However, in mouse models that exhibit caseous necrosis (C3HeB/FeJ mice), DprE1 inhibitors have demonstrated significant bactericidal activity.[1] Notably, OPC-167832 has shown superior efficacy in these models compared to other DprE1 inhibitors and standard drugs at human-equivalent doses.[1][2][4]
The rabbit model remains a valuable tool for studying the pharmacokinetics and penetration of anti-tuberculosis drugs into the complex lesion environment, as demonstrated by studies with rifampin and rifapentine.[5] Future studies evaluating the efficacy of lead DprE1 inhibitors like OPC-167832 in the rabbit model will be crucial for a more comprehensive understanding of their potential to treat human tuberculosis, particularly in patients with cavitary disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A model of isoniazid-induced hepatotoxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aerosol rabbit model of TB latency, reactivation and immune reconstitution inflammatory syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mathematical modeling suggests heterogeneous replication of Mycobacterium tuberculosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape: A Comparative Analysis of DprE1-IN-2 and First-Line Tuberculosis Drugs
For Immediate Release
[City, State] – [Date] – In the global fight against tuberculosis (TB), the quest for safer and more effective treatments is paramount. This guide provides a comprehensive comparison of the safety profile of the novel drug candidate, DprE1-IN-2, with the established first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical safety data and the methodologies used to generate them.
Executive Summary
First-line anti-tuberculosis therapies, while effective, are associated with a range of adverse effects that can impact patient adherence and treatment outcomes. This compound belongs to a new class of drugs targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for Mycobacterium tuberculosis cell wall synthesis.[1] This novel mechanism of action presents a promising opportunity for a more targeted and potentially safer therapeutic approach, as the DprE1 enzyme is absent in humans. This guide synthesizes available preclinical data to offer an objective comparison of the safety profiles of these critical medications.
Comparative Safety Profile: this compound vs. First-Line TB Drugs
The following tables summarize the available quantitative data on the safety profiles of this compound and the first-line TB drugs. It is important to note that data for this compound is based on preclinical studies of closely related DprE1 inhibitors, as specific data for this compound is not yet publicly available.
Table 1: In Vitro Cytotoxicity Data
| Drug | Cell Line | IC50 (µM) | Citation |
| DprE1 Inhibitors (representative) | Vero | >32 | [2] |
| HepG2 | >32 | [3] | |
| Isoniazid | HepG2 | ~5,000 | |
| Rifampicin | HepG2 | ~100-200 | |
| Pyrazinamide | HepG2 | >10,000 | |
| Ethambutol | Various | Generally low cytotoxicity |
Table 2: In Vivo Acute Toxicity Data
| Drug | Animal Model | LD50 / NOAEL | Citation |
| DprE1 Inhibitors (representative) | Mouse | Safe dose of 300 mg/kg (oral) | [4] |
| Isoniazid | Mouse | LD50: ~150 mg/kg (oral) | |
| Rifampicin | Mouse | LD50: ~800 mg/kg (oral) | |
| Pyrazinamide | Mouse | LD50: ~3000 mg/kg (oral) | |
| Ethambutol | Mouse | LD50: ~5000 mg/kg (oral) |
Table 3: Common and Serious Adverse Effects of First-Line TB Drugs
| Drug | Common Adverse Effects | Serious Adverse Effects |
| Isoniazid | Peripheral neuropathy, mild hepatotoxicity, rash, gastrointestinal upset.[3] | Severe hepatotoxicity, neurotoxicity (seizures, optic neuritis), drug-induced lupus erythematosus.[3] |
| Rifampicin | Orange discoloration of body fluids, gastrointestinal upset, rash, flu-like symptoms. | Hepatotoxicity, thrombocytopenia, interstitial nephritis, hemolytic anemia. |
| Pyrazinamide | Hyperuricemia (can precipitate gout), arthralgia, gastrointestinal upset, mild hepatotoxicity.[3] | Severe hepatotoxicity. |
| Ethambutol | Optic neuritis (decreased visual acuity, color blindness), rash, gastrointestinal upset. | Severe and sometimes irreversible optic neuropathy. |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are crucial for the interpretation and replication of experimental data. The following are standard protocols based on OECD guidelines.
In Vitro Cytotoxicity Assay (Based on OECD Guideline 487)
Objective: To determine the concentration of a test substance that induces a 50% reduction in cell viability (IC50).
Cell Line: Human hepatoma cell line (HepG2) is commonly used for hepatotoxicity screening.
Procedure:
-
Cell Seeding: HepG2 cells are seeded into 96-well microplates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Exposure: The test compound (e.g., this compound or a first-line TB drug) is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Oral Toxicity Study (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance, typically to establish a starting dose for further studies and for classification and labeling.
Animal Model: Typically, female rats or mice are used.
Procedure:
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Dosing: A group of three animals is dosed with the starting concentration of the test substance via oral gavage.
-
Observation: The animals are observed for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is considered to have that level of toxicity.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no mortality is observed, the next higher dose level is administered to a new group of three animals.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
Objective: To assess the mutagenic potential of a chemical compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6][7][8]
Bacterial Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[5][8]
Procedure:
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[8]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted for each concentration of the test substance.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) mutation rate.
Visualizing the Mechanisms of Action and Toxicity
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the known toxicity pathways of the first-line TB drugs.
Caption: Mechanism of action of this compound.
Caption: Simplified toxicity pathway of Isoniazid.
Caption: Simplified toxicity pathway of Rifampicin.
Caption: Simplified toxicity pathway of Pyrazinamide.
Caption: Simplified toxicity pathway of Ethambutol.
Conclusion
The development of novel anti-TB agents with improved safety profiles is a critical global health priority. DprE1 inhibitors, such as this compound, represent a promising new class of drugs with a mechanism of action that is highly specific to Mycobacterium tuberculosis. Preclinical data on representative DprE1 inhibitors suggest a favorable safety profile with lower in vitro cytotoxicity and higher in vivo tolerated doses compared to some first-line TB drugs. However, further comprehensive preclinical and clinical studies are essential to fully characterize the safety and efficacy of this compound. This guide provides a foundational comparison to aid researchers in the ongoing effort to develop safer and more effective treatments for tuberculosis.
References
- 1. DprE2 is a molecular target of the anti-tubercular nitroimidazole compounds pretomanid and delamanid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijper.org [ijper.org]
- 5. nib.si [nib.si]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 8. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
A Head-to-Head Comparison of Novel Anti-Tubercular Agents: DprE1-IN-2 vs. OPC-167832
A detailed guide for researchers, scientists, and drug development professionals on the performance of two promising DprE1 inhibitors in the fight against tuberculosis.
This guide provides a comprehensive, data-driven comparison of two novel drug candidates, DprE1-IN-2 and OPC-167832, both targeting the essential decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) of Mycobacterium tuberculosis. DprE1 is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a prime target for new anti-tubercular therapies.[1] This document summarizes their in vitro and in vivo performance, details the experimental methodologies used for their evaluation, and visualizes key pathways and workflows to aid in understanding their mechanism of action and preclinical assessment.
Quantitative Performance Data
The following table summarizes the key performance metrics for this compound and OPC-167832, offering a clear comparison of their potency and efficacy.
| Parameter | This compound | OPC-167832 |
| Target | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) |
| Mechanism of Action | DprE1 Inhibitor | DprE1 Inhibitor |
| IC50 against DprE1 | 28 nM | 0.258 µM (258 nM)[2][3] |
| MIC against M. tuberculosis H37Rv | Data not available in public sources | 0.0005 µg/mL[3] |
| MIC Range against M. tuberculosis (clinical isolates) | Data not available in public sources | 0.00024 - 0.002 µg/mL[2][4] |
| In Vivo Efficacy (Mouse Model) | Cmax of 70 µM at 100 mg/kg | Significant reduction in lung CFU at doses from 0.625 mg/kg[2] |
Mechanism of Action: DprE1 Inhibition
Both this compound and OPC-167832 function by inhibiting the DprE1 enzyme, a flavoenzyme that plays a crucial role in the arabinogalactan biosynthesis pathway, an essential component of the mycobacterial cell wall. DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX). This is a critical step in the formation of decaprenylphosphoryl-arabinose (DPA), the sole arabinose donor for the synthesis of arabinans. By inhibiting DprE1, these compounds effectively block the production of DPA, leading to the disruption of cell wall synthesis and ultimately, bacterial cell death.
Caption: The DprE1/DprE2 pathway in M. tuberculosis and the inhibitory action of this compound and OPC-167832.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and OPC-167832.
In Vitro DprE1 Enzyme Inhibition Assay (IC50 Determination)
This assay is designed to measure the half-maximal inhibitory concentration (IC50) of a compound against the DprE1 enzyme.
-
Enzyme and Substrate Preparation: Recombinant DprE1 from M. tuberculosis or a surrogate species like M. smegmatis is purified. A suitable substrate, such as decaprenylphosphoryl-β-D-ribose (DPR) or a fluorescent analog, is prepared in an appropriate buffer.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the DprE1 enzyme, the substrate, and varying concentrations of the inhibitor (this compound or OPC-167832).
-
Detection: The enzymatic reaction progress is monitored by measuring the production of the oxidized product or the consumption of a co-substrate. This can be achieved through various methods, including fluorescence, absorbance, or mass spectrometry. For example, a common method involves a coupled assay where the reduction of a reagent like resazurin to the fluorescent resorufin is measured.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv or clinical isolates are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
-
Drug Dilution: The test compounds (this compound or OPC-167832) are serially diluted in a 96-well microplate containing fresh culture medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial culture.
-
Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye such as resazurin.[2]
References
Safety Operating Guide
Proper Disposal and Safe Handling of DprE1-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of DprE1-IN-2, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme, which is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis.[1][2] Adherence to these procedures is crucial to minimize environmental impact and ensure personnel safety.
Key Safety and Handling Information
Proper handling of this compound in a laboratory setting is the first step in ensuring safe disposal. The following table summarizes crucial safety and handling precautions derived from the Safety Data Sheet (SDS).[3]
| Category | Precautionary Statement | Citation |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. | [3] |
| Personal Protective Equipment (PPE) | Ensure adequate ventilation. Wear safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used if ventilation is inadequate. | [3] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Store the powder form at -20°C and solutions in solvent at -80°C. | [3][4] |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | [3] |
| Spills | Collect spillage. Clean spills in a safe manner as soon as possible. Keep the product away from drains, water courses, or the soil. | [3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C₁₉H₂₄N₆O₂ | [3] |
| Molecular Weight | 368.43 g/mol | [3] |
| CAS Number | 1615713-87-5 | [3] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% by HPLC | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage Temperature | -20°C | [5] |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound. This protocol is based on its classification as a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Objective: To safely dispose of this compound in accordance with established safety guidelines to prevent harm to personnel and the environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Designated and labeled hazardous waste container.
-
Chemical fume hood.
Procedure:
-
Preparation:
-
Ensure all personnel handling the waste are trained in hazardous waste disposal procedures.
-
Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
-
Wear all required PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Keep solid this compound waste separate from liquid waste containing this compound.
-
-
Containment of Solid Waste:
-
Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, sealed container.
-
Contaminated materials such as pipette tips, weigh boats, and gloves should be placed in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
-
Containment of Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used to dissolve the this compound.
-
Avoid overfilling the waste container; a general rule is to fill to no more than 80% capacity.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
Include the accumulation start date on the label.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
This storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of chemical waste. The SDS for this compound specifies that the contents and container must be disposed of at an approved waste disposal plant.[3]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound|1615713-87-5|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CD Biosynsis [biosynsis.com]
Personal protective equipment for handling DprE1-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DprE1-IN-2. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
This compound is a potent inhibitor of Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.[1][2][3] While a valuable tool in anti-tuberculosis research, it presents hazards that require careful management. The following protocols outline the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[4] It is crucial to prevent ingestion, inhalation, and contact with skin and eyes.[4] The recommended personal protective equipment is detailed below.
| Hazard Classification | GHS Pictograms | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) |
| Primary Engineering Control: Use in a chemical fume hood or other ventilated enclosure. |
| Hazardous to the Aquatic Environment, Acute (Category 1) |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile). |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Eye Protection: Safety goggles with side-shields or a face shield.[4][5] | |
| Body Protection: Laboratory coat. Buttoned to protect clothing and skin.[6] | ||
| Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[4][5] | ||
| Footwear: Closed-toe shoes.[6] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following step-by-step procedures ensure the safe handling of this compound throughout the experimental workflow, from preparation to disposal.
1. Preparation and Planning:
-
Conduct a thorough risk assessment before beginning any work.
-
Ensure a safety shower and eye wash station are readily accessible.[4]
-
Prepare all necessary materials and equipment in a designated area, preferably within a chemical fume hood.
2. Donning Personal Protective Equipment (PPE):
-
Gown/Lab Coat: Put on a clean, buttoned lab coat.
-
Mask/Respirator: If there is a risk of generating dust or aerosols, don a properly fitted respirator.
-
Eye Protection: Wear safety goggles with side shields.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling this compound:
-
Weighing and Reconstitution:
-
Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of dust.[4]
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
When reconstituting in a solvent such as DMSO, add the solvent slowly to the powder to prevent splashing.
-
-
Experimental Use:
4. Doffing Personal Protective Equipment (PPE):
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown/Lab Coat: Unbutton and remove the lab coat by peeling it away from your body, touching only the inside.
-
Eye Protection: Remove eye protection from the back to the front.
-
Mask/Respirator: Remove the mask or respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
5. Waste Disposal:
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing it as hazardous chemical waste.
-
Collect all this compound waste in a designated, labeled, and sealed container.
-
Do not pour this compound waste down the drain, as it is very toxic to aquatic life.[4]
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) should be collected in a designated hazardous waste container.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Do NOT induce vomiting. Call a physician immediately.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound|1615713-87-5|MSDS [dcchemicals.com]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. addgene.org [addgene.org]
- 7. purdue.edu [purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
